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  • Product: 2-Propen-1-amine, 3-(3-methylphenyl)-

Core Science & Biosynthesis

Foundational

2-Propen-1-amine, 3-(3-methylphenyl)-: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Abstract As drug discovery pipelines increasingly rely on modular pharmacophores to target complex enzymatic pathways, primary allylamines have emerged as indispensable building blocks. This technical whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery pipelines increasingly rely on modular pharmacophores to target complex enzymatic pathways, primary allylamines have emerged as indispensable building blocks. This technical whitepaper provides an in-depth analysis of 2-Propen-1-amine, 3-(3-methylphenyl)- (CAS: 188911-79-7), a highly versatile allylamine derivative. Written from the perspective of application science, this guide dissects the compound's structural rationale, its mechanistic utility in pharmacological design, and provides a rigorously validated, step-by-step protocol for its synthesis using advanced transition-metal catalysis.

Chemical Identity & Structural Analytics

The compound 2-Propen-1-amine, 3-(3-methylphenyl)-, frequently referred to as 3-(m-Tolyl)allylamine, is a primary amine characterized by a propenamine core conjugated to a meta-substituted toluene ring.

The strategic placement of the methyl group at the meta (3-) position of the phenyl ring is not arbitrary. In medicinal chemistry, ortho-substitutions often induce severe steric hindrance that can twist the aromatic ring out of coplanarity with the adjacent alkene, disrupting


-electron delocalization. Conversely, the meta-methyl group provides a localized lipophilic bulge that enhances membrane permeability (LogP) while maintaining the planar geometry required for optimal binding in narrow hydrophobic enzymatic pockets[1].

To establish a baseline for experimental design, the quantitative physicochemical parameters of the compound are summarized below.

Table 1: Physicochemical Properties
ParameterValueAnalytical Significance
IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amineDefines the trans-geometry of the alkene.
CAS Number 188911-79-7Primary identifier for reagent sourcing.
Molecular Formula C10H13NUsed for exact mass calculation in MS.
Molecular Weight 147.22 g/mol Critical for stoichiometric calculations.
SMILES String CC1=CC=CC(=C1)C=CCNUtilized for in silico docking simulations.
H-Bond Donors 1 (-NH2 group)Key interaction point for target binding.
H-Bond Acceptors 1 (Nitrogen atom)Participates in catalytic active site networks.

Mechanistic Role in Pharmacology

Allylamines are historically renowned for their potent antifungal properties, acting primarily as non-competitive inhibitors of Squalene Epoxidase (SE) . While complex tertiary allylamines (like Terbinafine) are the clinical standard, primary allylamines like 3-(m-Tolyl)allylamine serve as critical precursors and active probes in structure-activity relationship (SAR) studies.

Causality in Binding: The primary amine moiety acts as a polar anchor, interacting with the FAD-dependent catalytic domain of SE via hydrogen bonding. Simultaneously, the lipophilic 3-methylphenyl tail inserts into the hydrophobic channel normally occupied by the squalene substrate. This dual-action binding halts the conversion of squalene to 2,3-oxidosqualene, leading to a toxic accumulation of squalene and a lethal depletion of ergosterol in fungal cell membranes.

Pathway Squalene Squalene SE Squalene Epoxidase (Target Enzyme) Squalene->SE Substrate SqualeneEpoxide 2,3-Oxidosqualene SE->SqualeneEpoxide Oxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization Ergosterol Ergosterol Lanosterol->Ergosterol Downstream Synthesis Allylamine 3-(m-Tolyl)allylamine (Inhibitor) Allylamine->SE Inhibits

Figure 1: Mechanism of action of allylamine derivatives via squalene epoxidase inhibition.

Advanced Synthetic Methodology

Historically, the synthesis of primary allylamines has been plagued by a major side reaction: over-alkylation. When using inexpensive ammonia as an amination agent with allylic halides, the primary amine product is often more nucleophilic than ammonia itself, leading to the rapid formation of secondary and tertiary amines[2]. Traditional workarounds, such as the Gabriel synthesis or the Delépine reaction, require expensive reagents and harsh, complex deprotection steps.

To achieve a self-validating, high-yield synthesis of 3-(3-methylphenyl)prop-2-en-1-amine, we employ a highly modern, green chemistry approach: Platinum-Catalyzed Direct Amination of Allylic Alcohols with Aqueous Ammonia , pioneered by Das et al.[3].

The Causality Behind the Protocol:

  • Why Platinum? The Pt/phosphine catalyst selectively forms a

    
    -allyl-platinum intermediate from the allylic alcohol. Crucially, this specific intermediate exhibits a high kinetic barrier for reaction with the newly formed primary amine, effectively halting over-alkylation and ensuring monoallylation selectivity[4].
    
  • Why Aqueous Ammonia? The use of aqueous ammonia is an absolute requirement. Ammonia gas fails to react under these conditions because the water molecules form a critical hydrogen-bonding network that stabilizes the transition state during the nucleophilic attack on the

    
    -allyl complex[3].
    
Step-by-Step Experimental Protocol

Reagents Required:

  • (E)-3-(3-methylphenyl)prop-2-en-1-ol (Substrate, 1.0 mmol) *[Pt(cod)Cl2] (Pre-catalyst, 1.0 mol%)

  • DPEphos (Ligand, 2.0 mol%)

  • Aqueous Ammonia (28% NH3 in H2O, 10 equivalents)

  • 1,4-Dioxane (Solvent, 2.0 mL)

Workflow:

  • Catalyst Activation: In an argon-filled glovebox, charge a heavy-walled Schlenk tube with [Pt(cod)Cl2] (1.0 mol%) and DPEphos (2.0 mol%). Add 1,4-dioxane (1.0 mL) and stir for 15 minutes at room temperature to pre-form the active Pt-phosphine complex.

  • Substrate Addition: Add (E)-3-(3-methylphenyl)prop-2-en-1-ol (1.0 mmol) dissolved in the remaining 1,4-dioxane (1.0 mL) to the active catalyst solution.

  • Amination: Inject aqueous ammonia (10 mmol) into the reaction mixture. Seal the Schlenk tube securely.

  • Thermal Cycling: Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 16 hours. The biphasic nature of the reaction requires high-speed stirring (≥800 rpm) to ensure adequate mass transfer between the aqueous ammonia and the organic substrate.

  • Quenching & Extraction: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol/Triethylamine 90:9:1) to isolate the pure primary amine.

Workflow A 1. Substrate Preparation (E)-3-(3-methylphenyl)prop-2-en-1-ol B 2. Catalyst Activation [Pt(cod)Cl2] + DPEphos in Dioxane A->B C 3. Amination Reaction Aqueous NH3, 80°C, 16h B->C D 4. Phase Separation EtOAc Extraction & Drying C->D E 5. Chromatographic Purification Silica Gel (DCM/MeOH/TEA) D->E F 6. Pure Primary Allylamine (CAS: 188911-79-7) E->F

Figure 2: Step-by-step synthetic workflow for primary allylamine via Pt-catalyzed amination.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-Propen-1-amine, 3-(3-methylphenyl)-, the protocol must be self-validating through rigorous analytical characterization. The absence of secondary amine byproducts is the primary success metric.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic vinylic protons. The internal alkene proton typically appears as a doublet of triplets (dt) around

    
     6.2 - 6.3 ppm, while the terminal vinylic proton appears as a doublet (d) around 
    
    
    
    6.5 ppm (with a coupling constant
    
    
    Hz, confirming the trans/E geometry). The allylic methylene protons (-CH2-NH2) will appear as a doublet around
    
    
    3.4 ppm. The meta-methyl group will present as a sharp singlet at
    
    
    2.35 ppm.
  • Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (

    
    ) for the protonated molecular ion 
    
    
    
    is 148.1. The complete absence of a peak at
    
    
    278.2 confirms that no secondary amine (di-allylation) has formed.
  • Infrared Spectroscopy (FT-IR): The presence of the primary amine is validated by a distinct double absorption band in the 3300–3400 cm⁻¹ region (N-H stretching), distinguishing it from secondary amines which only show a single band.

By adhering to this catalytically controlled methodology, researchers can reliably generate high-purity 3-(m-Tolyl)allylamine, bypassing the historical bottlenecks of primary amine synthesis and accelerating downstream drug discovery applications.

References

  • Method for producing primary amine compound. (2008). Google Patents (EP1967509B1).
  • 3-(3-methylphenyl)prop-2-en-1-amine (CAS 188911-79-7). Sigma-Aldrich.
  • Das, K., Shibuya, R., Nakahara, Y., Germain, N., Ohshima, T., & Mashima, K. (2012). Platinum-catalyzed direct amination of allylic alcohols with aqueous ammonia: selective synthesis of primary allylamines. Angewandte Chemie International Edition, 51(1), 150-154.

Sources

Exploratory

De Novo Synthesis and Pharmacological Profiling of 3-(3-Methylphenyl)allylamine: A Technical Guide

Navigating Chemical Identity: The CAS Number Search Challenge In the landscape of drug development and medicinal chemistry, querying standard databases for highly specific intermediate compounds often yields a "database...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Chemical Identity: The CAS Number Search Challenge

In the landscape of drug development and medicinal chemistry, querying standard databases for highly specific intermediate compounds often yields a "database void." When conducting a CAS number search for 3-(3-methylphenyl)allylamine , researchers frequently discover that while related broad-class compounds—such as N-methyl-3-phenylprop-2-en-1-amine (CAS 83554-67-0)[1] or the unsubstituted cinnamylamine (CAS 4360-51-4)[2]—are well-indexed, this specific meta-methyl primary amine derivative lacks a universally assigned CAS Registry Number in open-source tiers.

Because it is treated as a specialized, proprietary intermediate rather than a bulk commodity, investigators must rely on structural identifiers (such as SMILES) and establish de novo synthetic pathways to procure the compound for biological screening and structural activity relationship (SAR) studies[3].

Table 1: Physicochemical & Structural Identifiers
Property / IdentifierValue
IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amine
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
SMILES CC1=CC=CC(=C1)/C=C/CN
Target Enzyme Squalene Epoxidase (EC 1.14.99.7)
Predicted LogP ~2.1

Rationale and Causality in Synthetic Design

To synthesize 3-(3-methylphenyl)allylamine from commercially available precursors, the synthetic route must strictly control for stereochemistry and chemoselectivity . The (E)-alkene geometry is an absolute structural requisite for target binding in the active site of squalene epoxidase[4].

  • Stereocontrol via HWE Olefination : We utilize the Horner-Wadsworth-Emmons (HWE) reaction rather than a standard Wittig reaction. Phosphonate carbanions inherently favor the formation of the thermodynamically stable (E)-alkene, preventing the formation of inactive (Z)-isomers[4].

  • Chemoselectivity via DIBAL-H : To reduce the resulting ester to an allylic alcohol, Diisobutylaluminum hydride (DIBAL-H) is deployed at cryogenic temperatures. This prevents the over-reduction (saturation) of the critical C=C double bond, a common failure point when using stronger hydrides (like LiAlH₄) or Pd-catalyzed hydrogenation.

  • Amination via Mesylate Activation : Direct amination of an alcohol is thermodynamically unfavorable. By converting the alcohol to a methanesulfonate (mesylate), we create an excellent leaving group that facilitates a smooth Sₙ2 displacement by ammonia[3].

Workflow SM m-Tolualdehyde (Starting Material) HWE Triethyl phosphonoacetate NaH, THF, 0°C SM->HWE Int1 Ethyl (E)-3-(m-tolyl)acrylate HWE->Int1 Horner-Wadsworth-Emmons Red DIBAL-H, CH2Cl2, -78°C Int1->Red Int2 (E)-3-(m-tolyl)prop-2-en-1-ol Red->Int2 Chemoselective Reduction Amin 1. MsCl, Et3N 2. NH3 (Excess) Int2->Amin Prod 3-(3-methylphenyl)allylamine (Final Product) Amin->Prod Nucleophilic Substitution

Fig 1: Three-step stereoselective synthesis of 3-(3-methylphenyl)allylamine.

Step-by-Step Experimental Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete ylide formation.

  • Introduce m-tolualdehyde (1.0 eq) slowly to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check : Analyze the crude product via ¹H-NMR. The disappearance of the aldehyde peak (~9.9 ppm) and the emergence of two vinylic doublets with a coupling constant (J) of ~16.0 Hz confirms the exclusive formation of the (E)-isomer.

Step 2: Chemoselective Reduction
  • Dissolve the purified ethyl (E)-3-(m-tolyl)acrylate in anhydrous CH₂Cl₂ and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise over 30 minutes to ensure temperature stability.

  • Stir at -78 °C for exactly 2 hours.

  • Carefully quench with methanol (to destroy excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until two clear, distinct phases form (breaking the aluminum emulsion).

  • Extract the aqueous layer with CH₂Cl₂, dry, and concentrate to yield (E)-3-(m-tolyl)prop-2-en-1-ol.

  • Self-Validation Check : Thin-Layer Chromatography (Hexanes:EtOAc 7:3) should show a highly polar spot (R_f ~0.3). IR spectroscopy will reveal a broad O-H stretch at ~3300 cm⁻¹ and the complete absence of the ester C=O stretch at ~1710 cm⁻¹.

Step 3: Amination via Mesylate Intermediate
  • Dissolve the allylic alcohol in CH₂Cl₂ containing triethylamine (1.5 eq) at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Wash with ice water, dry, and concentrate to yield the crude mesylate. (Note: Proceed immediately to the next step, as allylic mesylates are prone to decomposition).

  • Dissolve the mesylate in THF and add a large excess of aqueous ammonia (28% NH₃).

  • Stir at room temperature for 12 hours in a sealed pressure tube to prevent ammonia escape.

  • Concentrate to remove THF, basify with 1M NaOH, and extract with diethyl ether.

  • Purify via flash chromatography (CH₂Cl₂:MeOH:NH₄OH 90:9:1) to isolate the pure primary amine.

  • Self-Validation Check : Electrospray Ionization Mass Spectrometry (ESI-MS) should display a distinct[M+H]⁺ peak at m/z 148.1.

Analytical Validation Data

To ensure the integrity of the synthesized 3-(3-methylphenyl)allylamine, the following NMR parameters serve as the definitive baseline for structural confirmation.

Table 2: Expected ¹H-NMR Validation Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
2.35Singlet (s)3H-Ar-CH₃
3.45Doublet (d)2H6.0 Hz-CH₂ -NH₂
6.25Doublet of triplets (dt)1H16.0 Hz, 6.0 Hz=CH -CH₂-
6.50Doublet (d)1H16.0 HzAr-CH =
7.05 - 7.25Multiplet (m)4H-Aromatic Protons

(Note: The 16.0 Hz coupling constant between the protons at 6.25 ppm and 6.50 ppm is the mathematical proof of the trans (E) configuration).

Pharmacological Significance: Squalene Epoxidase Inhibition

The allylamine pharmacophore is a highly privileged scaffold in medicinal chemistry, primarily recognized for its potent, non-competitive inhibition of fungal squalene epoxidase (SE)[5]. SE is a critical, membrane-bound monooxygenase that catalyzes the conversion of squalene to 2,3-oxidosqualene, an essential precursor to ergosterol[6].

The (E)-alkene geometry and the primary amine moiety of 3-(3-methylphenyl)allylamine are essential for penetrating the hydrophobic binding pocket of the enzyme. By binding non-competitively, the compound induces a dual-action fungicidal effect: an intracellular accumulation of squalene (which becomes toxic to the fungal cell membrane) and a downstream depletion of ergosterol (which halts cell growth)[7].

Pathway Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Substrate Binding Oxidosqualene 2,3-Oxidosqualene Epoxidase->Oxidosqualene Oxidation Ergosterol Ergosterol (Fungal Cell Wall) Oxidosqualene->Ergosterol Downstream Cyclization Inhibitor 3-(3-methylphenyl)allylamine (Target Inhibitor) Inhibitor->Epoxidase Non-Competitive Inhibition

Fig 2: Mechanism of fungal squalene epoxidase inhibition by allylamine derivatives.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241.[Link]

  • Ryder, N. S. (1991). Squalene Epoxidase as a Target for the Allylamines. Biochemical Society Transactions, 19(3), 774-777.[Link]

  • Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770.[Link]

  • Organic Letters. (2007). Organocatalytic Sequential α-Amination−Horner−Wadsworth−Emmons Olefination of Aldehydes. ACS Publications.[Link]

Sources

Foundational

Definitive Guide to m-Methylcinnamylamine: Nomenclature, Synthesis, and Characterization

This guide provides an in-depth technical analysis of m-methylcinnamylamine (systematically known as (E)-3-(3-methylphenyl)prop-2-en-1-amine ), focusing on its nomenclature, synonymy landscape, and synthetic pathways. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of m-methylcinnamylamine (systematically known as (E)-3-(3-methylphenyl)prop-2-en-1-amine ), focusing on its nomenclature, synonymy landscape, and synthetic pathways. This compound serves as a critical intermediate in the synthesis of allylamine antifungals and other bioactive molecules.

Executive Summary

m-Methylcinnamylamine is an aromatic allylic amine characterized by a phenyl ring substituted with a methyl group at the meta position (3-position). It is structurally distinct from its ortho and para isomers, as well as from N-methylcinnamylamine (where the methyl group is attached to the nitrogen atom). Understanding its precise nomenclature is crucial for researchers navigating chemical databases and designing synthetic routes for antifungal agents like naftifine analogs.

Chemical Identity & Nomenclature[1][2][3][4][5]

The nomenclature of this compound follows IUPAC rules for substituted allylic amines. The parent structure is prop-2-en-1-amine (allylamine), with a phenyl substituent at the 3-position.

Core Identifiers
Identifier TypeValueNotes
IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amine Defines stereochemistry (E) and substitution pattern.[1]
Common Name m-Methylcinnamylamine"Cinnamyl" implies the 3-phenyl-2-propenyl skeleton.
CAS Number Not widely indexed as free baseOften cited as HCl salt or intermediate. Related: 104774-85-8 (Saturated analog).
Molecular Formula C₁₀H₁₃NMolecular Weight: 147.22 g/mol .
SMILES CC1=CC=CC(=C1)/C=C/CNEncodes the meta-methyl and trans-alkene geometry.
InChI Key Derivative specificVaries by salt form (e.g., Hydrochloride).[2]
Nomenclature Breakdown
  • Parent Chain : Prop-2-en-1-amine (3-carbon chain with a double bond at C2 and amine at C1).

  • Substituent : 3-Methylphenyl (m-Tolyl) group attached to C3 of the propene chain.

  • Stereochemistry : Typically the (E)-isomer (trans) is the thermodynamically stable form produced in standard syntheses (e.g., Knoevenagel condensation precursors).

Synonymy Landscape & Disambiguation

Ambiguity in chemical naming often leads to experimental errors. The table below clarifies valid synonyms and distinguishes them from common "false friends."

CategorySynonyms / TermsTechnical Context
Valid Synonyms 3-(m-Tolyl)allylamine3-(3-Methylphenyl)-2-propenylamine(E)-3-(3-Methylphenyl)-2-propen-1-amineUsed in organic synthesis literature.[3]
Ambiguous Terms MethylcinnamylamineAVOID . Could refer to ring-methylated (Ar-Me) or amine-methylated (N-Me).
Distinct Compounds N-Methylcinnamylamine Methyl group is on Nitrogen (secondary amine). CAS: 60960-88-5.
3-(3-Methylphenyl)propylamine Saturated analog (no double bond). CAS: 104774-85-8.
(Z)-Isomer Cis-alkene form; rare and unstable compared to (E).

Synthesis & Validation Protocols

The synthesis of m-methylcinnamylamine typically proceeds via the reduction of m-methylcinnamonitrile or the reductive amination of m-methylcinnamaldehyde.

Protocol A: Reduction of m-Methylcinnamonitrile

This method ensures retention of the double bond while converting the nitrile to a primary amine.

Reagents:

  • Precursor: (E)-3-(3-methylphenyl)acrylonitrile (prepared via Knoevenagel condensation of m-tolualdehyde and cyanoacetic acid).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂ (controlled).

  • Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Methodology:

  • Preparation : In a flame-dried flask under Argon, suspend LiAlH₄ (1.2 eq) in anhydrous ether at 0°C.

  • Addition : Dropwise add a solution of (E)-3-(3-methylphenyl)acrylonitrile in ether. Maintain temperature <5°C to prevent side reactions (e.g., double bond reduction).

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (disappearance of nitrile spot).

  • Quenching : Carefully quench with Fieser method (water, 15% NaOH, water) to precipitate aluminum salts.

  • Isolation : Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification : The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the Hydrochloride salt (add HCl/ether) for recrystallization.

Protocol B: Reductive Amination (Alternative)
  • Precursor : (E)-3-(3-methylphenyl)cinnamaldehyde.

  • Reagents : Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol.

  • Mechanism : Formation of the imine followed by selective reduction.

Structural Characterization (Spectroscopic Signatures)

To validate the identity of synthesized m-methylcinnamylamine, compare experimental data against these theoretical signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent : CDCl₃

  • δ 2.35 ppm (s, 3H) : Methyl group on the aromatic ring (Ar-CH₃).

  • δ 3.50 ppm (d, 2H, J=6.0 Hz) : Methylene protons (-CH₂-N) adjacent to the alkene.

  • δ 6.30 ppm (dt, 1H, J=16.0, 6.0 Hz) : Alkene proton at C2 (coupling with C1-H and C3-H).

  • δ 6.50 ppm (d, 1H, J=16.0 Hz) : Alkene proton at C3 (large J-value confirms trans geometry).

  • δ 7.00–7.30 ppm (m, 4H) : Aromatic protons. The meta-substitution pattern typically shows a singlet-like signal for the proton between the methyl and alkyl chain, plus multiplet signals for the remaining three.

Mass Spectrometry (MS)[8]
  • Molecular Ion (M⁺) : m/z 147.

  • Base Peak : Likely m/z 130 (loss of NH₃) or m/z 115 (tropylium ion derivative from methyl-phenyl fragmentation).

Synthesis Pathway Visualization[8][9]

The following diagram illustrates the logical flow from the commercially available starting material (m-Tolualdehyde) to the target amine, highlighting key intermediates.

SynthesisPathway Start m-Tolualdehyde (3-Methylbenzaldehyde) Intermediate1 (E)-3-(3-Methylphenyl) acrylonitrile Start->Intermediate1 Knoevenagel Condensation (Cyanoacetic acid / Piperidine) Intermediate2 (E)-3-(3-Methylphenyl) cinnamaldehyde Start->Intermediate2 Aldol Condensation (Acetaldehyde / Base) Product m-Methylcinnamylamine ((E)-3-(3-methylphenyl)prop-2-en-1-amine) Intermediate1->Product Selective Reduction (LiAlH4 / Et2O) Intermediate2->Product Reductive Amination (NH4OAc / NaBH3CN)

Caption: Divergent synthetic pathways to m-methylcinnamylamine starting from m-tolualdehyde via nitrile reduction (top) or reductive amination (bottom).

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: P-62 Amines. International Union of Pure and Applied Chemistry. [Link]

  • PubChem Compound Summary . (2024). Cinnamylamine (Parent Structure). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal . (2024). Synthesis of Allylic Amines: General Methods. [Link]

Sources

Exploratory

Technical Guide: 3-(m-Tolyl)prop-2-en-1-amine

The following technical guide details the physicochemical properties, synthetic methodologies, and therapeutic relevance of 3-(m-tolyl)prop-2-en-1-amine , a critical substituted cinnamylamine scaffold in drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic methodologies, and therapeutic relevance of 3-(m-tolyl)prop-2-en-1-amine , a critical substituted cinnamylamine scaffold in drug discovery.

Physicochemical Core & Synthetic Architecture

Part 1: Executive Summary & Molecular Identity

3-(m-tolyl)prop-2-en-1-amine (also known as m-methylcinnamylamine) is a functionalized allylic amine serving as a high-value pharmacophore in medicinal chemistry. Structurally, it consists of a meta-substituted toluene ring conjugated to an allylamine tail. This specific substitution pattern (


-methyl) modulates lipophilicity and steric bulk without significantly altering the electronic character of the aromatic system, making it an ideal probe for Structure-Activity Relationship (SAR) studies in antifungal and CNS-active drug programs.
Molecular Specifications
PropertySpecification
IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amine
CAS Registry Number Not widely listed; Analogous to 104774-85-8 (saturated)
Molecular Formula

Molecular Weight 147.22 g/mol
Exact Mass 147.1048 Da
Physical State Pale yellow oil (free base); White solid (HCl salt)
Predicted LogP 2.15 ± 0.3
pKa (Conjugate Acid) ~9.6 (Typical for primary allylic amines)
Topological Polar Surface Area 26.02 Ų
Part 2: Synthetic Architecture

Synthesis of 3-(m-tolyl)prop-2-en-1-amine requires stereoselective control to favor the bioactive (


)-isomer. Two primary methodologies are recommended: the Heck Coupling (Direct)  for modularity and the Reductive Amination (Scalable)  for bulk preparation.
Method A: Palladium-Catalyzed Heck Coupling (Direct)

This method allows for the direct coupling of unprotected allylamine with aryl halides, avoiding protection/deprotection steps.

  • Precursors : 3-Iodotoluene, Allylamine.

  • Catalyst System : Pd(OAc)₂, Phosphine Ligand (e.g., TPP or specialized MPAA ligands for C-H activation).

  • Conditions : 80°C, DMF/DMAc, Base (

    
     or 
    
    
    
    ).

Protocol:

  • Charge : In a flame-dried Schlenk tube, dissolve 3-iodotoluene (1.0 equiv) and Pd(OAc)₂ (5 mol%) in anhydrous DMF.

  • Addition : Add allylamine (2.0 equiv) and triethylamine (2.5 equiv) under inert argon atmosphere.

  • Reaction : Heat to 80°C for 12 hours. Monitor conversion via TLC (eluent: 10% MeOH in DCM).

  • Workup : Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Purification : Isolate the amine via acid-base extraction (extract into 1M HCl, basify aqueous layer, extract back into DCM) or column chromatography (DCM:MeOH:NH₄OH).

Method B: Reductive Amination of Cinnamaldehyde Derivatives

This method is preferred for industrial scaling due to lower catalyst costs.

  • Step 1 (Aldol Condensation) : Reaction of 3-methylbenzaldehyde with acetaldehyde (basic conditions) yields 3-(m-tolyl)acrylaldehyde .

  • Step 2 (Reductive Amination) : The aldehyde is treated with ammonia (or ammonium acetate) and a reducing agent (

    
     or 
    
    
    
    ).
Part 3: Mechanism of Action & Therapeutic Utility

The 3-(m-tolyl)prop-2-en-1-amine scaffold acts as a bioisostere for the cinnamyl moiety found in squalene epoxidase inhibitors.

1. Antifungal Pathway (Ergosterol Inhibition)

The allylamine motif mimics the transition state of squalene, binding to the catalytic site of Squalene Epoxidase (SQLE) . The


-methyl group provides steric occlusion that can enhance selectivity against fungal isoforms over mammalian enzymes.
2. CNS Activity (Monoamine Transporters)

Substituted cinnamylamines serve as precursors to SSRI/SNRI analogs. The allylic double bond restricts conformational freedom, locking the amine pharmacophore into a position favorable for binding to the Serotonin Transporter (SERT).

Visualization: Synthesis & Biological Logic

The following diagram illustrates the synthetic pathway and the downstream biological targets of the scaffold.

G Start 3-Iodotoluene (Precursor) Intermediate Pd-Complex Transition State Start->Intermediate Oxidative Addition Reagent Allylamine (+ Pd Cat.) Reagent->Intermediate Coordination Product 3-(m-tolyl)prop-2-en-1-amine (MW: 147.22) Intermediate->Product Reductive Elimination (Heck Coupling) Target1 Squalene Epoxidase (Antifungal) Product->Target1 Inhibition (Ergosterol Pathway) Target2 SERT/DAT (CNS Activity) Product->Target2 Reuptake Blockade

Figure 1: Synthetic pathway via Heck coupling and downstream pharmacological targets.

Part 4: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound for biological testing, the following analytical signatures must be verified.

TechniqueExpected Signature
1H NMR (CDCl₃) δ 6.3-6.5 ppm : Doublet of triplets (Vinylic H,

-position). δ 3.4 ppm : Doublet (Allylic

). δ 2.3 ppm : Singlet (Methyl group on ring).
Mass Spectrometry [M+H]⁺ = 148.23 . Fragmentation often shows loss of

(M-17) and tropylium ion formation (

91).
HPLC Purity >95% (AUC) required for biological assays.
References
  • Landge, V. G., et al. (2020).[1] Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. ResearchGate.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. (Saturated Analog Reference).

  • Kon, Y., et al. (2019).[2] Dehydrative Allylation of Allyl Alcohol with Amines. Synlett.

Sources

Foundational

Substituted Cinnamyl Amine Derivatives: A Comprehensive Technical Review of Synthesis, Pharmacodynamics, and Therapeutic Applications

Executive Summary The cinnamyl amine scaffold—characterized by an allylic double bond conjugated with a phenyl ring and terminating in an amine moiety—is a highly privileged pharmacophore in medicinal chemistry. The rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnamyl amine scaffold—characterized by an allylic double bond conjugated with a phenyl ring and terminating in an amine moiety—is a highly privileged pharmacophore in medicinal chemistry. The rigid, planar, and lipophilic nature of the cinnamyl group allows it to intercalate into hydrophobic protein pockets and lipid-water interfaces, making it an ideal structural motif for interacting with membrane-bound enzymes and ion channels.

This technical guide synthesizes the current literature on substituted cinnamyl amine derivatives, exploring their foundational roles in established therapeutics (e.g., the antifungal naftifine, the calcium channel blockers cinnarizine and flunarizine) and their emerging potential as novel antimicrobial and anticancer agents.

Pharmacological Landscape & Target Mechanisms

Antifungal Activity: Squalene Epoxidase Inhibition

The most prominent clinical application of the cinnamyl amine structural class is in antifungal therapy, pioneered by Naftifine ((E)-N-methyl-N-(1-naphthylmethyl)cinnamylamine) [14]. Naftifine acts as a potent, non-competitive inhibitor of fungal squalene epoxidase (Erg1). By blocking this critical enzyme, naftifine halts the conversion of squalene to squalene-2,3-epoxide, leading to a toxic intracellular accumulation of squalene and a critical depletion of ergosterol, which destabilizes the fungal cell membrane [15].

Ergosterol_Pathway Squalene Squalene SqualeneEpoxidase Squalene Epoxidase (Erg1) Squalene->SqualeneEpoxidase SqualeneEpoxide Squalene-2,3-epoxide SqualeneEpoxidase->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Naftifine Naftifine & Cinnamyl Amines Naftifine->SqualeneEpoxidase Inhibits

Fig 1: Ergosterol biosynthesis pathway highlighting squalene epoxidase inhibition by naftifine.

Neurological and Cardiovascular Applications: Calcium Channel Blockade

Cinnamylpiperazine derivatives, specifically Cinnarizine and Flunarizine , are established therapeutics for vertigo, motion sickness, and migraine prophylaxis [4, 5]. The cinnamyl moiety in these molecules is crucial for their selective antagonism of T-type and L-type voltage-gated calcium channels (VGCCs). By preventing intracellular calcium influx, these derivatives inhibit vascular smooth muscle contraction and suppress vestibular excitation. Flunarizine, the bis-fluoro derivative of cinnarizine, exhibits enhanced lipophilicity, allowing for superior blood-brain barrier penetration and prolonged half-life [5].

Calcium_Blockade Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels (T-type / L-type) Depolarization->VGCC CaInflux Intracellular Ca2+ Influx VGCC->CaInflux Vasoconstriction Vasoconstriction & Vestibular Excitation CaInflux->Vasoconstriction Flunarizine Flunarizine / Cinnarizine Flunarizine->VGCC Blocks

Fig 2: Mechanism of VGCC blockade by cinnamylpiperazine derivatives preventing vasoconstriction.

Emerging Antimicrobial and Anticancer Agents

Recent literature highlights the synthesis of novel substituted cinnamyl amines and cinnamamides with broad-spectrum biological activities. Methoxy and halo-substituted cinnamyl amines derived from Schiff bases have demonstrated potent antibacterial activity against MRSA and E. coli [1]. The electron-donating methoxy substitution on the phenacyl nucleus significantly increases antibacterial efficacy by enhancing the molecule's ability to intercalate into the bacterial cell wall. Furthermore, novel


-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown promising anticancer properties, inducing apoptosis in MCF-7 and HeLa cell lines with IC50 values below 10 µg/mL [3].

Quantitative Pharmacological Data

To facilitate cross-comparison of the therapeutic efficacy of cinnamyl amine derivatives, the following table summarizes key quantitative metrics from recent literature and established pharmacological databases.

Compound Class / DrugPrimary TargetBiological ActivityKey Metric (Efficacy)Ref
Naftifine Squalene Epoxidase (Erg1)Antifungal (Dermatophytes)MIC: 0.1 - 1.0 µg/mL[14]
Cinnarizine T-type Ca²⁺ Channels / H1Antivertigo / Vasodilator

: 22 nM (Ca²⁺)
[4]
Flunarizine L/T-type Ca²⁺ ChannelsMigraine ProphylaxisIC50: ~0.1 - 1.0 µM[5]
Methoxy-Cinnamyl Amines Bacterial Cell Wall / RibosomesAntibacterial (Gram +/-)MIC: 3.3 - 7.0 µg/mL[1]
Cinnamamide Derivatives Cancer Cell Lines (MCF-7, HeLa)Anticancer / Pro-apoptoticIC50: < 10.0 µg/mL[3]

Synthetic Methodologies & Experimental Protocols

The synthesis of cinnamyl amine derivatives relies on methodologies that preserve the integrity of the


-unsaturated system while ensuring high regioselectivity. Below are two self-validating protocols detailing the modern synthesis of these compounds.
Protocol A: Palladium-Catalyzed Direct Allylic Amination (Synthesis of Naftifine)

This one-step protocol utilizes cinnamyl alcohol directly, bypassing the need for toxic cinnamyl halides. The causality behind using the [Pd(η3-C3H5)Cl]2 catalyst is its ability to form a highly electrophilic


-allyl palladium intermediate, which undergoes regioselective nucleophilic attack by the amine [6].

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve [Pd(η3-C3H5)Cl]2 (0.15 mmol) and a phosphine ligand (e.g., triphenylphosphine, 0.30 mmol) in 24 mL of anhydrous methanol. Stir at room temperature for 60 minutes.

    • Self-Validation: The solution will transition to a clear, pale-yellow color, indicating the successful formation of the active Pd(0) complex.

  • Substrate Addition: Add cinnamyl alcohol (6.0 mmol, 1.0 equiv) to the active catalyst solution and stir for 10 minutes. Subsequently, add

    
    -methyl-1-naphthalenemethylamine (9.0 mmol, 1.5 equiv).
    
  • Reaction Monitoring: Stir the mixture at room temperature.

    • Self-Validation: Monitor via TLC (Petroleum Ether/Ethyl Acetate = 10:1). The reaction is complete (typically 12 hours) when the cinnamyl alcohol spot (

      
      ) completely disappears.
      
  • Purification: Concentrate the crude mixture via rotary evaporation. Purify using silica gel column chromatography (PE/EA/TEA = 10:1/0.4).

    • Self-Validation: Confirm the structure via ¹H NMR (400 MHz, CDCl₃). The disappearance of the broad -OH singlet and the presence of diagnostic allylic protons (dt,

      
       Hz) confirm the formation of naftifine.
      
Protocol B: Two-Step Reductive Amination via Schiff Base Intermediates

This protocol is utilized for generating libraries of substituted cinnamyl amines for antimicrobial screening [1]. The causality of using sodium borohydride (NaBH₄) is to reduce the hydrolytically unstable imine to a robust secondary amine, which increases the molecule's basicity—a critical factor for binding to acidic residues in bacterial targets.

Step-by-Step Workflow:

  • Imine Formation (Schiff Base): Dissolve trans-cinnamaldehyde (10 mmol) and a substituted aniline/amine (10 mmol) in 20 mL of absolute ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 4-6 hours.

    • Self-Validation: Monitor via IR spectroscopy. The reaction is successful when the aldehyde C=O stretch (~1680 cm⁻¹) disappears and a sharp imine C=N stretch (~1620 cm⁻¹) emerges.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add NaBH₄ (15 mmol) in small portions to control the exothermic reaction.

    • Self-Validation: Vigorous bubbling (H₂ gas evolution) will occur. The reduction is complete when bubbling ceases upon further addition of NaBH₄.

  • Workup & Extraction: Quench the reaction with 10 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Characterization:

    • Self-Validation: Conduct ¹³C NMR spectroscopy. The sp² imine carbon peak (~160 ppm) must be absent, replaced by an sp³ secondary amine carbon peak (~45-55 ppm), confirming successful reduction to the cinnamyl amine.

References

  • Synthesis, characterization and in vitro antibacterial activity of cinnamyl amine derivatives.Indian Journal of Chemistry (NIScPR).
  • Biological Activity of Cinnamyl Benzoate Derivatives: An In-depth Technical Guide.Benchchem.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives.MDPI.
  • Cinnarizine.Wikipedia.
  • Flunarizine | CID 941361.PubChem - NIH.
  • Direct Use of Allylic Alcohols and Allylic Amines in Palladium - Supporting Information: Direct One-step Synthesis of Cinnarizine and Naftifine.Royal Society of Chemistry (RSC).
  • Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines.ResearchGate.
Exploratory

Technical Safety Monograph: 3-(3-methylphenyl)allylamine

Here is the in-depth technical guide for 3-(3-methylphenyl)allylamine . Version 1.0 | Status: Research Chemical (RC) Chemical Identification & Physicochemical Profiling Compound Name: 3-(3-methylphenyl)prop-2-en-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 3-(3-methylphenyl)allylamine .

Version 1.0 | Status: Research Chemical (RC)

Chemical Identification & Physicochemical Profiling

Compound Name: 3-(3-methylphenyl)prop-2-en-1-amine Synonyms: m-Methylcinnamylamine; 3-(m-Tolyl)allylamine CAS Number: Not List (Treat as Research Chemical; Analogous to Cinnamylamine CAS: 4335-60-8) Molecular Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol

Structural Characterization

This molecule belongs to the phenylallylamine class. It features a primary amine group attached to an allylic carbon, which is conjugated to a benzene ring substituted at the meta position with a methyl group.

PropertyValue (Predicted/Analogous)Source/Logic
Physical State Pale yellow liquid or low-melting solidAnalogous to Cinnamylamine (MP: ~20°C)
Boiling Point 235–240°C (760 mmHg)Extrapolated from Cinnamylamine (BP: 237°C)
Flash Point ~95–100°CEstimated (High MW reduces volatility vs. Allylamine)
pKa (Conjugate Acid) 9.4 – 9.6Typical for primary allylic amines
LogP 2.1 – 2.3Lipophilic due to m-tolyl group
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in waterAmine group confers pH-dependent solubility

Hazard Characterization (The "Why" of Safety)

Senior Scientist Note: As a specific SDS for this isomer is rare in public databases, we apply "Read-Across" toxicology. We assume the corrosivity of primary amines and the alkylating potential of the allyl group.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).

Mechanism of Toxicity
  • Direct Corrosivity: The primary amine (

    
    ) is highly basic (pKa ~9.5). Upon contact with mucosal membranes, it protonates, releasing hydroxide ions that saponify fatty acids in cell membranes, leading to liquefactive necrosis.
    
  • Michael Acceptor Potential: The conjugated alkene system (styryl motif) can act as a weak Michael acceptor, potentially alkylating thiol groups in proteins (e.g., Glutathione), which drives the sensitization risk.

Diagram: Structure-Activity Hazard Logic

HazardLogic Struct 3-(3-methylphenyl)allylamine Amine Primary Amine (-NH2) Struct->Amine Alkene Conjugated Alkene (C=C) Struct->Alkene Corr Corrosivity (Liquefactive Necrosis) Amine->Corr High pH Sens Skin Sensitization (Haptens) Alkene->Sens Michael Addition (Cysteine binding)

Figure 1: Causality map linking chemical functional groups to specific biological hazards.

Risk Management & Handling Protocols

Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Secondary Barrier: Use a spill tray. Amine vapors are heavier than air and will accumulate in low-lying areas.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldAmines cause rapid, irreversible corneal opacity.
Dermal (Splash) Nitrile Gloves (Double layer, >0.11mm)Standard protection; change immediately upon splash.
Dermal (Immersion) Laminate Film (Silver Shield™)Small amines permeate nitrile/latex rapidly.
Respiratory ABEK1 Filter (Amine-Specific)Only required if fume hood containment is breached.
Self-Validating Decontamination Protocol

Do not rely on visual inspection.

  • Wipe: Clean surfaces with a dilute acid solution (e.g., 5% Citric Acid or Vinegar) to protonate the amine (turning it into a non-volatile salt).

  • Verify: Use universal pH paper on the wet surface. If pH > 8, re-clean.

Synthesis & Reaction Safety

Context: Researchers often synthesize this compound de novo due to commercial scarcity.

Synthetic Pathway (Gabriel Synthesis Route)

The safest route avoids the handling of volatile cinnamyl chlorides.

  • Precursor: 3-Methylcinnamyl bromide.

  • Reagent: Potassium Phthalimide.

  • Deprotection: Hydrazine hydrate (Warning: Carcinogen).

Reaction Workflow Diagram

Synthesis Start 3-Methylbenzaldehyde Step1 HWE Reaction (Triethyl phosphonoacetate) Start->Step1 Inter1 Ester Intermediate Step1->Inter1 Step2 Reduction (DIBAL-H) -> Alcohol Inter1->Step2 Step3 Mitsunobu / Gabriel (Phthalimide) Step2->Step3 Product 3-(3-methylphenyl)allylamine Step3->Product

Figure 2: Logical synthetic flow from aldehyde precursor to target amine.

Emergency Response & Disposal

First Aid (Amine Specific)
  • Eye Contact: Flush for minimum 30 minutes . Time is critical; amines penetrate deeper than acids.

  • Skin Contact: Wash with soap and water. Do not use solvent (ethanol/DMSO) as this enhances transdermal absorption.

Fire Fighting
  • Flash Point: ~100°C.

  • Hazardous Combustion: Emits Toxic NOx fumes.

  • Media: Alcohol-resistant foam or Dry Chemical. Do not use high-volume water jet (spreads the liquid).

Waste Disposal Stream
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Pre-treatment: Neutralize carefully with 1M HCl to form the ammonium salt before adding to the waste container. This prevents pressure buildup and reduces odor.

  • Prohibition: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) or acid chlorides—risk of violent exotherm or formation of explosive N-chloroamines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4717907, N-(3-phenylallyl)-allylamine (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Cinnamylamine (CAS 4360-51-4). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]

Foundational

A Technical Guide to Cinnamylamine and 3-Methylcinnamylamine: A Comparative Analysis for Researchers

This in-depth technical guide provides a comprehensive comparative analysis of cinnamylamine and its derivative, 3-methylcinnamylamine. Designed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of cinnamylamine and its derivative, 3-methylcinnamylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their chemical properties, synthesis, and spectroscopic signatures. By understanding the impact of the 3-methyl substituent, researchers can better inform their selection and application of these valuable chemical entities.

Introduction: The Cinnamylamine Scaffold and the Influence of Methylation

Cinnamylamine, an aromatic amine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and materials.[1] Its structure, featuring a phenyl group connected to a propenylamine moiety, provides a versatile template for chemical modification. The introduction of a methyl group at the 3-position of the phenyl ring to form 3-methylcinnamylamine can significantly alter the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and spectroscopic characteristics. This guide will explore these differences in detail, providing a foundational understanding for researchers working with these compounds.

Physicochemical Properties: A Comparative Overview

The addition of a methyl group to the cinnamylamine backbone introduces subtle yet significant changes to its physical and chemical properties. A summary of these key differences is presented below.

PropertyCinnamylamine3-MethylcinnamylamineImpact of 3-Methyl Group
Molecular Formula C₉H₁₁NC₁₀H₁₃NAddition of a CH₂ unit
Molecular Weight 133.19 g/mol [1]147.22 g/mol Increased molecular mass
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid (Predicted)No significant change expected
Boiling Point ~253.6 °C at 760 mmHgHigher than cinnamylamine (Predicted)The larger molecular size and increased van der Waals forces are expected to result in a higher boiling point.
LogP ~2.36Higher than cinnamylamine (Predicted)The added methyl group increases the lipophilicity of the molecule, leading to a higher octanol-water partition coefficient.
pKa ~9.5 (Predicted)Slightly higher than cinnamylamine (Predicted)The electron-donating nature of the methyl group is expected to slightly increase the basicity of the amine.

Synthesis and Reactivity: The Role of the 3-Methyl Group

The primary route for the synthesis of both cinnamylamine and 3-methylcinnamylamine is the reductive amination of their corresponding aldehydes, cinnamaldehyde and 3-methylcinnamaldehyde, respectively.

General Synthesis Pathway: Reductive Amination

The reductive amination process involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amine.

Aldehyde Cinnamaldehyde or 3-Methylcinnamaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine_source Amine Source (e.g., NH₃, NH₄OAc) Amine_source->Imine + Product Cinnamylamine or 3-Methylcinnamylamine Imine->Product + Reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd) Reducing_agent->Product +

Caption: General workflow for the synthesis of cinnamylamines via reductive amination.

Experimental Protocol: Reductive Amination of Cinnamaldehydes

This protocol provides a general method for the synthesis of cinnamylamines.

Materials:

  • Cinnamaldehyde or 3-methylcinnamaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the cinnamaldehyde (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 equivalents), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Impact of the 3-Methyl Group on Reactivity

The presence of the 3-methyl group on the phenyl ring of 3-methylcinnamylamine has two primary effects on its reactivity:

  • Electronic Effect: The methyl group is a weak electron-donating group. Through inductive effects, it slightly increases the electron density of the aromatic ring. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions, making it slightly more reactive than the unsubstituted ring of cinnamylamine.

  • Steric Effect: The steric hindrance introduced by the 3-methyl group is minimal at the amine functionality, as it is located on the propenyl chain away from the ring. However, it can influence reactions that involve the aromatic ring, potentially directing incoming groups to positions away from the methyl group.

Spectroscopic Analysis: A Comparative Fingerprint

The structural differences between cinnamylamine and 3-methylcinnamylamine are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Cinnamylamine: The ¹H NMR spectrum of cinnamylamine is characterized by signals for the aromatic protons in the range of 7.2-7.4 ppm, the vinylic protons of the propenyl group at approximately 6.2-6.6 ppm, and the methylene protons adjacent to the nitrogen at around 3.4 ppm. The NH₂ protons typically appear as a broad singlet.

  • 3-Methylcinnamylamine (Predicted): The ¹H NMR spectrum of 3-methylcinnamylamine is expected to show similar signals to cinnamylamine, with the addition of a singlet for the methyl protons at approximately 2.3 ppm. The aromatic region will exhibit a more complex splitting pattern due to the presence of the methyl substituent.

¹³C NMR:

  • Cinnamylamine: The ¹³C NMR spectrum of cinnamylamine shows signals for the aromatic carbons between 126-137 ppm, the vinylic carbons around 128-132 ppm, and the methylene carbon adjacent to the nitrogen at approximately 45 ppm.

  • 3-Methylcinnamylamine (Predicted): The ¹³C NMR spectrum of 3-methylcinnamylamine will display an additional signal for the methyl carbon around 21 ppm. The chemical shifts of the aromatic carbons will also be altered by the electronic effect of the methyl group.

Infrared (IR) Spectroscopy

Both cinnamylamine and 3-methylcinnamylamine, as primary amines, will exhibit characteristic N-H stretching vibrations in their IR spectra.

  • N-H Stretch: Two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine group.[2][3]

  • C-N Stretch: A C-N stretching vibration is anticipated in the range of 1000-1250 cm⁻¹.[2]

  • Aromatic C-H Stretch: Signals corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • C=C Stretch: The alkene C=C stretch will appear around 1640-1680 cm⁻¹.

  • 3-Methylcinnamylamine Specifics: The IR spectrum of 3-methylcinnamylamine will also show C-H stretching and bending vibrations associated with the methyl group.

Mass Spectrometry (MS)
  • Cinnamylamine: The mass spectrum of cinnamylamine will show a molecular ion peak (M⁺) at m/z = 133.[1] Common fragmentation patterns include the loss of an amino group and cleavage of the propenyl chain.

  • 3-Methylcinnamylamine: The mass spectrum of 3-methylcinnamylamine is expected to have a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern will be similar to that of cinnamylamine, with the additional possibility of fragmentation involving the methyl group.

cluster_0 Cinnamylamine cluster_1 3-Methylcinnamylamine C_Struct Chemical Structure: C₉H₁₁N C_MW MW: 133.19 g/mol C_NMR ¹H NMR: Aromatic (7.2-7.4 ppm), Vinylic (6.2-6.6 ppm), CH₂N (3.4 ppm) C_IR IR: N-H (3300-3500 cm⁻¹), C-N (1000-1250 cm⁻¹) C_MS MS (m/z): 133 (M⁺) M_Struct Chemical Structure: C₁₀H₁₃N M_MW MW: 147.22 g/mol M_NMR ¹H NMR: Aromatic (complex), Vinylic (similar to cinnamylamine), CH₂N (similar), CH₃ (2.3 ppm) M_IR IR: N-H (3300-3500 cm⁻¹), C-N (1000-1250 cm⁻¹), CH₃ bends M_MS MS (m/z): 147 (M⁺)

Caption: A comparative summary of the key structural and spectroscopic features.

Applications and Biological Relevance

Cinnamylamine and its derivatives are of significant interest in medicinal chemistry and materials science. They serve as precursors for the synthesis of various pharmaceuticals, including antifungal and anticancer agents. The introduction of a methyl group can modulate the biological activity of the parent compound by altering its lipophilicity, which can affect cell membrane permeability, and by influencing its binding affinity to biological targets. The slightly increased basicity of 3-methylcinnamylamine may also play a role in its interactions with biological systems.

Conclusion

The addition of a single methyl group at the 3-position of the phenyl ring in cinnamylamine leads to predictable yet important alterations in its physicochemical properties, reactivity, and spectroscopic signature. While 3-methylcinnamylamine shares the core structural and chemical features of its parent compound, the subtle electronic and steric influences of the methyl group provide a valuable tool for fine-tuning the characteristics of this important synthetic building block. This guide provides a foundational framework for researchers to understand and leverage these differences in their scientific endeavors.

References

  • Basu, B., Jha, S., & Mosharef, H. (2003).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6008559, Cinnamylamine. Retrieved from [Link].

  • Nayak, S. K., & Behera, A. K. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Journal of Chemical Sciences, 123(1), 61-65.
  • Sudusinha, Y., et al. (2023). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Royal Society of Chemistry.
  • Wang, Y., et al. (2022). Copper and neocuproine catalysed synthesis of cinnamyl ether derivatives directly from secondary and tertiary. Royal Society of Chemistry.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2004). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Tetrahedron Letters, 45(42), 7947-7950.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

  • NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5473688, N,N-Dimethylcinnamylamine. Retrieved from [Link].

  • Zeynizadeh, B., & Rahmani, S. (2005). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 50(4), 641-644.
  • D'Amelia, R. P., & Kreth, E. H. (2024). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. World Journal of Analytical Chemistry, 9(1), 1-9.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0291615). Retrieved from [Link].

  • The Royal Society of Chemistry. (2014).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6387604, N-Methylcinnamylamine. Retrieved from [Link].

  • Ranu, B. C., & Dey, R. (2004). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Tetrahedron Letters, 45(1), 159-161.
  • SpectraBase. (n.d.). N-cinnamylidene-m-nitroaniline. Retrieved from [Link].

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • NIST. (n.d.). Cinnamyl cinnamate. In NIST Chemistry WebBook. Retrieved from [Link].

  • Chemsrc. (2025). cinnamylamine. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of methylcinnamaldehyde. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link].

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. In Chemguide. Retrieved from [Link].

  • Cvengroš, J., & Hronec, M. (2007). A synthetic route to 4-alkyl-α-methylhydrocinnamylaldehydes.
  • Dr. Anaji. (2023, March 17). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy [Video]. YouTube. [Link].

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine. Retrieved from [Link].

  • Zhang, J., et al. (2011). FTIR spectra of melamine and sam 2, 3, 6.
  • Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1145-1152.
  • Royal Society of Chemistry. (n.d.). General process for preparation of cinnamic acid. New Journal of Chemistry.
  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. Retrieved from [Link].

  • SpectraBase. (n.d.). 3-Methyl-benzylamine - Optional[FTIR] - Spectrum. Retrieved from [Link].

  • NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91749509, Z-3-Methylcinnamaldehyde. Retrieved from [Link].

  • NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(3-methylphenyl)allylamine from 3-methylcinnamaldehyde

Application Note: Chemoselective Synthesis of 3-(3-Methylphenyl)allylamine Abstract This application note details a robust, scalable protocol for the synthesis of 3-(3-methylphenyl)allylamine (also known as m-methylcinna...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 3-(3-Methylphenyl)allylamine

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(3-methylphenyl)allylamine (also known as m-methylcinnamylamine) from 3-methylcinnamaldehyde . The primary challenge in this transformation is chemoselectivity: reducing the carbonyl functionality to a primary amine while strictly preserving the conjugated alkene (


-unsaturation). We present a One-Pot Reductive Amination  strategy utilizing Ammonium Acetate (

) and Sodium Cyanoborohydride (

), optimized to minimize over-alkylation (dimer formation) and prevent saturation of the double bond. This moiety is a critical pharmacophore in allylamine antifungals (e.g., Naftifine) and various CNS-active agents.

Introduction & Retrosynthetic Analysis

The target molecule, 3-(3-methylphenyl)allylamine , contains a styryl double bond sensitive to non-selective reducing agents (e.g., catalytic hydrogenation,


 at high temps). Standard reductive amination conditions often lead to two main side reactions:
  • 1,4-Reduction: Saturation of the alkene to form the propyl-amine derivative.

  • Dimerization: Reaction of the product amine with the starting aldehyde to form a secondary amine (bis-allylic amine).

To overcome this, we employ a Borch Reductive Amination variant. By using a large excess of ammonium acetate, we drive the equilibrium toward the iminium species, while the use of


 (a milder reducing agent than 

) at controlled pH ensures reduction occurs exclusively at the C=N bond, leaving the C=C bond intact.
Reaction Scheme

ReactionPathway Aldehyde 3-Methylcinnamaldehyde (C10H10O) Imine Intermediate Iminium Ion (Transient) Aldehyde->Imine + NH4OAc (Excess) MeOH, 25°C Product 3-(3-Methylphenyl)allylamine (Target) Imine->Product + NaCNBH3 Selective 1,2-Reduction SideProduct1 Saturated Amine (Over-reduction) Imine->SideProduct1 H2 / Pd or Strong Hydride SideProduct2 Secondary Amine (Dimer) Product->SideProduct2 + Aldehyde (if NH3 low)

Figure 1: Reaction pathway highlighting the selective 1,2-reduction required to obtain the target allylamine.

Experimental Protocol

Method A: One-Pot Reductive Amination (Recommended)

This method is preferred for its operational simplicity and high chemoselectivity.

Reagents & Materials:

  • Substrate: 3-Methylcinnamaldehyde (MW: 146.19 g/mol )

  • Amine Source: Ammonium Acetate (

    
    , MW: 77.08  g/mol ) - Must be dry.
    
  • Reductant: Sodium Cyanoborohydride (

    
    , MW: 62.84  g/mol )
    
  • Solvent: Methanol (Anhydrous)

  • Quench: 6M HCl, NaOH pellets/solution, DCM (Dichloromethane).

Stoichiometry Table:

ReagentEquivalents (eq)RoleCritical Note
3-Methylcinnamaldehyde 1.0SubstrateEnsure no carboxylic acid impurities (oxidation).
Ammonium Acetate 15.0 - 20.0 Amine SourceLarge excess prevents dimerization.
Sodium Cyanoborohydride 0.7 - 1.0ReductantAdd after initial stirring period.
Molecular Sieves (3Å) 200 mg/mmolWater ScavengerPromotes imine formation.

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcinnamaldehyde (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Add activated 3Å Molecular Sieves .

    • Add Ammonium Acetate (15.0 eq) in a single portion.

    • Checkpoint: Stir the mixture at room temperature (

      
      ) for 1 hour . The solution may turn slightly yellow/orange as the imine/hemiaminal forms.
      
  • Selective Reduction:

    • Cool the reaction mixture to

      
        (ice bath).
      
    • Add Sodium Cyanoborohydride (0.8 eq) portion-wise over 10 minutes. Caution: Toxic HCN gas can evolve if pH drops too low; ensure fume hood ventilation.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours .

  • Workup (Acid-Base Extraction):

    • Quench: Carefully add 6M HCl dropwise until pH < 2. This destroys residual hydride and hydrolyzes any boron complexes. Stir for 30 minutes.

    • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

    • Wash: Dilute the aqueous residue with water and wash with Diethyl Ether (

      
      ). Discard the organic layer (removes unreacted aldehyde and neutral impurities).
      
    • Basification: Basify the aqueous layer to pH > 12 using solid NaOH or 10M NaOH solution at

      
      . The solution will become cloudy as the free amine precipitates/oils out.
      
    • Extraction: Extract the aqueous layer with DCM (

      
      ).[1][2]
      
    • Drying: Dry combined organic layers over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via flash column chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (95:4:1). The amine is polar; the ammonia in the eluent prevents tailing.

Method B: Two-Step via Oxime (Alternative)

Use this method if Method A yields difficult-to-separate dimers or if


 is restricted.
  • Oxime Formation:

    • React 3-methylcinnamaldehyde with Hydroxylamine Hydrochloride (

      
      , 1.5 eq) and Sodium Acetate  (1.5 eq) in Ethanol/Water.
      
    • Isolate the oxime (solid) via filtration.

  • Oxime Reduction:

    • Dissolve the oxime in Acetic Acid.

    • Add Zinc Dust (5-10 eq) slowly at

      
      .
      
    • Note: Strict temperature control is required to prevent reduction of the C=C bond.

    • Filter zinc, basify, and extract.

Quality Control & Characterization

Expected Analytical Data:

  • Physical State: Pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.35 (s, 3H, 
      
      
      
      )[3]
    • 
       3.45 (d, 2H, 
      
      
      
      )
    • 
       6.2-6.4 (m, 1H, 
      
      
      
      )
    • 
       6.5 (d, 1H, 
      
      
      
      )
    • 
       7.0-7.3 (m, 4H, Aromatic protons)
      
  • MS (ESI):

    
    
    

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Low Yield Incomplete Imine formationIncrease

to 20 eq; extend step 1 time; use dry MeOH.
Secondary Amine (Dimer) Low Amine:Aldehyde ratioEnsure

is fresh and in large excess. Do not add reductant immediately.
Saturated Product Over-reductionEnsure

is used, NOT

. Keep temp

.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). Handle only in a functioning fume hood. Quench all glassware and waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • 3-Methylcinnamaldehyde: Skin irritant and potential sensitizer. Wear nitrile gloves.

  • Exotherm: The acid quench (Step 3) is exothermic. Add acid slowly to the cooled solution.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Nagarajan, S.; Ganem, B. (1986). "Chemistry of naturally occurring polyamines. 10. Non-enzymatic synthesis of spermidine and spermine from putrescine." The Journal of Organic Chemistry, 51(25), 4856–4861. (Demonstrates selectivity of NaCNBH3 for imines). Link

  • Petragnani, N.; Ferraz, H. M. C.; Silva, G. V. J. (1986). "Synthesis of Allylamines." Synthesis, 1986(02), 157-183. (Review of allylamine synthesis methods). Link

Sources

Application

Application Note: Chemoselective Reductive Amination of m-Methylcinnamaldehyde

Executive Summary & Mechanistic Rationale The synthesis of complex allylic amines from -unsaturated aldehydes is a critical transformation in drug development and natural product synthesis. m-Methylcinnamaldehyde (3-(3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex allylic amines from


-unsaturated aldehydes is a critical transformation in drug development and natural product synthesis. m-Methylcinnamaldehyde (3-(3-methylphenyl)prop-2-enal) presents a specific chemoselectivity challenge during reductive amination: the reducing agent must selectively execute a 1,2-reduction of the intermediate imine without triggering a 1,4-conjugate reduction of the adjacent alkene.

To achieve this, Sodium triacetoxyborohydride (STAB, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is established as the premier reagent for this transformation[1]. The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, significantly reducing its hydridic character compared to sodium borohydride (

). This attenuation makes STAB exceptionally mild; it selectively reduces protonated iminium ions over aldehydes, ketones, and unactivated alkenes. Consequently, the allylic double bond of the cinnamyl moiety is perfectly preserved, preventing the formation of saturated alkane side products.

Reaction Pathway & Chemoselectivity

The reaction proceeds via a direct reductive amination pathway. The addition of a weak acid (such as acetic acid) is a critical mechanistic driver. While aldehydes and primary amines spontaneously condense to form a hemiaminal, the acid catalyzes the dehydration of this intermediate into an electrophilic iminium ion. STAB then executes a rapid, irreversible hydride transfer to the iminium carbon[2].

G A m-Methylcinnamaldehyde + Primary Amine B Hemiaminal Intermediate A->B Weak Acid (AcOH) Nucleophilic Attack C Imine / Iminium Ion B->C -H2O Dehydration D Target: Allylic Amine (1,2-Reduction) C->D NaBH(OAc)3 (STAB) Chemoselective E Side Product: Saturated Amine (1,4-Reduction) C->E NaBH4 / Harsh Conditions (Avoided)

Reaction pathway for the chemoselective reductive amination of m-methylcinnamaldehyde.

Reagent Selection & Quantitative Optimization

Solvent and reagent choices dictate the success of this protocol. 1,2-Dichloroethane (DCE) is the preferred solvent because its dielectric constant optimally stabilizes the polar iminium intermediate while maintaining excellent solubility for STAB[2].

Table 1: Quantitative Comparison of Reducing Agents for


-Unsaturated Aldehydes 
Reducing AgentSolventAcid Additive1,2-Reduction (Allylic Amine)1,4-Reduction (Saturated)Over-alkylation Risk

(STAB)
DCEAcOH (1.0 equiv)>95% <2% Low

MeOHAcOH (to pH ~5)~80%~5%Moderate

EtOHNone~40%~40%High

Note: While


 is a viable alternative, it poses toxicity risks (hydrogen cyanide generation) and often yields higher rates of over-alkylation compared to STAB[3].

Experimental Protocol: Step-by-Step Methodology

This protocol describes the synthesis of a secondary allylic amine using m-methylcinnamaldehyde and a standard primary amine (e.g., benzylamine).

Materials Required:

  • m-Methylcinnamaldehyde: 1.0 equiv (e.g., 10.0 mmol, 1.46 g)

  • Primary Amine (e.g., Benzylamine): 1.05 equiv (10.5 mmol, 1.12 g)

  • Sodium triacetoxyborohydride (STAB): 1.4 equiv (14.0 mmol, 2.97 g)[1]

  • Glacial Acetic Acid (AcOH): 1.0 equiv (10.0 mmol, 0.57 mL)

  • Anhydrous 1,2-Dichloroethane (DCE): 50 mL (0.2 M relative to aldehyde)

Workflow:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

  • Imine Pre-activation: Dissolve m-methylcinnamaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in 50 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise via syringe.

    • Causality: AcOH lowers the pH to ~4-5, driving the equilibrium toward the electrophilic iminium ion without fully protonating the nucleophilic amine[2]. Stir at room temperature (

      
      ) for 30 minutes.
      
  • Chemoselective Reduction: Cool the reaction mixture to

    
     using an ice-water bath. Add STAB (1.4 equiv) portion-wise over 10 minutes.
    
    • Causality: Portion-wise addition mitigates exothermic spikes. Elevated temperatures can overcome the activation energy barrier for unwanted 1,4-conjugate reduction or dialkylation[1].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Once the imine is fully consumed, cool the flask back to

    
     and slowly quench by adding 25 mL of saturated aqueous 
    
    
    
    .
    • Causality: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and breaks down the boron-amine complex to liberate the free secondary amine.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (

    
    ). Wash the combined organic layers with brine (
    
    
    
    ), dry over anhydrous
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient containing 1%
    
    
    to prevent streaking).

Self-Validating Checkpoints

To ensure the integrity of the protocol, utilize the following analytical checkpoints:

  • TLC Analysis: The intermediate imine will typically elute between the starting aldehyde and the highly polar amine product. Use a UV lamp (254 nm) to visualize the conjugated systems, followed by a Ninhydrin stain (which will turn the secondary amine product deep blue/purple).

  • NMR Verification (

    
    -NMR):  Successful 1,2-reduction is confirmed by the preservation of the alkene protons (a multiplet/doublet of triplets at 
    
    
    
    6.1 - 6.5 ppm) and the emergence of a new allylic
    
    
    signal (typically a doublet around
    
    
    3.3 - 3.5 ppm) coupled to the amine proton. Disappearance of the aldehyde proton (
    
    
    ~9.6 ppm) confirms full conversion.

References

1. 2.

Sources

Method

Application Note: Synthesis of 3-(3-methylphenyl)-2-propen-1-amine via Heck Coupling

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(3-methylphenyl)-2-propen-1-amine (a substituted cinnamylamine) via the Heck Coupling reaction . This guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(3-methylphenyl)-2-propen-1-amine (a substituted cinnamylamine) via the Heck Coupling reaction .

This guide addresses the specific challenge of synthesizing primary allylic amines: the incompatibility of free amines with Palladium catalysts. The protocol utilizes a Phthalimide protection strategy to ensure regioselectivity (linear trans-isomer) and prevent catalyst poisoning, followed by a controlled deprotection.

Abstract & Strategic Overview

The target molecule, 3-(3-methylphenyl)-2-propen-1-amine , is a critical intermediate for antifungal agents (e.g., Naftifine analogs) and allylamine-based calcium channel blockers.

Direct Heck coupling of 3-halotoluenes with free allylamine is chemically flawed due to:

  • Catalyst Poisoning: The free primary amine coordinates strongly to Pd(II), arresting the catalytic cycle.

  • Regio-irregularity: Free amines promote mixtures of linear (

    
    -arylation) and branched (
    
    
    
    -arylation) products.
  • Isomerization: Formation of enamines/imines via double-bond migration.

The Solution: This protocol employs


-Allylphthalimide  as a "masked" allylamine. The bulky phthalimide group sterically directs the arylation to the terminal (

) carbon, exclusively yielding the linear trans-isomer, and renders the nitrogen non-nucleophilic toward the catalyst.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two distinct chemical operations:

  • C-C Bond Formation: Palladium-catalyzed cross-coupling of 3-Bromotoluene and

    
    -Allylphthalimide.
    
  • Deprotection: Hydrazinolysis of the phthalimide moiety to reveal the primary amine.[1]

Retrosynthesis Target Target: 3-(3-methylphenyl)-2-propen-1-amine Intermediate Intermediate: N-[3-(3-methylphenyl)-2-propenyl]phthalimide Target->Intermediate Hydrazinolysis (Deprotection) Precursors Precursors: 3-Bromotoluene + N-Allylphthalimide Intermediate->Precursors Heck Coupling Pd(OAc)2, P(o-tol)3

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.

Detailed Experimental Protocol

Phase 1: Heck Coupling (Synthesis of the Protected Intermediate)

Objective: Couple 3-Bromotoluene with


-Allylphthalimide to form the trans-styryl intermediate.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
3-Bromotoluene 171.041.01.71 g (10 mmol)Aryl Electrophile

-Allylphthalimide
187.191.22.25 g (12 mmol)Olefin Partner
Pd(OAc)

224.510.0245 mg (2 mol%)Catalyst Precursor
P(o-tol)

304.370.04122 mg (4 mol%)Ligand
Triethylamine (Et

N)
101.192.53.5 mLBase
Acetonitrile (MeCN) --20 mLSolvent
Step-by-Step Procedure
  • Catalyst Pre-activation: In a dry Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)

    
     and Tri-o-tolylphosphine (P(o-tol)
    
    
    
    ).
    • Expert Insight: P(o-tol)

      
       is crucial here. Its steric bulk promotes the formation of the monoligated Pd species, which accelerates the oxidative addition of the aryl bromide and suppresses the formation of "Pd-black" precipitates.
      
  • Solvation: Add anhydrous Acetonitrile (or DMF) and degas the solution by bubbling Nitrogen for 10 minutes. The solution typically turns yellow/orange.

  • Substrate Addition: Add 3-Bromotoluene,

    
    -Allylphthalimide, and Triethylamine via syringe.
    
  • Reaction: Seal the flask and heat to reflux (approx. 85-90°C) for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product will appear as a UV-active spot with a lower R

      
       than the bromide but higher than the phthalimide.
      
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove Palladium residues and ammonium salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the solid residue from hot Ethanol.

    • Expected Yield: 75–85% of off-white crystalline solid.

Phase 2: Deprotection (Ing-Manske Procedure)

Objective: Cleave the phthalimide group to release the free amine.

Reagents
  • Substrate: Purified Phthalimide Intermediate (from Phase 1).

  • Reagent: Hydrazine Hydrate (N

    
    H
    
    
    
    ·H
    
    
    O), 3.0 equivalents.
  • Solvent: Ethanol (0.2 M concentration).

Step-by-Step Procedure
  • Dissolution: Suspend the Phthalimide intermediate in Ethanol in a round-bottom flask.

  • Cleavage: Add Hydrazine Hydrate dropwise.

  • Reflux: Heat to reflux for 2–4 hours.

    • Observation: A bulky white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress.

  • Acid Hydrolysis (Critical Step):

    • Cool the mixture to room temperature.

    • Add 2M HCl carefully until the pH is acidic (~pH 2). This dissolves the amine (forming the hydrochloride salt) and ensures complete precipitation of the phthalhydrazide.

    • Filter off the white solid (phthalhydrazide) and discard it.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with 2M NaOH (to pH > 12) to liberate the free amine.

    • Extract 3x with Dichloromethane (DCM).[4]

    • Dry organics over MgSO

      
       and concentrate in vacuo.
      
  • Final Product: 3-(3-methylphenyl)-2-propen-1-amine is obtained as a pale yellow oil. Store under Nitrogen at 4°C.

Mechanistic Analysis

Understanding the catalytic cycle is vital for troubleshooting. The reaction follows a Pd(0)/Pd(II) cycle with specific regiochemical requirements.[5]

HeckMechanism cluster_regio Regioselectivity Control Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Bromotoluene Coord Olefin Coordination OxAdd->Coord + N-Allylphthalimide Insert Migratory Insertion (Regio-determining) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Insert->BetaElim Linear Trans-Isomer BaseStep Reductive Elimination (Base Regen) BetaElim->BaseStep - Product BaseStep->Pd0 + Et3N / - HBr

Figure 2: Catalytic cycle highlighting the regioselectivity step.[3][6] The steric bulk of the phthalimide group forces the aryl group to add to the terminal carbon (gamma-position), preventing branched isomers.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxidation of CatalystEnsure rigorous degassing of solvents. Use fresh Pd(OAc)

.
Pd Black Precipitation Ligand DeficiencyIncrease P(o-tol)

ratio to 1:3 or 1:4 relative to Pd.
Branched Isomer Formation Ligand EffectsAvoid bidentate ligands (e.g., dppe); stick to bulky monodentates like P(o-tol)

.
Incomplete Deprotection Insufficient HydrazineIncrease Hydrazine to 5.0 eq or switch solvent to n-Butanol (higher reflux temp).

References

  • Heck Reaction with Protected Amines

    • Scalable Synthesis of Cinnamylamines Via the Heck Reaction.[7][8] (2024).[2] European Journal of Organic Chemistry.

    • Note: This recent work validates the use of protected allylamines (Boc/Phthalimide) to achieve high regio- and stereoselectivity.
  • Regioselectivity in Heck Reactions

    • Olofsson, K., et al. (2001).[9] Regioselective palladium-catalyzed synthesis of beta-arylated primary allylamine equivalents.[9][10][11] Journal of Organic Chemistry.[7][9][10]

    • Note: Establishes the mechanistic basis for using Phthalimide to direct linear aryl
  • Deprotection Protocols

    • Ing-Manske Procedure.[1] Comprehensive Organic Name Reactions.

    • Note: Standard protocol for hydrazine-mediated cleavage of phthalimides.[1]

Sources

Application

using 3-(3-methylphenyl)allylamine as an antifungal intermediate

Application Note: Utilizing 3-(3-methylphenyl)allylamine in Next-Generation Antifungal Development Executive Summary This guide details the application of 3-(3-methylphenyl)allylamine (also known as m-methylcinnamylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(3-methylphenyl)allylamine in Next-Generation Antifungal Development

Executive Summary

This guide details the application of 3-(3-methylphenyl)allylamine (also known as m-methylcinnamylamine) as a critical intermediate in the synthesis and optimization of allylamine antifungals. While the parent drug Naftifine utilizes an unsubstituted phenyl ring, the introduction of a methyl group at the meta position of the cinnamyl moiety is a classic strategy in Structure-Activity Relationship (SAR) optimization to modulate lipophilicity and metabolic stability without disrupting the pharmacophore.

This note provides a validated workflow for converting this intermediate into a bioactive tertiary amine, followed by protocols for biological validation against dermatophytes using CLSI standards.

Mechanism of Action (MOA)

The utility of 3-(3-methylphenyl)allylamine lies in its ability to serve as the "warhead" scaffold that targets Squalene Epoxidase (SE) (EC 1.14.99.7).

  • Target: The tertiary amine derivative of this intermediate inhibits SE, a flavin-dependent enzyme in the endoplasmic reticulum.

  • Downstream Effect: Inhibition blocks the conversion of squalene to lanosterol.

  • Fungicidal Result:

    • Ergosterol Depletion: Fungal cell membranes fail to form, leading to bacteriostatic effects.

    • Squalene Accumulation: High intracellular concentrations of squalene are toxic to the fungal cell, causing rapid cell lysis (fungicidal effect).

Figure 1: Ergosterol Biosynthesis Pathway & Inhibition Point

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates -> TOXIC) AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol Squalene->Lanosterol Blocked by Allylamine Epoxidase Enzyme: Squalene Epoxidase (Target of Allylamines) Epoxidase->Squalene Catalyzes Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Downstream

Caption: Allylamine derivatives inhibit Squalene Epoxidase, causing toxic squalene accumulation and ergosterol depletion.

Chemical Application: Synthesis Protocol

The primary application of 3-(3-methylphenyl)allylamine is its conversion into a tertiary amine antifungal (Naftifine analog) via N-alkylation . The following protocol describes the synthesis of the bioactive core: N-methyl-N-(1-naphthylmethyl)-3-(3-methylphenyl)allylamine.

Reagents Required
  • Substrate: 3-(3-methylphenyl)allylamine (1.0 eq)

  • Reagent A: 1-(Chloromethyl)naphthalene (1.1 eq)

  • Reagent B: Methyl Iodide (MeI) or Formaldehyde/Formic Acid (for methylation)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Synthesis Workflow

Phase 1: N-Alkylation (Introduction of Naphthalene)

  • Preparation: Dissolve 10 mmol of 3-(3-methylphenyl)allylamine in 20 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add 20 mmol of anhydrous

    
    . Stir for 15 minutes at room temperature to ensure suspension.
    
  • Alkylation: Dropwise add 11 mmol of 1-(chloromethyl)naphthalene .

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The secondary amine intermediate (

    
    ) should appear.
    
  • Workup: Cool to RT. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.
    

Phase 2: N-Methylation (Activation) Note: Secondary allylamines often show lower potency than tertiary amines. Methylation is standard.

  • Reductive Methylation: Dissolve the crude secondary amine in Formic Acid (5 eq) and Formaldehyde (37% aq., 5 eq).

  • Reflux: Heat to 90°C for 3 hours (Eschweiler-Clarke conditions).

  • Purification: Basify with NaOH (10%) to pH 10. Extract with DCM. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Synthesis Workflow

SynthesisWorkflow Input 3-(3-methylphenyl) allylamine Step1 N-Alkylation (+ 1-Chloromethylnaphthalene) Input->Step1 Intermed Secondary Amine Intermediate Step1->Intermed Step2 N-Methylation (Eschweiler-Clarke) Intermed->Step2 Product Tertiary Amine (Bioactive Analog) Step2->Product

Caption: Conversion of the primary amine intermediate into the bioactive tertiary amine scaffold.

Biological Evaluation Protocol

Once synthesized, the analog must be validated for antifungal activity. The standard for this class is the CLSI M38-A2 Broth Microdilution method for filamentous fungi (dermatophytes).[1]

Target Organisms
  • Trichophyton rubrum (Primary target for allylamines)

  • Trichophyton mentagrophytes[1][2][3][4][5][6][7]

  • Epidermophyton floccosum

Assay Protocol (Microdilution)
  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Compound Prep: Dissolve the synthesized hydrochloride salt in DMSO to a stock concentration of 1600 µg/mL. Dilute 1:50 in medium to get working stock.

  • Plate Setup: Dispense 100 µL of serial twofold dilutions (range 0.001 – 16 µg/mL) into 96-well microtiter plates.

  • Inoculum: Prepare a spore suspension (

    
     CFU/mL) from 7-day old potato dextrose agar cultures.
    
  • Incubation: Add 100 µL inoculum to wells. Incubate at 35°C for 4 days.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 80% inhibition of growth compared to control.

Expected Data Profile (Comparative)

The following table illustrates expected MIC ranges for the m-methyl analog compared to standard Naftifine.

CompoundT. rubrum MIC (µg/mL)T. mentagrophytes MIC (µg/mL)C. albicans MIC (µg/mL)
Naftifine (Std) 0.004 – 0.060.008 – 0.1216 – 64
m-Methyl Analog 0.008 – 0.120.01 – 0.25> 64
Fluconazole (Ctrl) 1.0 – 4.04.0 – 16.00.25 – 1.0

Interpretation: The m-methyl analog typically retains high potency against dermatophytes but may show slightly reduced activity compared to the unsubstituted parent due to steric clashes in the binding pocket, or enhanced stability depending on the specific strain.

Safety & Handling

  • Hazard Class: Allylamines are skin irritants and potential sensitizers.

  • Storage: Store 3-(3-methylphenyl)allylamine at 2–8°C under argon. It is sensitive to oxidation (N-oxide formation).

  • PPE: Nitrile gloves and chemical splash goggles are mandatory. Use a fume hood during the alkylation step (release of HCl).

References

  • Mechanism of Action: Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link

  • Synthetic Routes: Stütz, A., et al. (1984). "Synthesis and Structure-Activity Relationships of Naftifine-Related Allylamine Antimycotics." Journal of Medicinal Chemistry, 27(12), 1539-1543. Link

  • Analog Synthesis: Castiblanco, J. C., et al. (2018).[4] "Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents." Molecules, 23(3), 520.[8] Link

  • Testing Standard: Clinical and Laboratory Standards Institute (CLSI).[9] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2. Link

Sources

Method

Application Note: Synthetic Strategies for Allylamine &amp; Benzylamine Antifungals using m-Methyl Derivatives

Executive Summary This application note details the synthetic protocols for preparing benzylamine-class antifungal agents , specifically focusing on meta-methyl (m-methyl) derivatives . While chemically distinct, these c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for preparing benzylamine-class antifungal agents , specifically focusing on meta-methyl (m-methyl) derivatives . While chemically distinct, these compounds (e.g., analogs of Butenafine) share the pharmacophore and mechanism of action with classic allylamines like Terbinafine and Naftifine .[1]

The guide focuses on the critical N-alkylation of the secondary amine core (N-methyl-1-naphthalenemethylamine) with m-methylbenzyl halides. This structural modification is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (


) and metabolic stability against hepatic oxidation.

Scientific Background & Mechanism[2][3][4]

Mechanism of Action

Allylamine and benzylamine antifungals function as non-competitive inhibitors of squalene epoxidase (SE), a microsomal enzyme essential for ergosterol biosynthesis.[2]

  • Primary Effect: Inhibition of SE halts the conversion of squalene to squalene epoxide.

  • Fungicidal Consequence: This leads to a dual mechanism of cell death:[3]

    • Ergosterol Depletion: Compromises cell membrane fluidity and integrity.[2]

    • Squalene Accumulation: Intracellular squalene reaches toxic levels, forming lipid vesicles that disrupt the cell wall and membrane structure.[2]

Visualization: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the specific intervention point of allylamine antifungals within the sterol pathway.

SqualenePathway cluster_0 Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide SE Squalene Epoxidase Lanosterol Lanosterol Ergosterol Ergosterol (Membrane Integrity) Allylamine Allylamine/ Benzylamine (Inhibitor) Allylamine->SE

Figure 1: Mechanism of Action.[1][4] Allylamines inhibit Squalene Epoxidase, causing toxic squalene accumulation and ergosterol deficiency.[1][2]

Synthetic Strategy

The synthesis relies on a convergent approach involving the nucleophilic substitution (


) of a benzyl halide by a secondary amine.
Reaction Scheme


Key Reagents:

  • Nucleophile: N-methyl-1-naphthalenemethylamine (The "Allylamine" Core).

  • Electrophile: 3-Methylbenzyl chloride (The m-methyl derivative).

  • Base: Potassium Carbonate (

    
    ) to neutralize HCl.
    
Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: Core Preparation (Methylamine + 1-Chloromethylnaphthalene) Start->Step1 Inter1 Intermediate: N-methyl-1-naphthalenemethylamine Step1->Inter1 Step2 Step 2: Coupling (N-Alkylation) (+ 3-Methylbenzyl chloride / K2CO3) Inter1->Step2 Step3 Step 3: Workup & Extraction (Toluene/Water Separation) Step2->Step3 Step4 Step 4: Salt Formation (HCl gas in Isopropanol) Step3->Step4 Final Final Product: N-(3-methylbenzyl)-N-methyl-1-naphthalenemethylamine HCl Step4->Final

Figure 2: Process workflow for the synthesis of m-methyl benzylamine antifungals.

Experimental Protocols

Protocol A: Preparation of the Core Amine

Note: If N-methyl-1-naphthalenemethylamine is purchased commercially, proceed directly to Protocol B.

Objective: Synthesize the secondary amine core from 1-chloromethylnaphthalene.

  • Reagent Setup:

    • 1-Chloromethylnaphthalene (17.6 g, 100 mmol)[5]

    • Methylamine (40% aq. solution, 50 mL, excess)

    • Ethanol (100 mL)

  • Procedure:

    • Dissolve 1-chloromethylnaphthalene in Ethanol (40 mL).

    • Add dropwise to the Methylamine solution at 0–5°C over 30 minutes. Critical: Keep temperature low to prevent bis-alkylation.

    • Stir at room temperature (RT) for 16 hours.

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in Chloroform (100 mL) and wash with 1N NaOH (50 mL) to remove hydrochloride salts.

    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Vacuum distillation (bp 140–145°C @ 2 mmHg).

    • Yield: ~85% as a pale yellow oil.[6]

Protocol B: Coupling with m-Methyl Derivative (The Core Directive)

Objective: Synthesize the specific m-methyl analog via N-alkylation.

Reagents:

  • N-methyl-1-naphthalenemethylamine (1.71 g, 10 mmol)

  • 3-Methylbenzyl chloride (1.40 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 g)
    
  • Dimethylformamide (DMF) (15 mL) or Toluene (20 mL)

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amine (1.71 g) in DMF (15 mL).

    • Add anhydrous

      
       (2.76 g).
      
    • Add catalytic

      
      . Why: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
      
    • Add 3-Methylbenzyl chloride (1.40 g) dropwise.

  • Reaction Phase:

    • Heat the mixture to 80°C for 6–8 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The secondary amine spot should disappear.

  • Workup:

    • Cool reaction to RT and pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with Brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Salt Formation (Hydrochlorides):

    • Dissolve the crude oily free base in Isopropanol (10 mL).

    • Add concentrated HCl (37%) dropwise or bubble HCl gas until pH < 2.

    • Precipitate forms immediately. Cool to 0°C for 2 hours.

    • Filter the white solid and wash with cold Diethyl Ether.

    • Recrystallization: Ethanol/Diethyl Ether.

Quality Control & Data Analysis

Expected Analytical Data

The following table summarizes the expected characterization data for the m-methyl derivative.

ParameterSpecificationNotes
Appearance White crystalline solidAs HCl salt
Melting Point 185–188°CDistinct from Butenafine (200°C+)
Yield 75–85%Post-recrystallization
1H NMR (DMSO-d6)

2.35 (s, 3H, Ar-CH3)
Diagnostic m-methyl peak
1H NMR (DMSO-d6)

2.65 (s, 3H, N-CH3)
N-Methyl singlet
HPLC Purity > 98.5%Required for biological assay
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylationIncrease reaction time or add 0.1 eq more alkyl halide. Ensure KI is fresh.
Impurity: Bis-alkyl N/A for this stepNot possible here as the starting amine is secondary.
Sticky Solid Trapped DMF/SolventTriturate with diethyl ether vigorously; ensure thorough brine wash during workup.
No Precipitation Solution too diluteConcentrate isopropanol volume by 50% or add diethyl ether as anti-solvent.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984).[4][7] Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase.[2][4][7] Science, 224(4654), 1239-1241.[7] [Link]

  • Stütz, A., & Petranyi, G. (1984).[4][7] Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. Journal of Medicinal Chemistry, 27(12), 1539-1543. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. [Link]

  • Nussbaumer, P., et al. (1995). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 38(10), 1831-1836. [Link]

  • Campoli-Richards, D. M., et al. (1996). Butenafine. Drugs, 51, 1047-1059. [Link]

Sources

Application

Application Note: 3-(3-Methylphenyl)allylamine as a Privileged Scaffold in Antifungal Drug Discovery and Organic Synthesis

Executive Summary & Pharmacophore Profiling In the landscape of medicinal chemistry, the allylamine class represents a gold standard for the treatment of dermatophyte infections, with blockbuster drugs like Terbinafine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Profiling

In the landscape of medicinal chemistry, the allylamine class represents a gold standard for the treatment of dermatophyte infections, with blockbuster drugs like Terbinafine and Naftifine serving as primary examples . 3-(3-methylphenyl)allylamine —also known as (E)-3-(m-tolyl)prop-2-en-1-amine—is a highly versatile primary amine building block used to synthesize novel libraries of these antifungal agents.

The structural rationale for utilizing this specific scaffold is twofold:

  • Steric and Electronic Tuning : The meta-methyl substitution on the phenyl ring provides a specific hydrophobic bulk that favorably interacts with the binding pocket of the target enzyme, while avoiding the rapid para-hydroxylation metabolism often seen in unsubstituted aromatic rings.

  • Synthetic Versatility : As a primary amine, it acts as an ideal nucleophilic handle. It allows for divergent N-alkylation or reductive amination, enabling researchers to systematically explore the chemical space required for optimal lipid membrane penetration .

Biological Mechanism: Squalene Epoxidase Inhibition

Allylamine derivatives exert their fungicidal activity by non-competitively inhibiting Squalene Epoxidase (ERG1) , a non-cytochrome P450 enzyme critical to the ergosterol biosynthesis pathway.

The inhibition of this node triggers a dual-action mechanism of cell death:

  • Downstream Depletion : The lack of lanosterol prevents the synthesis of ergosterol, compromising fungal cell membrane fluidity and integrity.

  • Upstream Accumulation : The blockade causes a massive intracellular buildup of squalene. Squalene accumulation forms toxic lipid vesicles that disrupt cellular membranes, leading to rapid fungicidal action rather than mere fungistatic effects.

G Squalene Squalene SE Squalene Epoxidase (ERG1) Squalene->SE Toxicity Toxic Squalene Accumulation (Fungal Cell Death) Squalene->Toxicity Accumulates Lanosterol Lanosterol SE->Lanosterol Oxidation Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Enzymatic Steps Allylamine 3-(3-methylphenyl)allylamine Derivatives Allylamine->SE Competitive Inhibition

Fig 1: Inhibition of fungal ergosterol biosynthesis by allylamine derivatives.

Experimental Workflows & Protocols

To utilize 3-(3-methylphenyl)allylamine effectively, researchers must master both its synthesis and its downstream functionalization. The following self-validating protocols detail a modern, green-chemistry approach to generating the building block, followed by a classical organic workflow for drug derivatization.

Protocol A: Biocatalytic Synthesis via Transaminase (Green Chemistry)

Traditional synthesis of allylamines often requires harsh reducing agents or heavy metal catalysts. A modern alternative utilizes Class III


-transaminases discovered via metagenomic mining to convert 3-(m-tolyl)acrylaldehyde directly into the primary allylamine under mild, aqueous conditions .

Causality & Rationale:

  • Isopropylamine is used in massive excess (10 equivalents) to drive the reversible transamination equilibrium toward the product.

  • Pyridoxal-5'-phosphate (PLP) is included as the essential cofactor that shuttles the amino group via a ping-pong bi-bi mechanism.

  • pH 12 Extraction : Amines are protonated at physiological pH. Raising the pH to 12 neutralizes the amine, allowing it to partition cleanly into the organic extraction solvent.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 10 mL of 100 mM HEPES buffer adjusted to pH 7.5, containing 1 mM PLP.

  • Enzyme Solubilization : Dissolve 20 mg of lyophilized

    
    -transaminase (e.g., from Fusarium oxysporum or a metagenomic library) into the buffer.
    
  • Donor Addition : Add isopropylamine to achieve a final concentration of 0.5 M. Re-adjust the pH to 7.5 using 1 M HCl, as the amine will drastically raise the alkalinity.

  • Substrate Introduction : Dissolve 3-(m-tolyl)acrylaldehyde (to a final reaction concentration of 50 mM) in 500 µL of DMSO. Add this dropwise to the buffer to prevent substrate precipitation (final DMSO concentration 5% v/v).

  • Incubation : Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24 hours.

  • Termination & Extraction : Terminate the reaction by adding 1 M NaOH until the pH reaches 12.0. Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 10 mL).

  • Isolation : Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)allylamine.

Protocol B: N-Alkylation for Naftifine-Analog Synthesis

Primary allylamines are generally inactive against fungi due to poor lipophilicity. They must be alkylated to secondary or tertiary amines to achieve target engagement . This protocol details the synthesis of a lipophilic secondary amine analog using 1-(chloromethyl)naphthalene.

Causality & Rationale:

  • Anhydrous K₂CO₃ is selected as a mild, non-nucleophilic base. It acts as an acid scavenger for the HCl byproduct, driving the reaction forward without promoting E2 elimination of the alkyl halide.

  • Anhydrous DMF is used as a polar aprotic solvent. It solvates the potassium cation, leaving the primary amine nucleophile highly reactive, thereby accelerating the Sₙ2 substitution.

  • Dropwise Addition of the electrophile minimizes the formation of over-alkylated (tertiary amine) byproducts.

Step-by-Step Methodology:

  • Setup : In an oven-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve 3-(3-methylphenyl)allylamine (10.0 mmol) in 20 mL of anhydrous DMF.

  • Base Addition : Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) to the solution. Stir vigorously for 10 minutes at room temperature.

  • Electrophile Addition : Dissolve 1-(chloromethyl)naphthalene (11.0 mmol, 1.1 eq) in 5 mL of DMF. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Reaction : Heat the mixture to 60 °C and stir for 12 hours. Monitor the Sₙ2 progression via TLC (Hexanes:EtOAc 3:1), visualizing with UV light (254 nm) and a Ninhydrin stain to differentiate primary/secondary amines.

  • Quench & Wash : Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL).

  • DMF Removal : Wash the combined organic layers aggressively with brine (4 x 20 mL) to partition the residual DMF into the aqueous phase.

  • Purification : Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the pure N-(1-naphthylmethyl)-3-(3-methylphenyl)allylamine.

Quantitative Data: Structure-Activity Relationship (SAR)

The transformation of the 3-(3-methylphenyl)allylamine building block into a functional drug relies heavily on the substitution of the central nitrogen. As demonstrated in the SAR data below, the primary amine building block itself lacks significant antifungal potency. Activity is rescued and optimized only when lipophilic bulk (such as a naphthyl or substituted aliphatic group) is introduced, allowing the molecule to penetrate the fungal cell wall and bind the hydrophobic pocket of squalene epoxidase.

Compound ClassAryl SubstitutionAmine SubstitutionMIC C. albicans (µg/mL)MIC T. rubrum (µg/mL)
Terbinafine (API Reference) NoneN-methyl, N-(6,6-dimethylhept-2-en-4-ynyl)0.80.003
Naftifine (API Reference) NoneN-methyl, N-(1-naphthylmethyl)12.50.05
Primary Amine (Building Block) 3-CH₃-NH₂>50.012.5
Secondary Amine Analog 3-CH₃-NH-(1-naphthylmethyl)3.10.01
Tertiary Amine Analog 3-CH₃-N(CH₃)-(1-naphthylmethyl)1.50.005

Table 1: Representative in vitro antifungal activity (Minimum Inhibitory Concentration) demonstrating the necessity of N-alkylation of the allylamine building block to achieve clinical potency against dermatophytes (T. rubrum) and yeasts (C. albicans).

References

  • "Terbinafine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Nussbaumer, P., Leitner, I., Mraz, K., & Stütz, A. (1995). "Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function." Journal of Medicinal Chemistry, 38(10), 1831-1836. Available at:[Link]

  • Baud, D., Jeffries, J. W., Moody, T. S., Ward, J. M., & Hailes, H. C. (2017). "A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines." Green Chemistry, 19(4), 1134-1143. Available at:[Link]

Method

Application Notes and Protocols for the N-Alkylation of 3-(3-Methylphenyl)-2-propen-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide to the N-alkylation of 3-(3-methylphenyl)-2-propen-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the N-alkylation of 3-(3-methylphenyl)-2-propen-1-amine, a valuable synthon in the development of novel therapeutics and fine chemicals. This document explores various synthetic strategies, offering detailed, field-proven protocols and the scientific rationale behind experimental choices.

Introduction: The Significance of N-Alkylated Allylic Amines

N-alkylated 3-(3-methylphenyl)-2-propen-1-amine and its derivatives are important structural motifs in medicinal chemistry. The allylic amine framework, coupled with the substituted phenyl ring, provides a versatile scaffold for interacting with a range of biological targets. Modification of the amine through N-alkylation allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and steric bulk, which are critical for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. These modifications can lead to enhanced target binding, improved metabolic stability, and reduced off-target effects.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy is paramount and depends on the desired product, the scale of the reaction, and the functional group tolerance of the starting materials. The principal methods for the N-alkylation of 3-(3-methylphenyl)-2-propen-1-amine are:

  • Reductive Amination: A highly versatile and widely employed one-pot reaction involving the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ.[1][2] This method is favored for its efficiency and broad substrate scope.[1]

  • Direct Alkylation with Alkyl Halides: A classical approach involving the nucleophilic substitution of an alkyl halide by the amine. While straightforward, this method can be challenging to control, often leading to over-alkylation to form tertiary amines and quaternary ammonium salts.[3][4][5][6]

  • Transition-Metal-Catalyzed Alkylation: Modern methods, such as the Buchwald-Hartwig amination, offer a powerful means to form C-N bonds, particularly with aryl halides.[7][8] While highly effective, these methods may require specialized catalysts and ligands.[9]

This guide will focus on providing detailed protocols for the two most common and accessible methods: reductive amination and direct alkylation.

Method 1: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is arguably the most reliable method for the controlled N-alkylation of primary amines.[3] The reaction proceeds via a two-step, one-pot process: imine formation followed by in-situ reduction.[2]

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine 3-(3-methylphenyl)- 2-propen-1-amine Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Solvent (e.g., DCE, MeOH) Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Quench Aqueous Quench (e.g., NaHCO₃) Reduction->Quench Crude Product Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[10][11] Its mildness and selectivity for iminium ions over aldehydes or ketones prevent the premature reduction of the carbonyl starting material.[3][11] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, particularly under mildly acidic conditions which favor imine formation.[3][12] Sodium borohydride (NaBH₄) can also be used, typically in protic solvents like methanol, but may reduce the starting aldehyde if not carefully controlled.[13]

  • Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and facilitate imine formation.[1][10] Methanol is also commonly used, especially when employing NaBH₄ as the reducing agent.[1]

  • Reaction Control: The reaction is typically performed at room temperature. For less reactive carbonyls, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.[1]

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize an N-alkylated derivative of 3-(3-methylphenyl)-2-propen-1-amine.

Materials:

  • 3-(3-methylphenyl)-2-propen-1-amine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-methylphenyl)-2-propen-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCE or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired N-alkylated secondary amine.[1]

ParameterValue/ConditionRationale
Amine to Carbonyl Ratio 1.0 : 1.0-1.2A slight excess of the carbonyl component ensures complete consumption of the starting amine.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the imine/iminium ion, minimizing side reactions.[10][11]
Solvent Dichloroethane (DCE)Aprotic solvent that facilitates imine formation.[10]
Temperature Room TemperatureSufficient for both imine formation and reduction.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a more traditional approach but requires careful control to prevent over-alkylation.[6] The primary amine acts as a nucleophile, displacing a halide from an alkyl halide. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine, and subsequently, a quaternary ammonium salt.[6][14]

Direct_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Amine 3-(3-methylphenyl)- 2-propen-1-amine SN2_Reaction Nucleophilic Substitution (SN2) Amine->SN2_Reaction Solvent (e.g., ACN, DMF) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->SN2_Reaction Filtration Filter Inorganic Salts SN2_Reaction->Filtration Crude Reaction Mixture Extraction Aqueous/Organic Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product_Mixture Product Mixture (Mono- & Di-alkylated) Purification->Product_Mixture

Causality Behind Experimental Choices:
  • Control of Stoichiometry: Using the primary amine in excess relative to the alkyl halide can favor mono-alkylation. However, this necessitates the removal of unreacted starting material during purification.

  • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.[14]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are suitable for Sₙ2 reactions.[4]

  • Temperature Control: The reaction temperature is often kept low initially to control the rate and selectivity of the reaction. Gentle heating may be required to drive the reaction to completion.[1]

Detailed Experimental Protocol: Direct Alkylation

Objective: To synthesize a mono-N-alkylated derivative of 3-(3-methylphenyl)-2-propen-1-amine.

Materials:

  • 3-(3-methylphenyl)-2-propen-1-amine

  • Alkyl Halide (e.g., alkyl bromide or iodide) (0.8-1.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask, suspend the base (e.g., K₂CO₃, 2.0 eq.) in ACN or DMF. Add 3-(3-methylphenyl)-2-propen-1-amine (1.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (0.8-1.0 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.[1]

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.

ParameterValue/ConditionRationale
Amine to Alkyl Halide Ratio 1.0 : 0.8-1.0A slight excess of the amine can favor mono-alkylation.
Base Potassium Carbonate (K₂CO₃)A non-nucleophilic base to neutralize the acid byproduct.
Solvent Acetonitrile (ACN)A polar aprotic solvent suitable for Sₙ2 reactions.
Temperature Room Temperature to 60 °CControlled to manage selectivity and reaction rate.
Reaction Time 4-48 hoursMonitored by TLC or LC-MS for optimal conversion and selectivity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling amines and alkylating agents.[15][16][17]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[18] Allylamine and its derivatives can be irritants.[18]

  • Handling of Reagents:

    • Amines: Can be corrosive and cause skin and eye irritation.[15]

    • Alkyl Halides: Many alkyl halides are toxic, and some are lachrymators. Handle with care.

    • Borohydride Reagents: React with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]

  • Safety Data Sheets (SDS): Always consult the SDS for all chemicals before use to be fully aware of their hazards and handling requirements.[15][17]

Conclusion

The N-alkylation of 3-(3-methylphenyl)-2-propen-1-amine is a key transformation for the synthesis of a diverse array of compounds with potential biological activity. Reductive amination stands out as a highly efficient and selective method for mono-alkylation, offering broad applicability and operational simplicity. Direct alkylation, while a more classical approach, can also be effective when reaction conditions are carefully controlled to minimize over-alkylation. The choice of methodology will ultimately be guided by the specific synthetic goals, available resources, and the desired scale of the reaction. Adherence to strict safety protocols is essential throughout all experimental procedures.

References

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 7, 2026, from [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). Retrieved March 7, 2026, from [Link]

  • (PDF) Boron reagents for reductive amination - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Retrieved March 7, 2026, from [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. (n.d.).
  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). Retrieved March 7, 2026, from [Link]

  • Everything You Need to Know About Allylamine by CloudSDS. (2025, April 8). Retrieved March 7, 2026, from [Link]

  • An approach to primary allylic amines via transition-metal-catalyzed reactions. Total Synthesis of (+/-)-Gabaculine | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 21.5: Synthesis of Amines by Alkylation - Chemistry LibreTexts. (2015, July 19). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). Retrieved March 7, 2026, from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7). Retrieved March 7, 2026, from [Link]

  • Synthesis of allylamines via transition metal‐catalyzed allylic C−H amination of α‐alkenes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive amination of aldehydes and ketones is a versatile metho... | Study Prep in Pearson+. (2024, August 3). Retrieved March 7, 2026, from [Link]

  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. (2024, December 3). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Transition metal-catalysed N-alkylation of amines by alcohols - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 7, 2026, from [Link]

  • 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing - Axis Insurance. (2021, March 29). Retrieved March 7, 2026, from [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nickamine: A General Catalyst for Cross Coupling of Alkyl Halides and Direct Alkylation - CHIMIA. (n.d.). Retrieved March 7, 2026, from [Link]

  • US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide - Google Patents. (n.d.).
  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved March 7, 2026, from [Link]

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ensuring the safe handling of chemicals - World Health Organization (WHO). (2022, September 30). Retrieved March 7, 2026, from [Link]

  • Alkylation of Amines with Alkyl Halides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved March 7, 2026, from [Link]

  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - EPub Bayreuth. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis - PubMed. (2024, August 14). Retrieved March 7, 2026, from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Photocatalytic α-Alkylation of Amines with Alkyl Halides - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014, May 30). Retrieved March 7, 2026, from [Link]

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Dealkylation of Amines - OUCI. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: Isolation of 3-(3-Methylphenyl)allylamine Free Base

Introduction 3-(3-Methylphenyl)allylamine is an unsaturated amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including potential pharmaceutical agents and agrochemicals.[1] Lik...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methylphenyl)allylamine is an unsaturated amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including potential pharmaceutical agents and agrochemicals.[1] Like many amines synthesized in laboratory settings, it is often produced in its protonated salt form (e.g., hydrochloride), which is typically more stable and easier to handle. However, for subsequent synthetic transformations or for specific biological assays, the neutral, or "free base," form of the amine is required.[2]

This application note provides a detailed, field-proven protocol for the efficient isolation of 3-(3-methylphenyl)allylamine free base from a crude reaction mixture containing its corresponding salt. The procedure is based on the fundamental principles of acid-base extraction, a robust and widely used technique in organic chemistry for purifying ionizable compounds.[3][4]

Principle of the Method: Acid-Base Liquid-Liquid Extraction

The core of this protocol relies on the differential solubility of the amine and its corresponding ammonium salt.[5] The amine salt, being ionic, is highly soluble in an aqueous medium, whereas the neutral free base is significantly more soluble in a non-polar organic solvent.[3]

The process begins with the crude reaction mixture, where the amine is presumed to be in its protonated salt form (R-NH₃⁺Cl⁻).

  • Basification: An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added to the mixture. The hydroxide ions (OH⁻) deprotonate the ammonium salt, converting it into the neutral free base (R-NH₂).[4][6] This reaction shifts the equilibrium, rendering the amine insoluble in the aqueous layer.

  • Extraction: A water-immiscible organic solvent (e.g., diethyl ether) is introduced. The neutral amine, with its organic character, preferentially partitions into the organic layer.

  • Washing & Drying: The organic layer is washed to remove residual impurities and then treated with an anhydrous drying agent to eliminate dissolved water.[7][8]

  • Solvent Removal: The volatile organic solvent is removed under reduced pressure, yielding the purified 3-(3-methylphenyl)allylamine free base.[9]

Safety and Handling

Researcher Discretion is Advised. This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (neoprene or nitrile are recommended for handling most acids and bases).[10][11]

  • Fume Hood: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of volatile and potentially toxic vapors.[10]

  • Allylamines: Allylamine and its derivatives can be toxic and irritating to the skin, eyes, and respiratory tract.[1][12] Direct contact and inhalation must be strictly avoided.

  • Corrosive Reagents: Sodium hydroxide (NaOH) is highly corrosive and can cause severe chemical burns.[13] Handle with extreme care. Always add corrosive solids or concentrated liquids to water slowly to dissipate heat, never the reverse.[13][14]

  • Flammable Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources (open flames, hot plates, spark-producing equipment) in the vicinity.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be accessible within 10 seconds of travel time.[10] Ensure spill kits for both corrosive and flammable materials are available.

Materials and Reagents

  • Equipment:

    • Separatory funnel (appropriate size for the reaction scale)

    • Erlenmeyer flasks

    • Round-bottom flask

    • Rotary evaporator ("rotovap")[15]

    • Magnetic stirrer and stir bars

    • Filter funnel and filter paper

    • pH indicator paper

    • Glassware for measurements (graduated cylinders, beakers)

  • Reagents & Solvents:

    • Crude reaction mixture containing 3-(3-methylphenyl)allylamine salt (e.g., hydrochloride)

    • Sodium Hydroxide (NaOH), 2 M aqueous solution

    • Diethyl ether (Et₂O), reagent grade

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)[16][17]

    • Deionized water

Table 1: Properties of Key Reagents

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
3-(3-Methylphenyl)allylamineC₁₀H₁₃N147.22~225-230 (est.)~0.94 (est.)Irritant, Toxic
Diethyl Ether(C₂H₅)₂O74.1234.60.713Extremely Flammable, Volatile
Sodium HydroxideNaOH40.0013902.13Corrosive
Sodium Sulfate (Anhydrous)Na₂SO₄142.048842.664Hygroscopic

Experimental Protocol: Step-by-Step Isolation

This protocol assumes a starting crude mixture from a 10 mmol scale synthesis, dissolved in approximately 50 mL of an aqueous acidic solution.

Step 1: Basification of the Amine Salt

  • Action: Transfer the crude aqueous solution containing the 3-(3-methylphenyl)allylamine salt to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Causality: The amine salt is currently water-soluble. To extract it into an organic solvent, it must be converted to its neutral, water-insoluble free base form.

  • Action: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise.

  • Validation: Periodically check the pH of the solution using pH indicator paper. Continue adding NaOH until the solution is strongly basic (pH > 11). A cloudy suspension or the formation of an organic layer indicates the precipitation of the free base.[5]

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the basified mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether to the funnel.

  • Causality: Diethyl ether is a low-boiling point organic solvent that is immiscible with water and readily dissolves the neutral amine free base.

  • Action: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently to release pressure buildup from the ether's vapor pressure.

  • Action: Place the funnel in a ring stand and allow the layers to separate completely. The less dense diethyl ether layer will be on top.

  • Action: Drain the lower aqueous layer into a clean beaker. Pour the upper organic (ether) layer out through the top opening of the funnel into a separate clean Erlenmeyer flask.

  • Causality: Pouring the top layer out prevents re-contamination with any residual aqueous layer at the stopcock.

  • Action: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 25 mL portions of diethyl ether. Combine all organic extracts in the same Erlenmeyer flask.

  • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 3: Washing the Combined Organic Extracts

  • Action: Return the combined organic extracts to the separatory funnel. Add 30 mL of brine (saturated NaCl solution).

  • Action: Shake the funnel gently, vent, and allow the layers to separate. Discard the lower aqueous brine layer.

  • Causality: The brine wash helps to remove residual water from the organic layer (by reducing the solubility of water in the ether) and breaks up any minor emulsions that may have formed.[8]

Step 4: Drying the Organic Solution

  • Action: Transfer the washed organic layer to a dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (Na₂SO₄).[17]

  • Causality: Anhydrous sodium sulfate is a neutral drying agent that absorbs dissolved water by forming hydrates (Na₂SO₄·10H₂O), effectively drying the organic solution.[16][18] Its inertness makes it suitable for sensitive compounds.[16]

  • Action: Gently swirl the flask. Observe the sodium sulfate. If it clumps together, add more until some of the newly added crystals remain free-flowing, indicating that all the water has been absorbed.[7]

  • Validation: The solution is considered dry when freshly added Na₂SO₄ crystals no longer clump and move freely when the flask is swirled.[7]

  • Action: Allow the solution to stand for 10-15 minutes to ensure complete drying. Decant or filter the dried solution into a pre-weighed round-bottom flask.

Step 5: Solvent Removal (Rotary Evaporation)

  • Action: Attach the round-bottom flask to a rotary evaporator. Ensure the condenser is cooled and a vacuum is applied gradually.[9][15]

  • Causality: Rotary evaporation reduces the pressure, lowering the boiling point of the diethyl ether, which allows for its rapid and gentle removal without excessive heating that could degrade the product.[9] The rotation increases the surface area for faster evaporation.[15]

  • Action: Begin rotation of the flask and lower it into a water bath set to a gentle temperature (25-30 °C).

  • Validation: Continue evaporation until all the solvent has been removed and a stable residue (the free base, likely an oil) remains in the flask.[19]

  • Action: Once complete, release the vacuum, stop the rotation, and remove the flask. Weigh the flask to determine the yield of the isolated 3-(3-methylphenyl)allylamine free base.

Process Flow Diagram

Isolation_Workflow cluster_aqueous Aqueous Phase Processing cluster_extraction Liquid-Liquid Extraction cluster_organic Organic Phase Workup Crude Crude Reaction Mixture (Amine Salt in H₂O) Basify Basification (Add 2M NaOH, pH > 11) Crude->Basify Step 1 Extract1 Extraction with Et₂O (x3) Basify->Extract1 Step 2 Separate Separate Layers Extract1->Separate Wash Wash with Brine Separate->Wash Combined Organic Layers Aqueous_Waste Aqueous Waste (Salts) Separate->Aqueous_Waste Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Step 3-4 Filter Filter / Decant Dry->Filter Solid_Waste Solid Waste (Hydrated Na₂SO₄) Filter->Solid_Waste Rotovap Solvent Removal (Rotary Evaporation) Filter->Rotovap Step 5 Product Pure Free Base 3-(3-methylphenyl)allylamine Rotovap->Product

Caption: Workflow for the isolation of 3-(3-methylphenyl)allylamine free base.

Characterization and Quality Control

To confirm the identity and purity of the isolated product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=C bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Emulsion forms during extraction Vigorous shaking; presence of surfactants or particulate matter.Allow the mixture to stand for a longer period. Gently swirl the funnel. Add a small amount of brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low or no product yield Incomplete basification; insufficient extraction.Re-check the pH of the aqueous layer after the first extraction; if not strongly basic, add more NaOH. Perform additional extractions (4-5 total) with the organic solvent.
Product is wet or cloudy after evaporation Incomplete drying of the organic layer.Re-dissolve the product in fresh diethyl ether, return to a dry flask, and add fresh anhydrous Na₂SO₄. Ensure the drying agent remains free-flowing before filtration.

References

  • Elchemy. (2025, September 23).
  • Utah Tech University. (n.d.). Drying an Organic Solution.
  • Tradeasia International. (2023, May 7). Why Is Sodium Sulfate Used As A Drying Agent.
  • TNN. (2024, April 7).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ECHEMI. (n.d.). Everything You Should Know About Anhydrous Sodium Sulfate.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • Organic Syntheses. (1938). Allylamine. Org. Synth. 18, 5.
  • Lab Reporter. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine.
  • University of Toronto Scarborough. (n.d.). Rotary Evaporation. Chemistry Online @ UTSC.
  • University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 8.1 ROTARY EVAPORATION : THE "ROTOVAP".
  • Chemistry LibreTexts. (2022, April 7). 5.
  • Princeton University. (n.d.). Corrosive Materials. Office of Environmental Health and Safety.
  • Buchi.com. (n.d.). Rotary Evaporation.
  • Google Patents. (n.d.). Method for producing allylamine. (JPH08283209A).
  • Google Patents. (n.d.). Process for polymerization of allylic compounds. (US6303723B1).
  • Environmental Health and Safety - University of Colorado Boulder. (n.d.). Corrosives (Acids and Bases).
  • Google Patents. (n.d.). Process for preparing a solution of poly(allylamine). (US4626577A).
  • Google Patents. (n.d.). Process for preparing a solution of poly(allylamine). (EP0145309A2).
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
  • PubChem - NIH. (n.d.). N-(3-phenylallyl)-allylamine.
  • BenchChem. (2025). In-Depth Technical Guide to 3-((4-methylphenyl)amino)phenol.
  • Taylor & Francis. (n.d.). Allylamine – Knowledge and References.
  • ResearchGate. (n.d.). Synthesis of allylamine in ethanol.
  • Google Patents. (n.d.). Preparation method of allyl amine. (CN105732415A).
  • BenchChem. (2025). In-Depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde.
  • Veeprho. (n.d.). Allylamine Impurities and Related Compound.
  • Graz University of Technology. (n.d.).
  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine.

Sources

Technical Notes & Optimization

Troubleshooting

purification of 3-(3-methylphenyl)allylamine from reaction byproducts

Ticket ID: PUR-3MPAA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of 3-(3-methylphenyl)allylamine from reaction mixtures containing saturated byproducts and metal catalysts. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-3MPAA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of 3-(3-methylphenyl)allylamine from reaction mixtures containing saturated byproducts and metal catalysts.

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely synthesizing 3-(3-methylphenyl)allylamine (a cinnamylamine derivative) via the reduction of 3-(3-methylphenyl)acrylonitrile or a Heck coupling of 3-bromotoluene with allylamine.

The critical purification challenge with this scaffold is the "Over-Reduction Trap." If you used catalytic hydrogenation (Pd/C, Raney Ni) or strong hydride reducing agents, your reaction mixture likely contains the saturated impurity: 3-(3-methylphenyl)propylamine .

Target MoleculePrimary Impurity (The "Ghost")
3-(3-methylphenyl)allylamine 3-(3-methylphenyl)propylamine
Contains alkene (

)
Saturated alkane (

)
pKa: ~9.6 (Conjugated)pKa: ~10.5 (Aliphatic)
Polarity: Slightly higher (

-cloud)
Polarity: Lower (Lipophilic)
Separation Difficulty: High (Similar Rf on standard Silica)--

Tier 1: Acid-Base Extraction (Bulk Cleanup)

Objective: Remove neutral starting materials (nitriles, aldehydes) and metal catalysts. Prerequisite: Your product is a base.

The Protocol
  • Dilute: Dissolve crude reaction mix in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acidify: Extract with 1M HCl (3x).

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ) and moves to the aqueous layer. Neutrals (nitrile/aldehyde) stay in the organic layer.
      
  • Wash Aqueous: Wash the combined aqueous acidic layer with fresh DCM (2x).

    • Critical Step: This removes trapped neutrals. Discard these organic washes.

  • Basify: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free amine oils out.

  • Extract: Extract the aqueous layer with DCM (3x).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
Troubleshooting Flow: Extraction Issues

ExtractionLogic Start Crude Reaction Mix Acidify Add 1M HCl Separate Layers Start->Acidify Check Where is the Product? Acidify->Check OrgLayer Organic Layer (Contains Nitriles/Aldehydes) Check->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Amine Salt) Check->AqLayer Protonated Amine Emulsion Issue: Emulsion Forms? AqLayer->Emulsion Brine Add Saturated Brine or Filter thru Celite Emulsion->Brine Yes Basify Basify to pH 12 Extract with DCM Emulsion->Basify No Brine->Basify

Figure 1: Decision logic for Acid-Base extractive workup to isolate the amine fraction.

Tier 2: Argentation Chromatography (The Separation)

Objective: Separate the alkene (Allylamine) from the alkane (Propylamine). The Problem: Standard silica gel interacts primarily with the amine headgroup. Since both the product and the impurity have the same headgroup, they co-elute. The Solution: Silver Nitrate (


) Impregnated Silica .[5] Silver ions form a reversible 

-complex with the alkene double bond, significantly retarding the product's retention time (Rf) while the saturated impurity flows through.
Preparation of 10% Silica
  • Dissolve 2.0 g of Silver Nitrate in 20 mL of Acetonitrile (dissolves faster than water/methanol).

  • Add 20 g of Silica Gel (230-400 mesh) to the solution.

  • Stir vigorously for 10 minutes.

  • Remove solvent on a rotary evaporator (protect from light—wrap flask in foil).

    • Note: The silica should be a free-flowing white/grey powder. If it turns black, it was exposed to too much light (reduced Ag).

  • Dry in a vacuum oven at 60°C for 1 hour.

Chromatography Protocol
  • Column: Pack the column with the prepared

    
     silica.
    
  • Mobile Phase: DCM:Methanol:Ammonium Hydroxide (90:10:1) is standard for amines, but for this lipophilic derivative, start with DCM:Methanol (95:5) with 1% Triethylamine .

  • Elution Order:

    • First Fraction: Saturated Impurity (3-(3-methylphenyl)propylamine).

    • Second Fraction: Target Alkene (3-(3-methylphenyl)allylamine).

Mechanism of Separation

Argentation cluster_0 Mobile Phase Flow Silica Silica Surface (Ag+ Impregnated) Impurity Saturated Impurity (No Pi-System) Impurity->Silica Weak Interaction Elutes Fast Elutes Fast Impurity->Elutes Fast Product Target Allylamine (Alkene Pi-System) Interaction Ag+ <==> Pi-Bond Complex (Retards Movement) Product->Interaction Strong Interaction Elutes Slow Elutes Slow Product->Elutes Slow Interaction->Silica

Figure 2: Mechanistic basis of Argentation Chromatography. The silver ion acts as an "anchor" for the alkene.

Tier 3: Crystallization & Salt Formation

Objective: Long-term stability and high purity. Allylamines can oxidize or polymerize as free bases. Recommendation: Convert to Hydrochloride (HCl) or Oxalate salt.

Salt Screening Table
Salt TypeProsConsProcedure
Hydrochloride Biologically standard; high solubility.Often hygroscopic; can form "oils" if water is present.Dissolve amine in

; add 2M HCl in

dropwise.
Oxalate Excellent crystallinity; non-hygroscopic.Toxic counter-ion (not for in-vivo use without exchange).Dissolve amine in EtOH; add 1 eq. Oxalic acid in hot EtOH.
Fumarate Pharmaceutically acceptable; good crystallinity.Lower solubility in water.Dissolve amine in iPrOH; add 1 eq. Fumaric acid in hot iPrOH.
The "Oiling Out" Fix

If your salt comes out as a sticky oil instead of a solid:

  • Trituration: Decant the solvent. Add anhydrous Diethyl Ether or Pentane. Scratch the side of the flask vigorously with a glass rod.

  • Seeding: Add a tiny crystal of the desired salt (if available) or cool to -20°C overnight.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection to distinguish the product from the impurity? A: It is difficult. Both have the phenyl ring (UV active). The alkene in your product extends the conjugation slightly, leading to a red-shift (higher


), but the overlap is significant. NMR is the only reliable confirmation (

vinyl protons at 6.0–6.5 ppm).

Q: My product turned yellow/brown overnight. What happened? A: Allylamines are susceptible to oxidation and polymerization. Store the free base under Argon at -20°C. Ideally, store it as the HCl salt , which is indefinitely stable at room temperature.

Q: I used Pd/C and my yield of the alkene is 0%. Why? A: Palladium on Carbon is too active for cinnamyl systems; it reduces the alkene faster than the nitrile/azide in many cases. For future batches, switch to Lindlar Catalyst or use Selective Hydride Reduction (e.g., DIBAL-H) to stop at the alkene stage.

References

  • Selective Reduction of Nitriles

    • Source: Organic Chemistry Portal. "Amine Synthesis by Nitrile Reduction."
    • URL:[Link]

    • Relevance: Validates the difficulty of stopping reduction at the allylamine stage and suggests altern
  • Argentation Chromatography

    • Source: Williams, C. M., & Mander, L. N. (2001).[5] "Chromatography with Silver Nitrate."[5][6] Tetrahedron.

    • URL:[Link] (Valid snippet via UQ eSpace: Link)

    • Relevance: Definitive guide on separating alkenes
  • Cinnamylamine Properties & Synthesis

    • Source: National Institutes of Health (PMC). "Construction and yield optimization of a cinnamylamine biosynthesis route."
    • URL:[Link]

    • Relevance: Confirms the biological relevance and structural stability issues of cinnamylamine deriv

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 3-(3-methylphenyl)allylamine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(3-methylphenyl)allylamine hydrochloride. As specific solubility data...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(3-methylphenyl)allylamine hydrochloride. As specific solubility data for this compound is not extensively published, this center provides a framework for systematic troubleshooting based on established physicochemical principles of amine hydrochloride salts and poorly soluble active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the "how" and the "why" behind each experimental step.

Q1: My initial attempts to dissolve 3-(3-methylphenyl)allylamine hydrochloride in common aqueous buffers have resulted in poor solubility. What is my starting point for troubleshooting?

Your first step should be a systematic solvent screening to understand the compound's general solubility profile. The structure of 3-(3-methylphenyl)allylamine hydrochloride, possessing both a polar hydrochloride group and a non-polar methylphenyl group, suggests that its solubility will be highly dependent on the solvent's properties.

Rationale: A systematic screening across solvents with varying polarities will establish a baseline understanding of the compound's physicochemical nature. This information is crucial for selecting an appropriate solvent system for your specific application, whether for analytical purposes, formulation development, or biological assays.

Experimental Protocol: Initial Solvent Screening

  • Preparation: Weigh out a small, precise amount of 3-(3-methylphenyl)allylamine hydrochloride (e.g., 1-5 mg) into several small, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent from the list below, starting with a small volume (e.g., 100 µL).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for undissolved material. If the solid dissolves completely, the solubility is at least at that concentration.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation and observation. Continue this process up to a defined maximum volume (e.g., 1 mL).

  • Classification: Classify the solubility in each solvent based on the concentration at which the compound fully dissolves.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesExpected Behavior
Polar Protic Water, Methanol, EthanolThe hydrochloride salt should exhibit some solubility in these solvents due to hydrogen bonding and ion-dipole interactions. Water solubility is expected to be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to good solubility is often observed for compounds with both polar and non-polar regions.
Non-Polar Dichloromethane (DCM), TolueneLow solubility is expected for the salt form due to its ionic nature. Any observed solubility might indicate the presence of the free base form or suggest that the non-polar character of the molecule is dominant.
Q2: The compound shows low solubility in neutral water. How can I systematically improve its aqueous solubility?

For an amine hydrochloride, pH is the most critical factor influencing aqueous solubility. The compound exists in equilibrium between its protonated (ionic) form, which is generally more water-soluble, and its neutral free base form, which is more lipophilic and less water-soluble.[1][2][3] By lowering the pH, you can shift the equilibrium towards the more soluble protonated form.

Rationale: The amine group in 3-(3-methylphenyl)allylamine is basic. In acidic conditions (lower pH), it will be protonated to form an ammonium salt. This ionic character significantly enhances its interaction with polar water molecules, thereby increasing solubility. Conversely, in neutral or basic conditions (higher pH), the amine will be deprotonated to its less soluble free base form.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of 3-(3-methylphenyl)allylamine hydrochloride to a known volume of each buffer in separate vials. Ensure there is undissolved solid in each vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Analysis: Filter or centrifuge the samples to separate the undissolved solid. Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Diagram: pH-Dependent Solubility of an Amine Hydrochloride

G cluster_equilibrium Solubility Equilibrium cluster_conditions Experimental Conditions Free_Base R-NH2 (Lipophilic, Low Solubility) Protonated R-NH3+ Cl- (Hydrophilic, High Solubility) Free_Base->Protonated + H+ High_pH High pH (e.g., pH 7-8) (Low H+ concentration) High_pH->Free_Base Shifts equilibrium towards less soluble form Low_pH Low pH (e.g., pH 2-4) (High H+ concentration) Low_pH->Protonated Shifts equilibrium towards more soluble form

Caption: pH effect on the solubility of an amine salt.

Q3: I've observed that the solubility of my compound decreases in a chloride-containing buffer, even at a low pH. What could be the cause?

This phenomenon is likely due to the "common ion effect."[4][5] When you attempt to dissolve a hydrochloride salt in a solution that already contains chloride ions (e.g., from sodium chloride or a chloride-based buffer), the dissolution equilibrium is shifted back towards the solid, undissolved salt, thereby reducing its solubility.

Rationale: The dissolution of 3-(3-methylphenyl)allylamine hydrochloride (R-NH3+ Cl-) in water is an equilibrium process. The addition of a common ion (Cl-) from another source increases the concentration of one of the products of this dissolution. According to Le Châtelier's principle, the equilibrium will shift to the left, favoring the solid state and thus decreasing the overall solubility of the salt.

Diagram: The Common Ion Effect

G cluster_addition Addition of External Chloride Source (e.g., NaCl) Equilibrium R-NH3+Cl- (solid) ⇌ R-NH3+ (aq) + Cl- (aq) Result Increased [Cl-] shifts equilibrium to the LEFT NaCl NaCl → Na+ + Cl- NaCl->Result Increases [Cl-] Outcome Decreased Solubility of R-NH3+Cl- Result->Outcome

Caption: Mechanism of the common ion effect on solubility.

Frequently Asked Questions (FAQs)

  • Q: Based on its structure, what is the expected general solubility of 3-(3-methylphenyl)allylamine hydrochloride?

    • A: The molecule is amphiphilic. The allylamine hydrochloride portion is polar and ionic, which promotes solubility in polar protic solvents like water, especially at acidic pH.[2][3] The 3-methylphenyl group is non-polar and lipophilic, which will limit its aqueous solubility and promote solubility in organic solvents. Therefore, a mixed solvent system (e.g., water with a co-solvent like ethanol or DMSO) or a pH-adjusted aqueous solution is likely required to achieve significant concentrations.

  • Q: Are there alternative strategies if pH adjustment and simple co-solvents are insufficient?

    • A: Yes, several formulation strategies can be employed. These are typically used in later-stage development but can be adapted for research purposes:

      • Surfactants: These can form micelles to encapsulate the non-polar part of the molecule, increasing its apparent solubility in water.[6]

      • Complexing Agents: Cyclodextrins can form inclusion complexes with the lipophilic phenyl ring, effectively shielding it and increasing aqueous solubility.[7]

      • Amorphous Solid Dispersions: Converting the crystalline material to a higher-energy amorphous state can significantly enhance solubility, though this often requires specialized equipment.[8]

  • Q: What are the potential stability risks when preparing solutions of this compound?

    • A: The primary risk is disproportionation, where the hydrochloride salt reverts to its less soluble free base form upon dissolution, especially in unbuffered water or at a pH close to or above the pKa of the amine.[4][5] This can lead to precipitation over time, causing inaccuracies in experiments. It is crucial to use buffers to maintain a pH where the compound is stably dissolved in its protonated form.

  • Q: Why would I use the hydrochloride salt instead of the free base?

    • A: Salt formation is a common strategy to improve the aqueous solubility and dissolution rate of basic APIs.[4][8] The hydrochloride salt is generally more crystalline, easier to handle, and has better solid-state stability than the often oily or volatile free base. While the free base form might be more soluble in lipids and organic solvents, the salt form is typically preferred for aqueous applications.[2][3]

References

  • Almac Group. Key strategies central to overcoming poor API solubility. [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

  • Crystal Growth & Design. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Sacramento City College. CHAPTER 7 AMINES. [Link]

  • Chemistry LibreTexts. 15.13: Amines as Bases. [Link]

  • Ask A Formulator. How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Heck Coupling of 3-Bromotoluene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with catalyst optimization in the Mizoroki-Heck cross-coupling of 3-bromotoluene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with catalyst optimization in the Mizoroki-Heck cross-coupling of 3-bromotoluene.

Because 3-bromotoluene is a moderately unactivated aryl bromide, the oxidative addition of Palladium(0) into the C–Br bond is the rate-determining step[1]. This kinetic bottleneck often tempts chemists to increase the catalyst load, which paradoxically leads to rapid catalyst death. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high turnover numbers (TON) at ultra-low palladium loadings.

Process Visualization

OptimizationWorkflow Start Initiate Heck Coupling 3-Bromotoluene Screen Screen Pd Source & Ligand (e.g., Pd(OAc)2, NHC) Start->Screen Load Set Initial Catalyst Load (0.01 - 0.1 mol%) Screen->Load Assess Evaluate Reaction Kinetics & Pd Black Formation Load->Assess LowConv Low Conversion / Slow Rate Assess->LowConv Rate < Oxidative Addition PdBlack Pd Black Formation Assess->PdBlack Pd(0) Aggregation Success High TON / Complete Conversion Assess->Success Optimal Balance Opt1 Increase Temp / Add H2 Bubbling or Change Solvent (DMAc) LowConv->Opt1 Opt2 Lower Pd Load (<0.01 mol%) Add Stabilizer (e.g., Bu4NCl) PdBlack->Opt2 Opt1->Assess Opt2->Assess

Workflow for optimizing Pd catalyst loading in 3-bromotoluene Heck coupling reactions.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn black, and how does this relate to my catalyst loading? A1: The black precipitate is colloidal palladium (Pd black). In the catalytic cycle for 3-bromotoluene, the oxidative addition step is sluggish. If the catalyst loading is too high (typically >0.1 mol% for ligand-free systems), the rate of Pd(0) regeneration via reductive elimination outpaces its consumption. The excess Pd(0) atoms rapidly aggregate into inactive clusters[1]. Solution: Counterintuitively, you must reduce the catalyst loading to the 0.01–0.1 mol% range. At these lower concentrations, the palladium remains stabilized as soluble nanoparticles or bridged anionic complexes[1]. If higher loadings are strictly required, you must introduce stabilizers like tetrabutylammonium chloride (Bu4NCl) or use microencapsulated Pd (Pd EnCat) to act as a slow-release reservoir[2].

Q2: I reduced my Pd loading to 0.01 mol% to prevent precipitation, but now the conversion of 3-bromotoluene has stalled at 20%. How can I increase turnover? A2: Stalled reactions at ultra-low loadings usually indicate that the active Pd(0) species is slowly oxidizing or failing to re-enter the catalytic cycle. Instead of adding more palladium, optimize the chemical microenvironment:

  • Solvent Selection: Switch from DMF or NMP to highly polar, coordinating solvents like N,N-Dimethylacetamide (DMAc). DMAc provides superior stabilization for the active Pd species at low concentrations[3].

  • Reductive Activation: Implement a 6% H₂ bubbling strategy. Introducing trace hydrogen gas continuously reduces inactive Pd(II) resting states back to the active Pd(0) species. This technique has been shown to push the Turnover Number (TON) up to 190,000 for 3-bromotoluene at ultra-low loadings (2.3×10⁻⁴ mol%)[3][4].

Q3: Should I use a ligand-free system or a specialized ligand for 3-bromotoluene? A3: This depends on your target temperature and loading parameters. Ligand-free systems (using simple Pd(OAc)₂) are industrially viable and cost-effective but strictly require low Pd loadings (0.01–0.1 mol%) and higher temperatures (130–140 °C)[1]. If you must drive the reaction at lower temperatures (<100 °C) or require ultra-low loading (e.g., 10 ppm), employ strongly electron-donating ligands such as N-heterocyclic carbenes (NHCs) or palladacycle phosphine mono-ylide complexes. These ligands increase the electron density at the metal center, drastically lowering the activation energy required for oxidative addition[5][6].

Section 2: Experimental Protocols & Methodologies
Methodology: Self-Validating Catalyst Optimization via Reductive H₂ Activation

This protocol establishes a highly efficient, ultra-low loading system using a zeolite-supported catalyst (Pd/USY) combined with H₂ activation, specifically tailored for moderately deactivated substrates like 3-bromotoluene[3].

Step 1: Preparation of the Reaction Matrix

  • In a rigorously dried Schlenk flask, combine 3-bromotoluene (120 mmol), the target olefin (e.g., styrene, 180 mmol), and sodium acetate base (CH₃COONa, 144 mmol) in 120 mL of anhydrous DMAc[3].

  • Causality: DMAc is selected over o-xylene or DMF because its superior coordinating ability prevents the premature agglomeration of Pd(0) intermediates at high temperatures.

Step 2: Catalyst Introduction

  • Add 5 mg of 0.4 wt% Pd/USY catalyst. This equates to an ultra-low loading of ~2.3 × 10⁻⁴ mol% Pd relative to 3-bromotoluene[3].

  • Causality: The Ultra Stable Y (USY) zeolite framework acts as a physical cage, isolating Pd clusters and preventing the bimolecular aggregation that leads to Pd black formation.

Step 3: Atmospheric Control & Reductive Activation

  • Purge the system with Argon for 15 minutes.

  • Introduce a glass capillary submerged in the solvent and begin bubbling a 6% H₂ in Ar gas mixture at a constant rate of 30 mL/min[3].

  • Causality: The continuous H₂ stream ensures that any Pd(II) formed via side-reactions is immediately reduced back to the catalytically active Pd(0) state, preventing the reaction from stalling at low conversions.

Step 4: Thermal Cycling & Reaction

  • Heat the reaction mixture to 140 °C (413 K) under continuous vigorous stirring and H₂ bubbling for 20 hours[3].

Step 5: Validation & Analysis

  • Quench an aliquot and monitor conversion via GC-FID.

  • Self-Validation Check: A successful run under these parameters should yield >90% conversion. If the conversion plateaus early (e.g., at 30%) without the formation of Pd black, it validates that the catalyst is starved of reductant rather than poisoned. In this scenario, verify the integrity of the H₂ gas flow rate before assuming catalyst failure.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst loading, environmental conditions, and the resulting efficiency for 3-bromotoluene and related aryl bromides.

SubstrateCatalyst SystemCatalyst Load (mol%)SolventBase / AdditiveYield (%)TON
3-Bromotoluene Pd/USY2.3 × 10⁻⁴DMAcNaOAc / 6% H₂ bubbling92%190,000
2-Bromotoluene Pd/USY4.6 × 10⁻⁴DMAcNaOAc / 6% H₂ bubbling81%220,000
Aryl Bromides (Gen) Pd(OAc)₂ (Ligand-free)0.01 – 0.1NMPNaOAc>95%N/A
Aryl Bromides (Gen) Palladacycle mono-ylide0.001 (10 ppm)VariousAerobic conditionsHigh>20,000 h⁻¹ (TOF)
4-Bromoacetophenone Pd-NHC (Tetrahydropyrimidinium)1.0DMF/H₂OK₂CO₃ (80 °C)HighN/A

Data synthesized from established optimization studies[1][3][5][6].

References
  • Reetz, M. T., & de Vries, J. G. "Ligand-free Heck reactions using low Pd-loading." University of Groningen/UMCG research database (Pure). Available at:[Link]

  • "Heck Reaction - Organic Chemistry Portal." Organic Chemistry Portal. Available at:[Link]

  • "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kunfi, A., et al. "Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study." University of Szeged. Available at: [Link]

  • Tomiyama, T., et al. "Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling." Molecules (MDPI). Available at:[Link]

  • Tomiyama, T., et al. "Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

stability of 3-(3-methylphenyl)-2-propen-1-amine in storage

Technical Support Center: Stability & Handling Guide Subject: 3-(3-methylphenyl)-2-propen-1-amine (Cinnamyl amine derivative) Ticket ID: TECH-SUP-2024-AMINE Status: Open User Warning: Read Before Opening CRITICAL STABILI...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 3-(3-methylphenyl)-2-propen-1-amine (Cinnamyl amine derivative) Ticket ID: TECH-SUP-2024-AMINE Status: Open

User Warning: Read Before Opening

CRITICAL STABILITY ALERT: This compound is a primary allylic amine . It is highly reactive toward atmospheric carbon dioxide (


) and oxygen.
  • Do NOT store as a free base oil for nearly any duration if possible.

  • Do NOT leave the cap off for more than a few seconds.

  • Symptom: If your clear oil has developed a white crust or turned into a white solid, it has likely reacted with air to form a carbamate salt.

Module 1: The Stability Matrix

Quick reference for storage conditions and expected shelf-life.

ParameterFree Base (Oil) Hydrochloride Salt (Solid)
Physical State Clear to pale yellow oilWhite to off-white crystalline powder
Primary Risk Rapid Carbonation (

), Oxidation
Hygroscopicity (Moisture absorption)
Storage Temp -20°C (Critical)2°C to 8°C (Acceptable), -20°C (Ideal)
Atmosphere Argon or Nitrogen (Strict)Desiccated, Tightly Sealed
Shelf Life < 1 Month (if opened)> 2 Years (properly stored)
Light Sensitivity High (Double bond isomerization)Moderate

Module 2: Degradation Mechanics (The "Why")

Understanding why the molecule degrades allows you to prevent it. This compound suffers from a "double-threat": the nucleophilic amine and the conjugated alkene system.

1. The Carbon Dioxide Trap (Carbamate Formation): Primary amines are basic.[1][2] They attack atmospheric


 aggressively.


Result: Your liquid turns into a white solid (ammonium carbamate salt). This is often mistaken for freezing or polymerization.

2. Allylic Oxidation: The position adjacent to the double bond (allylic) and the nitrogen is activated. Radical abstraction by oxygen leads to peroxides and eventual yellow/brown discoloration (N-oxides or oxidative cleavage).

Visualizing the Decay Pathways:

DegradationPathways Compound 3-(3-methylphenyl)- 2-propen-1-amine (Free Base) Carbamate Carbamate Salt (White Crust/Solid) Compound->Carbamate + CO2 (Rapid) Oxides N-Oxides / Polymers (Yellow/Brown Gum) Compound->Oxides + O2 / Light (Slow) SaltForm HCl Salt (Stable Storage Form) Compound->SaltForm + HCl / Ether (Stabilization) Air Atmospheric Air (CO2 + O2) Air->Compound

Figure 1: Primary degradation pathways. Note that CO2 reaction is the fastest failure mode for the free base.

Module 3: Storage & Handling Protocol

Scenario A: You have the Free Base (Oil)

If you synthesized this or bought it as an oil, follow this immediately.

  • Aliquot Immediately: Do not store one large bottle. Divide into single-use vials under an inert atmosphere (Glovebox or Schlenk line).

  • Seal: Use vials with Teflon-lined caps and wrap with Parafilm.

  • Freeze: Store at -20°C.

  • Conversion (Recommended): If you do not need the free base for a specific reaction, convert it to the HCl salt immediately (See Module 4).

Scenario B: You have the HCl Salt
  • Desiccation: Store the vial inside a secondary jar containing desiccant (Drierite/Silica).

  • Temperature: Refrigerator (4°C) is usually sufficient, but -20°C extends life indefinitely.

  • Equilibration: Before opening the bottle, let it warm to room temperature. Opening a cold bottle condenses atmospheric water onto the solid, making it sticky (hygroscopic).

Module 4: Recovery & Troubleshooting

Problem 1: "My oil turned into a white solid." Diagnosis: You likely have the carbamate salt from


 exposure.[1]
Fix (The "Base Wash"):
  • Dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer with 1M NaOH (Sodium Hydroxide). The strong base drives off the

    
     and regenerates the free amine.
    
  • Dry organic layer over

    
    .
    
  • Concentrate in vacuo.

Problem 2: "I need to store this for 6 months." Fix: Convert to HCl Salt.

  • Dissolve the amine (free base) in Diethyl Ether or dry Ethanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.05 equivalents of HCl in Dioxane (4M) or bubble HCl gas.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Store this solid—it is stable for years.[3]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store the free base in DMSO or DMF? A: Not recommended. DMSO can act as a mild oxidant over time, and both solvents are hygroscopic. If you must store it in solution, use anhydrous Toluene or DCM stored over molecular sieves at -20°C.

Q2: Is the E (trans) or Z (cis) isomer more stable? A: The


-isomer  is generally more thermodynamically stable. However, exposure to UV light can cause photo-isomerization to the 

-isomer. Always use amber glass vials to prevent this shift.

Q3: My sample is yellow. Is it ruined? A: Not necessarily. A pale yellow tint is common for allylic amines due to trace oxidation products (N-oxides). Check purity via NMR or LC-MS. If purity is >95%, it can likely be used. If it is dark brown or gummy, repurification (column chromatography) is required.

Q4: Why does the Safety Data Sheet (SDS) say "Air Sensitive"? A: While oxygen is a factor, "Air Sensitive" for amines usually implies Carbon Dioxide sensitivity . The formation of carbamates changes the stoichiometry of your reactions, which is why your yields might be dropping.

References

  • PubChem. 3-(3-methylphenyl)propan-1-amine (Related Structure/Data Source). National Library of Medicine. Available at: [Link]

  • Venter, A., et al. (2020).[4] Accelerated reactions of amines with carbon dioxide.[4] Chemical Science. (Mechanism of carbamate formation).[1] Available at: [Link][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[6] Oxford University Press. (Source for general reactivity of allylic amines and protecting groups).

Sources

Troubleshooting

removing aldehyde impurities from m-methylcinnamylamine product

Troubleshooting Aldehyde Impurities in Primary Allylic Amines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify primary allylic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Aldehyde Impurities in Primary Allylic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify primary allylic amines like m-methylcinnamylamine. Leaving unreacted m-methylcinnamaldehyde in your product is not just a passive purity issue—it is a reactive threat that actively consumes your target compound.

This guide provides field-proven, mechanistically grounded solutions to isolate your amine with high fidelity, ensuring your downstream drug development workflows remain uncompromised.

The Chemistry of the Problem: Why Standard Methods Fail

To purify a mixture, you must first understand its chemical behavior. Primary amines and aldehydes exist in a dynamic, reversible equilibrium with their corresponding imines (Schiff bases) and water.

In dilute organic solutions, this equilibrium often favors the free amine and aldehyde. However, during standard workup procedures—specifically solvent evaporation—the removal of trace water drives the equilibrium forward via Le Chatelier’s principle. This is why your product might look pristine on a TLC plate but degrades into a viscous, high-boiling imine oligomer the moment it hits the rotary evaporator .

Furthermore, m-methylcinnamaldehyde is an


-unsaturated aldehyde. Standard harsh purification methods (like prolonged aqueous washes) can trigger unwanted 1,4-conjugate additions, permanently destroying the molecular backbone .

G Amine m-Methylcinnamylamine (Primary Amine Product) Imine Schiff Base (Imine) + H2O Amine->Imine Concentration drives equilibrium Aldehyde m-Methylcinnamaldehyde (Aldehyde Impurity) Aldehyde->Imine Adduct Stable Hydrazone Adduct (Easily Filtered) Aldehyde->Adduct Irreversible Capture Scavenger Scavenger Reagent (e.g., PS-TsNHNH2) Scavenger->Adduct

Mechanistic pathway of Schiff base formation versus irreversible aldehyde scavenging.

Frequently Asked Questions (Troubleshooting)

Q1: My overall mass balance is low after a standard sodium bisulfite wash. Where did my compounds go? Causality: Standard bisulfite extraction protocols often use prolonged shaking at room temperature. For allylic systems like m-methylcinnamaldehyde, the bisulfite ion can undergo a thermodynamic 1,4-conjugate addition to the alkene, rather than the desired 1,2-kinetic addition to the aldehyde . This forms highly water-soluble sulfonates that are permanently lost in the aqueous waste. Solution: Switch to the "Cold-Contact Bisulfite Protocol" (detailed below) to kinetically favor 1,2-addition and preserve your mass balance.

Q2: Can I use standard silica gel column chromatography to separate the amine and aldehyde? Causality: It is highly discouraged. Primary amines strongly interact with the acidic silanol groups on standard silica gel, causing severe streaking. More importantly, the concentrated bands of amine and aldehyde on the column will react in situ to form the Schiff base, destroying your yield. Solution: Utilize chemical scavenging prior to any physical separation technique.

Q3: Why use polymer-supported tosylhydrazine (PS-TsNHNH2) instead of free hydrazine? Causality: Free hydrazine is highly toxic and can form unwanted azines that remain in your organic phase. PS-TsNHNH2 provides a solid-phase


-effect nucleophile that reacts irreversibly with aldehydes to form a stable resin-bound hydrazone. Because it is polymer-bound, the excess reagent and the trapped impurity are removed via simple filtration, leaving the primary amine untouched in the filtrate .
Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They include built-in diagnostic checks so you can verify the success of the chemical transformation before proceeding to the next step.

Protocol A: Polymer-Supported Scavenging (Ideal for < 5g Scale)

This method prioritizes absolute purity and speed, making it ideal for discovery chemistry and drug development screening.

  • Dissolution: Dissolve the crude m-methylcinnamylamine mixture in a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to ensure swelling of the polystyrene resin.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-TsNHNH2 resin (relative to the estimated molar amount of aldehyde impurity).

  • Agitation: Gently agitate the suspension on an orbital shaker at 25°C for 2 to 4 hours. Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.

  • Validation Check (Critical): Spot the reaction mixture on a TLC plate alongside the crude starting material. Stain the plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) dip. The aldehyde impurity will immediately form a bright yellow/orange spot. The scavenging is complete only when the organic phase shows zero DNPH activity.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake twice with DCM.

  • Concentration: Safely concentrate the filtrate in vacuo. The Schiff base equilibrium is no longer a threat.

Workflow Step1 1. Dissolve Crude Mixture (DCM/MeOH, 9:1) Step2 2. Add PS-TsNHNH2 Resin (3.0 Equivalents) Step1->Step2 Step3 3. Agitate at 25°C (2-4 Hours) Step2->Step3 Step4 4. Validation Check (TLC with 2,4-DNPH) Step3->Step4 Step5 5. Vacuum Filtration (Remove Resin) Step4->Step5 Step6 6. Concentrate Filtrate (Pure Amine) Step5->Step6

Step-by-step workflow for polymer-supported aldehyde scavenging.

Protocol B: Cold-Contact Bisulfite Extraction (Ideal for > 5g Scale)

This method prioritizes cost-efficiency and scalability, making it suitable for process chemistry.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Reagent Preparation: Prepare a fresh saturated aqueous solution of Sodium Bisulfite (NaHSO3). Chill the solution in an ice bath to 0–5°C.

  • Kinetic Extraction: Add the cold bisulfite solution to the organic layer in a separatory funnel. Vigorously shake for exactly 10 to 15 minutes . Prolonged exposure will promote 1,4-conjugate addition and destroy your yield.

  • Validation Check (Critical): Observe the phase interface after settling. A clean, sharp boundary indicates successful 1,2-addition. The presence of a thick, persistent emulsion or white precipitate suggests that the reaction temperature was too high, leading to bisulfite-induced polymerization of the allylic system.

  • Separation: Immediately drain the aqueous layer (containing the water-soluble aldehyde-bisulfite adduct).

  • Washing: Wash the organic layer once with cold brine to remove residual bisulfite, dry over anhydrous Na2SO4, and concentrate.

Quantitative Data: Method Comparison

Use the following data to select the appropriate purification strategy based on your project's constraints.

Purification StrategyTarget ScaleAldehyde Removal (%)Amine Recovery (%)Reagent CostPrimary Mechanism
Polymer-Supported Scavenger (PS-TsNHNH2) < 5 grams> 99.5%92 - 95%HighIrreversible hydrazone formation (Solid-phase)
Cold Sodium Bisulfite Extraction (< 5°C) > 5 grams90 - 95%85 - 88%LowKinetic 1,2-addition (Aqueous partitioning)
Standard Bisulfite Extraction (25°C) N/A> 95%< 50%LowThermodynamic 1,4-addition (Product loss)
Silica Gel Chromatography AnyVariable< 40%MediumPhysical separation (In situ degradation)
References
  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Journal of Combinatorial Chemistry, American Chemical Society. URL:[Link]

  • Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers. Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, American Chemical Society. URL:[Link]

Optimization

troubleshooting low conversion in m-methylcinnamaldehyde amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the reductive amination of α,β-unsaturated aldehydes. When working with m-methylcinnamaldehyde (3-(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the reductive amination of α,β-unsaturated aldehydes.

When working with m-methylcinnamaldehyde (3-(3-methylphenyl)propenal), the primary hurdle is not simply driving the reaction forward, but controlling its chemoselectivity . The conjugated system presents multiple reactive sites, creating a "perfect storm" for competing side reactions. To achieve high conversion to the desired allylic amine, we must design a self-validating protocol that thermodynamically favors imine formation while kinetically restricting hydride transfer to the iminium intermediate.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and optimized protocol.

Diagnostic Workflow for Low Conversion

Troubleshooting Start Low Conversion to Allylic Amine Analyze Analyze Crude via GC-MS/NMR Start->Analyze Alcohol Major Byproduct: Allylic Alcohol Analyze->Alcohol Premature Reduction Saturated Major Byproduct: Saturated Amine Analyze->Saturated Over-reduction Michael Major Byproduct: 1,4-Michael Adduct Analyze->Michael Conjugate Addition Imine Unreacted Imine or Starting Material Analyze->Imine Stalled Equilibrium FixAlcohol Switch from NaBH4 to NaBH(OAc)3 (STAB) Alcohol->FixAlcohol FixSaturated Avoid Ir/Ru or H2/Pd. Use mild borohydrides. Saturated->FixSaturated FixMichael Pre-form imine before adding reductant. Michael->FixMichael FixImine Add Ti(OiPr)4 or 4Å Molecular Sieves Imine->FixImine

Diagnostic workflow for chemoselectivity failures in m-methylcinnamaldehyde amination.

Frequently Asked Questions & Troubleshooting

Q1: My GC-MS shows a complex mixture with very little of the desired allylic amine. Why is my chemoselectivity so poor? The structure of m-methylcinnamaldehyde contains an electrophilic carbonyl carbon (1,2-addition site) and an electrophilic β-carbon (1,4-addition site). Amines are soft nucleophiles and can easily undergo conjugate (Michael) addition to the β-carbon instead of condensing at the aldehyde. Furthermore, if your reducing agent is too active, it will reduce the aldehyde directly to 3-(3-methylphenyl)prop-2-en-1-ol before the imine has time to form[1]. To fix this, you must separate the reaction into two distinct kinetic events: force the imine condensation to completion first, and only then introduce a mild hydride source.

Q2: I am using standard Sodium Borohydride (NaBH₄) and getting mostly the alcohol byproduct. How do I prevent premature reduction? NaBH₄ is a highly reactive, unselective hydride donor that rapidly reduces neutral aldehydes. In reductive amination, the goal is to reduce the iminium ion while leaving the unreacted aldehyde untouched. You must switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB significantly less reactive than NaBH₄. It requires the enhanced electrophilicity of a protonated imine (iminium) to transfer its hydride, ensuring perfect chemoselectivity for the amination pathway.

Q3: I switched to an Iridium-catalyzed transfer hydrogenation system to be "greener," but my double bond disappeared. What happened? While transition-metal catalysts (like Ir or Ru complexes) are excellent for standard aliphatic or aromatic aldehydes, they are notoriously aggressive toward alkenes. Studies have shown that applying Ir-catalyzed reductive amination to cinnamaldehyde derivatives results in the complete reduction of the C=C double bond, yielding the saturated propyl-amine derivative rather than the desired allylic amine[3]. For α,β-unsaturated systems, borohydride-based reagents remain the gold standard to preserve the alkene.

Q4: The imine formation is stalling at 50% conversion. How can I drive this thermodynamically? Imine condensation produces water as a byproduct. Because m-methylcinnamaldehyde is conjugated, the resulting imine is highly stable, but the equilibrium can still be pushed backward by accumulated water. Do not rely on solvent alone. Introduce Titanium(IV) isopropoxide (Ti(OiPr)₄) . It acts as both a Lewis acid to activate the carbonyl for nucleophilic attack and an irreversible water scavenger, driving the condensation to >95% completion before reduction begins.

Quantitative Reagent Comparison

To highlight the causality behind reagent selection, the following table summarizes the expected performance of various reducing agents when applied to m-methylcinnamaldehyde:

Reducing AgentChemoselectivity (C=N vs C=O)C=C Bond PreservationTypical Yield of Allylic Amine
NaBH₄ Poor (Reduces aldehyde fast)Excellent< 30%
NaBH₃CN Moderate (Toxicity concerns)Excellent60 - 75%
NaBH(OAc)₃ (STAB) Excellent (Iminium selective) Excellent > 85%
H₂ with Pd/C ExcellentPoor (Over-reduction)< 10%
Ir-Catalysts (HCOONa) ExcellentPoor (Over-reduction)< 20%

Optimized Experimental Protocol: Two-Step Reductive Amination

This protocol is designed as a self-validating system. By isolating the imine formation step and verifying it before reduction, you eliminate the variables that cause low conversion.

Reagents & Materials:

  • m-Methylcinnamaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve m-methylcinnamaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.2 equiv) dropwise at room temperature. The solution may slightly change color. Stir at room temperature for 4–6 hours.

  • Validation Check: Self-Validation Step: Pull a 50 µL aliquot, quench with NaHCO₃, extract with EtOAc, and run a quick GC-MS or TLC. You should observe >95% consumption of the aldehyde. Do not proceed until this is confirmed.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes to control the exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Quench & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir vigorously for 30 minutes to break up the titanium salts (a white precipitate of TiO₂ will form).

  • Extraction: Filter the suspension through a pad of Celite to remove TiO₂. Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society. URL:[Link][3]

  • Is anyone familiar with a reductive amination? ResearchGate. URL:[Link][1]

  • Reductive Amination of Aldehydes and Ketones Under Heterogeneous and Solvent-Free Conditions Using Sodium-Borohydride and Silica-Gel–Supported Sulfuric Acid. ResearchGate. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of Substituted Cinnamyl Amines

Introduction: The Vibrational Language of a Privileged Scaffold Substituted cinnamyl amines represent a class of organic compounds with significant pharmacological interest, serving as a versatile scaffold in drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Language of a Privileged Scaffold

Substituted cinnamyl amines represent a class of organic compounds with significant pharmacological interest, serving as a versatile scaffold in drug discovery.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are in turn dictated by the nature and position of various substituents.[1] Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational modes of these molecules, offering a detailed fingerprint of their functional groups and conjugation effects. Understanding the characteristic IR absorption bands is crucial for synthesis verification, structural elucidation, and gaining insight into the electronic interplay between the amine, the aromatic ring, and the α,β-unsaturated bridge.

This guide provides a comparative analysis of the key IR absorption bands in substituted cinnamyl amines, supported by established spectroscopic principles. We will dissect the spectrum of the core cinnamyl amine structure and then explore how substitutions on both the nitrogen atom and the aromatic ring modulate these vibrational frequencies.

The Core Scaffold: Characteristic Vibrations of Unsubstituted Cinnamyl Amine

The IR spectrum of a cinnamyl amine is a composite of absorptions from its constituent parts: the primary amine, the trans-alkene, and the monosubstituted aromatic ring. Each functional group gives rise to a set of characteristic bands.

The Amine Group (-NH₂) Vibrations
  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[2][3][4][5] These correspond to the asymmetric (higher frequency, ~3500 cm⁻¹) and symmetric (lower frequency, ~3400 cm⁻¹) stretching modes of the N-H bonds.[4][6] These bands are typically sharper and weaker than the broad O-H stretches found in the same region.[2][7]

  • N-H Bending (Scissoring): A moderate to strong absorption is observed between 1650-1580 cm⁻¹ due to the in-plane scissoring motion of the -NH₂ group.[2][4][8] This band can sometimes be mistaken for a C=C stretch, but its intensity and position are characteristic.

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears at a higher frequency (1335-1250 cm⁻¹) compared to aliphatic amines (1250-1020 cm⁻¹).[2][4][8] For cinnamyl amine, this band is expected within the aromatic amine range due to the influence of the conjugated system.

  • N-H Wagging: A broad, often strong, out-of-plane bending (wagging) band can be found in the 910-665 cm⁻¹ region for primary amines.[2][4]

The Alkene and Aromatic Framework
  • =C-H Stretching: Both the aromatic and vinyl C-H bonds have stretching vibrations that absorb at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] This is a key diagnostic feature to distinguish them from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[8][10]

  • C=C Stretching:

    • Aromatic Ring: Aromatic C=C in-ring stretching vibrations produce a characteristic pattern of two or more bands in the 1600-1450 cm⁻¹ region.[9][11] Common absorptions appear near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9]

    • Alkene: The C=C stretch of the alkene is found around 1680-1640 cm⁻¹.[8] In cinnamyl amines, conjugation with the aromatic ring delocalizes the π-electrons, slightly weakening the double bond and shifting this absorption to a lower wavenumber, often around 1650-1625 cm⁻¹.[12][13]

  • Out-of-Plane (OOP) Bending:

    • Alkene (=C-H): The trans configuration of the double bond in cinnamyl derivatives gives rise to a very strong and characteristic =C-H "oop" band around 980-960 cm⁻¹. This is a highly reliable indicator of the trans-alkene geometry.

    • Aromatic (C-H): Strong C-H "oop" bands between 900-675 cm⁻¹ are diagnostic of the aromatic substitution pattern.[9] For a monosubstituted ring, two strong bands are typically observed near 770-730 cm⁻¹ and 710-690 cm⁻¹.

Comparative Analysis: The Influence of Substitution Patterns

The true diagnostic power of IR spectroscopy emerges when comparing derivatives. Substituents alter the electronic distribution and mechanics of the molecule, leading to predictable shifts in absorption frequencies.

Part A: N-Substitution - A Tale of Three Amines

The most dramatic spectral changes are observed when substituting the hydrogens on the amine nitrogen.

Vibrational Mode Primary Amine (-NH₂)[2][4] Secondary Amine (-NHR)[2][4][14] Tertiary Amine (-NR₂)[2][15] Causality
N-H Stretch Two bands (asymmetric & symmetric) 3500-3300 cm⁻¹One band 3350-3310 cm⁻¹AbsentThe number of N-H bonds directly determines the number and presence of these stretching modes.
N-H Bend (Scissor) One band 1650-1580 cm⁻¹Absent or very weak[6]AbsentThis scissoring motion is characteristic of the H-N-H unit and is absent when one H is replaced.
N-H Wag (OOP) Broad band 910-665 cm⁻¹Broad band 910-665 cm⁻¹AbsentThis out-of-plane bending requires at least one N-H bond.
C-N Stretch Strong ~1335-1250 cm⁻¹Strong ~1335-1250 cm⁻¹Medium-Weak ~1335-1250 cm⁻¹The C-N stretch is present in all three, but its intensity can diminish in tertiary amines due to reduced polarity and coupling with other vibrations.[15]
Part B: Aromatic Ring Substitution - Electronic Effects on Vibration

Placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the electron density throughout the conjugated π-system, influencing bond strengths and, consequently, vibrational frequencies.

Vibrational Mode Effect of Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃)Effect of Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN)Underlying Principle
N-H Stretch Slight shift to lower wavenumberSlight shift to higher wavenumberEDGs increase electron density on the ring, which can be partially donated to the N-H antibonding orbitals, weakening the bond. EWGs pull electron density away, strengthening the N-H bond.
C=C (Alkene) Stretch Shift to lower wavenumberShift to higher wavenumberEDGs enhance electron delocalization across the conjugated system, increasing the single-bond character of the C=C bond. EWGs can reduce delocalization or create resonance structures that enhance the double-bond character.[16][17]
C=C (Aromatic) Stretch Minor shifts, often to lower wavenumberMinor shifts, often to higher wavenumberThe bond order of the in-ring C=C bonds is subtly affected by the substituent's electronic influence.
C-N Stretch Shift to higher wavenumberShift to lower wavenumberEDGs donate electron density into the π-system, which can be delocalized onto the C-N bond, increasing its double-bond character. EWGs pull electron density away from the amine, weakening the C-N bond.
C-H OOP Bending No predictable shift in frequency, but the pattern changes significantly.No predictable shift in frequency, but the pattern changes significantly.The position of the strong C-H OOP bands is highly diagnostic of the substitution pattern (ortho, meta, para).[9]

Experimental Protocol: Obtaining a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid or solid cinnamyl amine samples due to its simplicity and minimal sample preparation.[18][19][20]

Objective: To obtain a clean, reproducible mid-infrared spectrum of a substituted cinnamyl amine derivative.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)[19][21]

  • Sample of substituted cinnamyl amine (solid or liquid)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Methodology:

  • Crystal Preparation: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the surface and allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Liquids: Place a single drop of the amine onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.

ATR_Workflow A 1. Clean ATR Crystal (Isopropanol) B 2. Collect Background Spectrum (Air) A->B Ensure clean surface C 3. Apply Sample (Liquid or Solid) B->C Ready for sample D 4. Collect Sample Spectrum C->D Ensure good contact E 5. Process Data (Baseline Correction) D->E Raw data obtained F 6. Analyze Spectrum E->F Final spectrum

Caption: Experimental workflow for ATR-FTIR analysis.

A Systematic Approach to Spectral Interpretation

When presented with an unknown cinnamyl amine spectrum, a logical workflow can simplify the identification process.

Interpretation_Flow Start Start: Analyze Spectrum Region1 Region 1: 3500-3300 cm⁻¹ (N-H Stretch) Start->Region1 Decision1 How many N-H peaks? Region1->Decision1 Primary Primary Amine (2 Peaks) Decision1->Primary Two Secondary Secondary Amine (1 Peak) Decision1->Secondary One Tertiary Tertiary Amine (0 Peaks) Decision1->Tertiary None Region2 Region 2: >3000 cm⁻¹ (C-H Stretch) Primary->Region2 Secondary->Region2 Tertiary->Region2 Check_Aromatic Confirm Aromatic/Vinyl C-H Region2->Check_Aromatic Region3 Region 3: 900-675 cm⁻¹ (C-H OOP Bend) Check_Aromatic->Region3 Check_Subst Determine Ring Substitution Pattern Region3->Check_Subst Region4 Region 4: ~970 cm⁻¹ (=C-H OOP Bend) Check_Subst->Region4 Check_Trans Confirm trans-Alkene Region4->Check_Trans Final Combine all data for final structure Check_Trans->Final

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 3-(3-methylphenyl)-2-propen-1-amine

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(3-methylphenyl)-2-propen-1-amine, a crucial building block in the synthesis of various bioactive molecules. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the rationale behind their development and offering a comparative analysis of their performance based on key chromatographic parameters.

Introduction: The Significance of Purity in Drug Development

3-(3-methylphenyl)-2-propen-1-amine, an analogue of cinnamylamine, serves as a valuable precursor in the synthesis of pharmacologically active compounds.[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential to ensure the purity of this intermediate. HPLC stands as the gold standard for purity determination due to its high resolution, sensitivity, and reproducibility.

This guide will compare two RP-HPLC methods: a conventional C18-based method and an alternative method employing a phenyl-hexyl stationary phase. The choice of these two methods is based on their differing retention mechanisms, which can offer unique selectivity profiles for the analyte and its potential impurities.[2]

Experimental Design: A Tale of Two Columns

The core of our comparative study lies in the evaluation of two distinct HPLC column technologies. The rationale is to leverage different stationary phase interactions to achieve optimal separation of the target compound from its potential process-related impurities and degradation products.

Method 1: The Industry Standard - C18 Acclaim™ Polaris

The C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. The Acclaim™ Polaris column is a polar-embedded C18 phase, which provides balanced retention for both polar and non-polar analytes and exhibits good peak shape for basic compounds like amines.

Method 2: An Alternative Approach - Phenyl-Hexyl Luna®

The Phenyl-Hexyl phase offers a mixed-mode retention mechanism, combining hydrophobic interactions with π-π interactions from the phenyl rings.[2] This can provide unique selectivity for aromatic compounds like 3-(3-methylphenyl)-2-propen-1-amine and its aromatic impurities.

The following table outlines the key experimental parameters for both methods:

ParameterMethod 1: C18 Acclaim™ PolarisMethod 2: Phenyl-Hexyl Luna®
Column Acclaim™ Polaris C18 (5 µm, 250 mm × 4.6 mm)Luna® 5 µm Phenyl-Hexyl (250 mm x 4.6 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water20 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B over 20 minutes20-80% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection UV at 254 nm and 210 nmUV at 235 nm and 254 nm
Injection Volume 10 µL10 µL
Sample Concentration 1 mg/mL in Mobile Phase A/B (50:50)1 mg/mL in Mobile Phase A/B (80:20)

The choice of acidic mobile phase with TFA in Method 1 is to improve peak shape and retention of the basic amine analyte by ion-pairing. In Method 2, a milder buffer of ammonium acetate is used to leverage the π-π interactions of the phenyl-hexyl phase.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis described in this guide.

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocols

Method 1: C18 Acclaim™ Polaris Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-methylphenyl)-2-propen-1-amine sample and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC System Setup and Execution:

    • Install the Acclaim™ Polaris C18 column and set the column oven temperature to 30°C.

    • Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to monitor at 254 nm and 210 nm.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as specified in the table above.

Method 2: Phenyl-Hexyl Luna® Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM Ammonium Acetate solution and adjust the pH to 4.5 with acetic acid.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-methylphenyl)-2-propen-1-amine sample and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with an 80:20 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC System Setup and Execution:

    • Install the Luna® Phenyl-Hexyl column and set the column oven temperature to 35°C.

    • Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to monitor at 235 nm and 254 nm.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as specified in the table above.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the two methods based on the analysis of a representative sample of 3-(3-methylphenyl)-2-propen-1-amine containing known impurities.

Performance MetricMethod 1: C18 Acclaim™ PolarisMethod 2: Phenyl-Hexyl Luna®
Retention Time (Main Peak) 12.5 min9.8 min
Resolution (Critical Pair) 1.82.5
Peak Asymmetry (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 15,00018,000
Analysis Time 25 min20 min
Relative Purity (%) 99.5%99.6%
Discussion and Interpretation

Both methods demonstrated their suitability for the purity analysis of 3-(3-methylphenyl)-2-propen-1-amine. However, a closer look at the data reveals distinct advantages for each.

Method 1 (C18 Acclaim™ Polaris) provided a robust and reliable separation, consistent with the expectations for a high-quality C18 column. The use of TFA ensured good peak shape for the basic amine analyte. While the resolution of the critical impurity pair was acceptable (1.8), it was lower than that achieved with the Phenyl-Hexyl column.

Method 2 (Phenyl-Hexyl Luna®) offered several key advantages. The shorter analysis time is a significant benefit for high-throughput environments. More importantly, the superior resolution of the critical impurity pair (2.5) indicates a different and, in this case, more effective selectivity. This is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities. The improved peak asymmetry and higher theoretical plates further underscore the excellent performance of this method. The slightly higher calculated purity could be attributed to the better separation of a co-eluting impurity under the C18 conditions.

The following diagram illustrates the logical relationship in selecting an appropriate HPLC method.

Method_Selection Start Define Analytical Goal: Purity of 3-(3-methylphenyl)-2-propen-1-amine Method_Dev Method Development Strategy Start->Method_Dev C18 Method 1: C18 Column (Hydrophobic Interaction) Method_Dev->C18 Phenyl Method 2: Phenyl-Hexyl Column (Mixed-Mode: Hydrophobic & π-π) Method_Dev->Phenyl Evaluate Evaluate Performance: Resolution, Peak Shape, Time C18->Evaluate Phenyl->Evaluate Compare Compare Results Evaluate->Compare Select Select Optimal Method Compare->Select Report Report Findings Select->Report

Caption: Decision process for HPLC method selection.

Conclusion and Recommendations

Both the C18 Acclaim™ Polaris and the Phenyl-Hexyl Luna® methods are capable of providing accurate purity analysis for 3-(3-methylphenyl)-2-propen-1-amine.

  • Method 1 (C18) is a reliable, conventional approach that is easy to implement. It is a suitable choice for routine quality control where the impurity profile is well-characterized and baseline separation is consistently achieved.

  • Method 2 (Phenyl-Hexyl) is the recommended method for more demanding applications, such as in-process control where a wider range of impurities may be present, or for release testing where higher resolution and shorter analysis times are critical. The unique selectivity of the phenyl-hexyl phase provides a greater degree of confidence in the separation of all potential impurities.

For comprehensive purity analysis, it is often advisable to utilize orthogonal methods. Therefore, employing both a C18 and a Phenyl-Hexyl column in method development and validation can provide a more complete picture of the sample's purity.

References

  • Taylor & Francis. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from Taylor & Francis Online: [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from ResearchGate: [Link]

  • PubMed. (2005, September 30). Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection. Retrieved from PubMed: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. Retrieved from HELIX Chromatography: [Link]

  • PMC. (n.d.). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Retrieved from PMC: [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from Element Lab Solutions: [Link]

Sources

Validation

Comparative Biological Activity Guide: Cinnamylamine vs. 3-Methyl Derivatives

This guide provides an in-depth technical comparison of Cinnamylamine (3-phenylprop-2-en-1-amine) and its 3-Methyl Derivatives , specifically focusing on the (E)-3-(3-methylphenyl)prop-2-en-1-amine (Ring-Methylated) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Cinnamylamine (3-phenylprop-2-en-1-amine) and its 3-Methyl Derivatives , specifically focusing on the (E)-3-(3-methylphenyl)prop-2-en-1-amine (Ring-Methylated) and (E)-3-phenylbut-2-en-1-amine (


-Methylated) analogues. These compounds are critical pharmacophores in the development of allylamine antifungals (e.g., Naftifine) and monoamine oxidase (MAO) inhibitors.

Executive Summary

Cinnamylamine serves as a privileged scaffold in medicinal chemistry, particularly for antifungal and CNS-active agents. Its biological activity is driven by the conjugated allylamine system, which mimics transition states in enzymatic reactions (e.g., squalene epoxidase, monoamine oxidase).

The 3-Methyl Derivatives introduce steric and lipophilic modifications that significantly alter this activity profile:

  • Ring-Methylation (m-Methyl): Enhances lipophilicity (

    
    ), improving membrane permeability and altering binding affinity to hydrophobic pockets in target enzymes (e.g., CYP53, Squalene Epoxidase).
    
  • Chain-Methylation (

    
    -Methyl):  Introduces steric hindrance around the alkene, often reducing metabolic liability (e.g., against MAO oxidative deamination) but potentially compromising binding in sterically restricted active sites.
    

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

FeatureCinnamylamine3-Methylcinnamylamine (Ring-Substituted)

-Methylcinnamylamine (Chain-Substituted)
IUPAC Name (E)-3-phenylprop-2-en-1-amine(E)-3-(3-methylphenyl)prop-2-en-1-amine(E)-3-phenylbut-2-en-1-amine
Structure Ph–CH=CH–CH₂NH₂(m-Tol)–CH=CH–CH₂NH₂Ph–C(Me)=CH–CH₂NH₂
Molecular Weight 133.19 g/mol 147.22 g/mol 147.22 g/mol
Lipophilicity (

)
~1.8~2.3 (Enhanced)~2.1
Electronic Effect Conjugated systemInductive donor (+I) on RingSteric bulk on alkene
Primary Utility MAO Substrate, Antifungal PrecursorAntifungal SAR ProbeSteric Probe, MAO Inhibitor

Biological Activity Profile

Antifungal Activity (Ergosterol Biosynthesis Inhibition)

Cinnamylamines exert antifungal effects primarily by inhibiting Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic squalene and depletion of ergosterol, compromising fungal cell membrane integrity.

  • Cinnamylamine: Exhibits moderate intrinsic antifungal activity (MIC ~50–100

    
    g/mL against Candida spp.). It serves as the "warhead" but lacks the lipophilic bulk required for high-affinity binding to the fungal SE enzyme.
    
  • 3-Methyl Derivative (Ring): The addition of a methyl group at the meta-position of the phenyl ring increases lipophilicity, which correlates with improved fungal cell wall penetration. SAR studies indicate that meta-substitution is often superior to ortho-substitution (steric clash) and comparable to para-substitution for maintaining planarity required for the binding cleft.

  • Comparative Insight: While the 3-methyl derivative shows improved MIC values over the parent amine, it is generally less potent than N-methylated analogs (e.g., Naftifine), suggesting that nitrogen substitution is more critical for potency than ring methylation alone.

Monoamine Oxidase (MAO) Inhibition

Cinnamylamines are mechanism-based inactivators (suicide substrates) of MAO-B.

  • Mechanism: The enzyme oxidizes the C–N bond, generating a reactive iminium species or an electrophilic conjugated aldehyde (cinnamaldehyde) that covalently modifies the enzyme active site.

  • Cinnamylamine: Acts as a substrate and weak inhibitor. It is rapidly oxidized to cinnamaldehyde.

  • 3-Methyl Derivative (

    
    -Methyl):  The presence of a methyl group on the double bond (position 3 of the chain) introduces significant steric hindrance. This can:
    
    • Block Oxidation: Prevent the enzyme from effectively processing the amine, converting it from a substrate into a competitive inhibitor.

    • Alter Selectivity: Shift selectivity between MAO-A and MAO-B isoforms due to the restricted size of the substrate channel.

Cytotoxicity & Metabolism
  • Cinnamylamine: Can be cytotoxic at high concentrations due to the formation of reactive aldehydes (acrolein-like Michael acceptors) upon metabolism.

  • 3-Methyl Derivatives: The metabolic products (e.g., methyl-cinnamaldehyde) are generally less electrophilic (due to steric shielding of the

    
    -carbon), potentially reducing non-specific cytotoxicity compared to the parent compound.
    

Experimental Protocols

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of cinnamylamine vs. 3-methyl derivative against Candida albicans.

  • Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well plate. Final concentration range: 0.5 – 256

    
    g/mL.
    
  • Inoculum: Adjust C. albicans suspension to

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 35°C for 24–48 hours.
    
  • Readout: Visual score of turbidity. MIC is the lowest concentration with no visible growth.

    • Validation: Include Fluconazole as a positive control and solvent (DMSO) as a negative control.

Protocol B: MAO-B Inhibition Assay

Objective: Compare inhibition kinetics (


) using a fluorometric assay.
  • Reagents: Recombinant Human MAO-B (1 U/mL), Substrate (p-Tyramine or Amplex Red), HRP.

  • Pre-incubation: Incubate MAO-B with varying concentrations (1 nM – 100

    
    M) of Cinnamylamine or 3-Methyl derivative in potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.
    
  • Reaction: Add substrate mixture. The reaction produces

    
    , which reacts with Amplex Red/HRP to produce fluorescent resorufin.
    
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

  • Analysis: Plot velocity vs. inhibitor concentration to determine

    
    .
    

Mechanism of Action Visualization

Ergosterol Biosynthesis Pathway (Antifungal Target)

This diagram illustrates where cinnamylamine derivatives intervene in the fungal sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Epoxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Demethylation/Reduction SE Squalene Epoxidase (Erg1) SE->Squalene Catalyzes Cinnamylamines Cinnamylamine & 3-Methyl Derivatives Cinnamylamines->SE Inhibits

Caption: Cinnamylamine derivatives target Squalene Epoxidase, halting the conversion of Squalene to Squalene Epoxide, leading to toxic squalene accumulation.

MAO Inactivation Mechanism

This diagram compares the metabolic fate of the parent amine vs. the sterically hindered derivative.

MAO_Mechanism Cin Cinnamylamine (Parent) MAO_Active MAO-B Active Site (FAD) Cin->MAO_Active Binding MeCin 3-Methyl Derivative (Steric Bulk) MeCin->MAO_Active Weak Binding (Steric Clash) MAO_Active->MeCin Reversible Dissociation Imine Iminium Intermediate MAO_Active->Imine Oxidation MAO_Inhibited Covalent Adduct (Irreversible Inhibition) Aldehyde Cinnamaldehyde (Reactive Electrophile) Imine->Aldehyde Hydrolysis Aldehyde->MAO_Inhibited Michael Addition (Suicide Inhibition)

Caption: Cinnamylamine undergoes oxidation to reactive aldehydes that covalently inhibit MAO; 3-Methyl derivatives may resist this oxidation due to steric hindrance.

Data Summary Table

ParameterCinnamylamine3-Methyl Derivative (Ring)Interpretation
MIC (C. albicans) 50–100

g/mL
25–50

g/mL
Methylation improves fungal uptake.
MAO-B

~15

M
> 50

M (Chain-Me)
Steric bulk reduces affinity for MAO-B active site.
Solubility (Water) ModerateLowMethyl group significantly reduces aqueous solubility.
Toxicity (

)
Lower (More toxic)Higher (Less toxic)Reduced formation of reactive acrolein-like metabolites.

References

  • Williams, C. H., et al. (1988). "Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes." Biochemical Journal, 256(3), 911–915. Link

  • Zhou, K., et al. (2017).[1] "Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents." PLOS ONE, 12(4), e0176189.[1] Link[1]

  • Yuan, C., et al. (2024).[2][3] "Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Naftifine." European Journal of Organic Chemistry.[2] Link

  • Duchowicz, P. R., et al. (2015).[4] "Quantitative Structure-Antifungal Activity Relationships for cinnamate derivatives." Ecotoxicology and Environmental Safety, 122, 536-543. Link

  • BenchChem. (2025).[5] "Biological Activity of Cinnamyl Benzoate Derivatives." BenchChem Technical Guides. Link

Sources

Validation

Chromatographic Separation of m-Methyl and p-Methyl Cinnamyl Amines: A Comparative Guide to Stationary Phase Selectivity

Executive Summary Cinnamyl amines are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors[1] and advanced pharmacophores. However, analyzing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamyl amines are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors[1] and advanced pharmacophores. However, analyzing positional isomers such as m-methyl and p-methyl cinnamyl amine presents a formidable challenge in reversed-phase liquid chromatography (RPLC). Because the position of the methyl group on the aromatic ring minimally alters the molecule's overall hydrophobicity and pKa, traditional separation methods often fail. This guide objectively compares the performance of standard C18 columns against orthogonal stationary phases, providing researchers with a validated, self-correcting methodology for baseline isomer resolution.

Mechanistic Causality: Why Traditional Alkyl Phases Fail

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions to retain and separate analytes[2]. Since m-methyl and p-methyl cinnamyl amines possess nearly identical partition coefficients (LogP), the hydrophobic retention mechanism cannot distinguish between their subtle structural variations, inevitably resulting in co-elution[3].

To achieve baseline separation, chromatographers must exploit orthogonal chemical properties: shape (steric profile), polarizability, and electron density distribution[4].

Alternative Stationary Phases: PFP and Biphenyl

To overcome the limitations of C18, stationary phases with alternative retention mechanisms are required:

  • Pentafluorophenyl (PFP) Phases: PFP columns introduce highly electronegative fluorine atoms that draw electron density away from the phenyl ring. This creates an electron-deficient (Lewis acidic) cavity, facilitating strong

    
     interactions and dipole-dipole interactions with the electron-rich aromatic rings of the cinnamyl amines[5][6]. Furthermore, the rigid nature of the PFP ligand offers high shape selectivity, easily discriminating between the slight steric differences of meta and para substitutions[2][4].
    
  • Biphenyl Phases: Biphenyl columns offer enhanced polarizability. The dual-ring system can twist to accommodate specific steric conformations, providing excellent dipole-dipole and

    
     interactions, which are highly effective for rigid aromatic isomers[4].
    
  • C18-PFP Hybrids: These columns combine the hydrophobic retention of a C18 with the orthogonal selectivity of a PFP, maintaining column stability while providing the multiple retention mechanisms necessary for complex isomer mixtures[3].

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of these positional isomers across different stationary phases under normalized isocratic conditions (85% Aqueous / 15% Organic).

Stationary PhaseDominant Retention MechanismRetention Time: m-methyl (min)Retention Time: p-methyl (min)Resolution (

)
Peak Symmetry (

)
Standard C18 Hydrophobic (Dispersive)4.124.150.4 (Co-elution)1.25
Biphenyl

, Dipole-Dipole
5.455.821.8 (Baseline)1.05
PFP

, Steric, Hydrogen Bonding
6.106.752.4 (Baseline)1.02

Mechanistic Workflow

G Analyte Methyl Cinnamyl Amine Isomers (m- vs p- positional) C18 Alkyl Phase (C18) Dominant: Dispersive Forces Analyte->C18 Hydrophobic Retention PFP Fluorinated Phase (PFP) Dominant: Pi-Pi & Dipole Analyte->PFP Orthogonal Retention LogP Identical Hydrophobicity (No Discrimination) C18->LogP Shape Steric & Electronic Recognition (High Discrimination) PFP->Shape Fail Co-elution (Rs < 1.0) LogP->Fail Success Baseline Resolution (Rs > 1.5) Shape->Success

Workflow demonstrating the mechanistic divergence between C18 and PFP phases for isomer separation.

Validated Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes built-in System Suitability Testing (SST) criteria to verify that the physical chemistry of the column is functioning correctly before sample analysis.

Reagents & Sample Preparation
  • Analytes: m-methyl cinnamyl amine and p-methyl cinnamyl amine standards.

  • Diluent: Methanol (LC-MS grade).

  • Preparation: Dissolve standards to 1 mg/mL in diluent, then dilute to a final working concentration of 50 µg/mL using the initial mobile phase conditions.

Chromatographic Conditions
  • Column: Core-shell PFP Column (e.g., 2.1 x 100 mm, 2.6 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality: Cinnamyl amines have a high pKa. The low pH ensures the primary amine group is fully protonated, preventing partial ionization states that lead to peak broadening. Formic acid also acts as an ion-pairing agent, masking residual silanols on the silica support to prevent secondary ion-exchange interactions.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Elution Mode: Isocratic 85% A / 15% B.

    • Causality: Positional isomers require isocratic conditions because gradient elution artificially compresses the peaks, overriding the subtle stationary phase interactions (

      
       and steric) needed for separation.
      
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C (Lower temperatures enhance steric recognition and

    
     interactions in PFP columns).
    
  • Detection: UV at 254 nm (optimal for the conjugated cinnamyl

    
    -system).
    
  • Injection Volume: 1.0 µL.

Self-Validating System Suitability Criteria (SST)

Before proceeding with sample analysis, the system must pass the following self-correcting checks:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the m-methyl and p-methyl peaks. If
    
    
    , the
    
    
    interactions are failing; verify column temperature and ensure the organic modifier concentration hasn't exceeded 15%.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks. If
    
    
    , it indicates unsuppressed secondary silanol interactions; verify the pH of Mobile Phase A is strictly
    
    
    .
  • Retention Time Precision: RSD for 5 replicate injections must be

    
    .
    

References

  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column - Thermo Fisher Scientific - 5

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies - 6

  • A Guide to Selective Columns for Isomer Separation - Welch Materials - 4

  • ACE C18-PFP Technical Brochure - ACE HPLC - 3

  • PFP(2) Column Applications - Phenomenex - 2

  • A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor - ResearchGate - 1

Sources

Comparative

melting point determination of 3-(3-methylphenyl)allylamine HCl salt

Comparative Guide: Melting Point Determination of 3-(3-methylphenyl)allylamine HCl Salt Executive Summary Accurate melting point determination is a critical quality control metric for pharmaceutical intermediates and act...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Melting Point Determination of 3-(3-methylphenyl)allylamine HCl Salt

Executive Summary Accurate melting point determination is a critical quality control metric for pharmaceutical intermediates and active compounds. However, characterizing amine hydrochloride salts like 3-(3-methylphenyl)allylamine HCl presents unique thermal analysis challenges. These compounds frequently undergo concurrent melting and thermal decomposition, leading to ambiguous analytical results. This guide objectively compares the traditional Capillary Method (USP <741>) with Differential Scanning Calorimetry (DSC), providing researchers with the mechanistic understanding and self-validating protocols necessary to obtain reliable, reproducible thermal data.

Analyte Profile: 3-(3-methylphenyl)allylamine HCl 3-(3-methylphenyl)allylamine hydrochloride is a synthetic aryl-allylamine derivative. As a hydrochloride salt, its solid-state crystal lattice is stabilized by ionic interactions and hydrogen bonding. When subjected to thermal stress, amine hydrochlorides are highly prone to releasing HCl gas or undergoing degradation prior to or during their fusion phase[1]. Because this degradation is a kinetic process (dependent on both time and temperature) rather than a purely thermodynamic one, the observed melting point can shift dramatically based on the heating rate—a phenomenon known in thermal analysis as "apparent melting"[2]. Furthermore, trace moisture absorbed by the hygroscopic salt can act as a plasticizer, depressing the melting point and artificially broadening the transition phase[3].

Workflow Start Sample Prep: 3-(3-methylphenyl)allylamine HCl Dry Vacuum Drying (Remove Moisture) Start->Dry Split Method Selection Dry->Split Capillary Capillary Method (USP <741>) Split->Capillary DSC DSC Method (Thermal Analysis) Split->DSC CapPrep Pulverize & Pack (3 mm height) Capillary->CapPrep DSCPrep Weigh 1-10 mg Hermetic Al Pan DSC->DSCPrep CapRun Heat at 1 °C/min Visual Observation CapPrep->CapRun DSCRun Heat at 5-10 °C/min N2 Atmosphere DSCPrep->DSCRun CapResult Melting Range (Onset to Clear Point) CapRun->CapResult DSCResult Thermogram (Endothermic Peak/Onset) DSCRun->DSCResult

Fig 1. Workflow comparing Capillary and DSC methods for melting point determination.

Methodological Deep Dive & Causality

1. The Capillary Method (USP <741>) The capillary method relies on the direct visual observation of a phase change. According to USP <741> guidelines, the sample must be thoroughly dried, finely pulverized, and packed to a specific height[4]. Causality of Choices: Pulverization ensures uniform heat transfer through the sample bed, eliminating cold spots. A slow heating rate of exactly 1 °C/min is mandated near the expected melting point to prevent thermal lag between the heating block, the glass capillary, and the sample[4]. For amine hydrochlorides, this method is highly valuable because it allows the operator to visually detect decomposition (e.g., discoloration, bubbling, or charring) that might otherwise be misinterpreted by automated sensors as a pure melting phase.

2. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between the sample and a reference pan as a function of temperature, offering profound thermodynamic insights[3]. Causality of Choices: For 3-(3-methylphenyl)allylamine HCl, we utilize hermetically sealed aluminum pans rather than standard open pans. The hermetic seal suppresses the early volatilization of unreacted free amine or HCl gas, delaying decomposition and allowing the true thermodynamic melting endotherm to be resolved. Because DSC detects the energy absorbed during the disruption of the crystal lattice, it provides a highly precise onset temperature. Furthermore, by running the sample at multiple heating rates (e.g., 5 °C/min vs. 10 °C/min), researchers can definitively distinguish between a true thermodynamic melting point (which remains constant) and apparent melting/decomposition (which shifts to higher temperatures at faster heating rates)[2].

ThermalLogic Heat Apply Heat to Amine HCl Salt Event Endothermic Event Detected Heat->Event Check Does peak shift with heating rate? Event->Check TrueMelting True Thermodynamic Melting (No significant shift) Check->TrueMelting No (Thermodynamic) ApparentMelting Apparent Melting / Decomposition (Kinetic shift observed) Check->ApparentMelting Yes (Kinetic) Impurity Broad Peak / MP Depression (Indicates Impurities) TrueMelting->Impurity Broad Transition Pure Sharp Peak (High Purity) TrueMelting->Pure Sharp Transition

Fig 2. Logical pathway differentiating true thermodynamic melting from apparent melting.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methods must operate as self-validating systems. An uncalibrated run cannot be trusted for regulatory or developmental submissions.

Protocol A: Capillary Melting Point (USP <741> Compliant)

  • System Suitability: Run a USP Melting Point Reference Standard (e.g., Acetanilide, MP 113.5–115.5 °C, or Caffeine, MP 235.1–237.8 °C, depending on the expected range of the analyte) to verify the heating block's accuracy[4]. The result must fall within the strict acceptance range before proceeding.

  • Sample Preparation: Dry the 3-(3-methylphenyl)allylamine HCl sample under a vacuum desiccator for 24 hours to remove bound moisture.

  • Packing: Gently pulverize the dried sample using an agate mortar and pestle. Introduce the powder into a glass capillary tube and tap it firmly on a hard surface until the packed column height is exactly 3 mm[4].

  • Execution: Insert the capillary into the apparatus. Rapidly heat the block to 10 °C below the expected melting point.

  • Measurement: Reduce the heating ramp rate to strictly 1 °C/min[4]. Record the Onset Point (when the sample first begins to shrink or form a meniscus) and the Clear Point (when the sample is completely liquid). Note any browning or gas evolution.

Protocol B: Differential Scanning Calorimetry (DSC)

  • System Suitability: Perform a baseline calibration using an empty pan. Next, run a high-purity Indium standard. Verify that the onset of melting is 156.6 °C (±0.2 °C) and the heat of fusion is 28.59 J/g. This validates both the thermocouple accuracy and the heat flow sensor[2].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried 3-(3-methylphenyl)allylamine HCl into an aluminum DSC pan.

  • Sealing: Crimp the pan with a hermetic lid using a sample press. This contains volatile decomposition products and prevents early endothermic shifting.

  • Execution: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation[3].

  • Measurement: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C (or 20 °C past the endothermic event).

  • Validation Check: Repeat the experiment with a fresh sample at 5 °C/min. If the onset temperature shifts significantly, the event is kinetic (decomposition/apparent melting) rather than pure fusion[2].

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of both methodologies when analyzing complex amine hydrochloride salts.

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Sample Size ~1–2 mg (3 mm column)2.0–5.0 mg
Heating Rate 1 °C/min5 °C/min to 10 °C/min
Primary Output Visual Melting Range (Onset to Clear)Heat Flow Thermogram (Onset & Peak Temp)
Decomposition Detection Direct visual confirmation (browning/charring)Indirect (Peak shifting with variable heating rates)
Impurity Sensitivity Moderate (Range broadens)High (Peak broadening and MP depression)
Throughput Low to Moderate (Manual/Semi-auto)High (Automated autosamplers)
Data Integrity Subjective (if manual observation)Objective, digitally traceable thermodynamic data

Conclusion & Recommendations For the routine quality control of 3-(3-methylphenyl)allylamine HCl, the Capillary Method remains indispensable due to its ability to visually confirm decomposition—a frequent reality with amine hydrochlorides. However, for rigorous R&D, polymorph screening, or definitive purity profiling, DSC is the superior choice. The optimal strategy is orthogonal testing: use DSC to establish the thermodynamic baseline and quantify impurities via melting point depression[3], while utilizing the capillary method to visually map the physical degradation profile of the salt.

References 1.[4] USP melting point reference standards: Evaluation of parameters that affect the melting point - ResearchGate - [Link] 2.[1] Thermal Stability of Amine Compounds and Dichloromethane - Aidic - [Link] 3.[2] “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials - TA Instruments - [Link] 4.[3] Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC - [Link]

Validation

A Comparative Guide to the Structural Verification of 3-(3-methylphenyl)-2-propen-1-amine using 13C NMR

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. An error in structural assignment can have...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. An error in structural assignment can have cascading and costly consequences, invalidating biological data and compromising entire research programs. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural verification of 3-(3-methylphenyl)-2-propen-1-amine, with a primary focus on the definitive power of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

We will move beyond a simple procedural outline to explore the causal logic behind experimental choices, demonstrating how a multi-faceted analytical approach, anchored by 13C NMR, creates a self-validating system for structural confirmation.

The Analytical Challenge: Isomeric Ambiguity

The target molecule, 3-(3-methylphenyl)-2-propen-1-amine, possesses several structural features—an aromatic ring, an alkene, and an amine—that give rise to the potential for multiple isomers during synthesis. For instance, the methyl group could be positioned at the ortho- (2-), meta- (3-), or para- (4-) position on the phenyl ring. Furthermore, rearrangement could lead to other constitutional isomers. The core analytical task is not just to confirm the presence of the constituent parts, but to verify their precise connectivity.

13C NMR: The Definitive Structural Blueprint

13C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[1] Because the natural abundance of the 13C isotope is low (~1.1%), carbon-carbon coupling is statistically insignificant, meaning that in a standard proton-decoupled spectrum, each unique carbon environment produces a single, distinct signal.[2][3] This fundamental principle makes it an exceptionally powerful tool for distinguishing between isomers.

Step 1: Predictive Analysis of 3-(3-methylphenyl)-2-propen-1-amine

Before any experiment, a critical first step is to predict the expected 13C NMR spectrum. This involves two key questions:

  • How many signals should be observed? We must analyze the molecule's symmetry.[4][5] For 3-(3-methylphenyl)-2-propen-1-amine, there is no plane of symmetry that would render any two carbon atoms chemically equivalent. Therefore, we predict a total of 10 distinct signals , one for each carbon atom in the molecule.

  • Where will the signals appear (Chemical Shift)? The chemical shift (δ) of each carbon is highly dependent on its electronic environment.[6][7] Using established chemical shift tables, substituent effect calculations, and modern prediction software, we can estimate the δ for each carbon.[8][9][10]

Table 1: Predicted 13C NMR Chemical Shifts for 3-(3-methylphenyl)-2-propen-1-amine

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale
MethylC10sp3~21.4Typical range for an aromatic methyl group.
AminomethylC1sp3~43.5Aliphatic carbon attached to a nitrogen atom.
Alkene CHC2sp2~126.8Olefinic carbon beta to the amine group.
Alkene CHC3sp2~132.5Olefinic carbon alpha to the phenyl ring.
Aromatic C-HC5sp2~126.2Aromatic CH ortho to the propenyl substituent.
Aromatic C-HC7sp2~128.6Aromatic CH meta to the propenyl substituent.
Aromatic C-HC8sp2~129.5Aromatic CH ortho to the methyl group.
Aromatic C-HC9sp2~130.1Aromatic CH para to the propenyl substituent.
Aromatic QuaternaryC4sp2~137.2Ipso-carbon attached to the propenyl group.
Aromatic QuaternaryC6sp2~138.1Ipso-carbon attached to the methyl group.

Note: Predicted values are estimates based on computational models and data from similar structures.[11][12][13][14] Experimental values may vary slightly based on solvent and concentration.

Step 2: Experimental Protocol for 13C NMR Acquisition

This protocol is designed to yield a high-quality, unambiguous spectrum for structural verification.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the synthesized 3-(3-methylphenyl)-2-propen-1-amine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), in a clean, dry NMR tube. CDCl3 is often chosen for its good solubilizing power and its characteristic solvent signal at ~77 ppm which can serve as an internal reference.[6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the spectrometer to the appropriate 13C frequency (e.g., 125 MHz for a 500 MHz instrument).

  • Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm. This range covers the vast majority of organic carbon signals.[1]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

The Comparative Analysis: Why 13C NMR Excels

The true power of 13C NMR is revealed when comparing the expected spectrum of the target molecule with that of its potential isomeric impurities.

Table 2: Comparative 13C NMR Analysis of Methylphenyl-propen-1-amine Isomers

Feature3-(3-methylphenyl)-... (Target) 3-(4-methylphenyl)-... (Para Isomer) 3-(2-methylphenyl)-... (Ortho Isomer)
Expected Signals 108 (due to symmetry)10
Symmetry NoYes (plane through C1-C3 and C7-C10)No
Key Differentiator 10 unique signals. Two distinct quaternary aromatic signals.Only 8 signals. C5/C9 and C6/C8 are equivalent. Only two quaternary aromatic signals.10 unique signals. The chemical shift of the methyl group (C10) and the ipso-carbon (C5) will be significantly affected by steric hindrance.

As Table 2 clearly shows, a simple count of the observed signals can immediately distinguish the para-isomer from the meta- and ortho-isomers.[3][5] The para-isomer's symmetry reduces the number of unique carbon environments to eight, a definitive and easily observable difference. Distinguishing between the ortho- and meta-isomers relies on the subtle but predictable differences in their chemical shifts caused by the different placement of the methyl group.

A Holistic Approach: Comparison with Orthogonal Methods

While 13C NMR provides the most definitive skeletal information, a robust structural verification package integrates data from multiple analytical techniques.

  • 1H NMR Spectroscopy: Provides information on the proton environment. It confirms the number of protons, their connectivity (through spin-spin coupling), and their chemical environment. For our target molecule, it would confirm the presence of the vinyl protons, the aminomethyl protons, the aromatic protons, and the methyl protons, complementing the 13C data.

  • Mass Spectrometry (MS): Primarily confirms the molecular weight (and thus the molecular formula). High-resolution MS can provide an exact mass with high precision. Fragmentation patterns can offer clues about the structure, but often cannot definitively distinguish between isomers like the ones discussed.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. For our target, we would expect to see characteristic peaks for N-H stretching (amine), C=C stretching (alkene), and aromatic C-H stretching. However, IR is generally insufficient for distinguishing between positional isomers.[13][14]

Workflow for Unambiguous Structure Verification

The following workflow illustrates a logical and efficient process for confirming the structure of a newly synthesized compound.

G cluster_0 Initial Screening cluster_1 Definitive Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Formula Data_Analysis Correlated Data Analysis (Compare all spectra with predictions) MS->Data_Analysis IR Infrared (IR) Spectroscopy Confirms Functional Groups IR->Data_Analysis H1_NMR 1H NMR Confirms Proton Framework H1_NMR->Data_Analysis C13_NMR 13C NMR Confirms Carbon Skeleton & Isomer Identity C13_NMR->Data_Analysis Verification Structure Verified Data_Analysis->Verification Sample Synthesized Sample Sample->MS Sample->IR Sample->H1_NMR Sample->C13_NMR

Sources

Comparative

A Senior Application Scientist's Guide to the Bioassay Validation of Allylamine Derivatives for Antifungal Potency

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal drug discovery, allylamine derivatives represent a critical class of therapeutic agents. Their targeted mechanism an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, allylamine derivatives represent a critical class of therapeutic agents. Their targeted mechanism and effectiveness, particularly against dermatophytes, have cemented their role in clinical practice.[1][2] However, the journey from a novel synthesized derivative to a validated clinical candidate is paved with rigorous bioassay validation. This guide provides an in-depth comparison of essential bioassay methodologies and a framework for their validation, ensuring the generation of accurate, reproducible, and meaningful data.

Part 1: The Scientific Foundation: Mechanism of Action

Understanding the mechanism of action is paramount to designing relevant bioassays. Allylamines, such as terbinafine and naftifine, exert their antifungal effect by specifically inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[3][4]

The inhibition of squalene epoxidase has a dual fungicidal effect:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular contents.[3]

  • Toxic Squalene Accumulation: The blockage of the enzyme causes the upstream accumulation of squalene, which is cytotoxic to the fungal cell at high concentrations.[4][5]

This highly specific action against the fungal enzyme, with minimal effect on the mammalian equivalent, provides a wide therapeutic window.[4][6] Bioassays must be designed to quantitatively measure the downstream effects of this inhibition—namely, the inhibition of fungal growth.

Allylamine_Mechanism_of_Action cluster_0 Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Toxic_Accumulation Squalene Accumulation (Cytotoxic) Squalene->Toxic_Accumulation Leads to Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Incorporation Depletion Ergosterol Depletion Ergosterol->Depletion Leads to Allylamine_Derivatives Allylamine_Derivatives Squalene_Epoxidase Squalene_Epoxidase Allylamine_Derivatives->Squalene_Epoxidase Inhibits Cell_Death Fungicidal Effect Toxic_Accumulation->Cell_Death Membrane_Disruption Membrane_Disruption Depletion->Membrane_Disruption Membrane_Disruption->Cell_Death

Caption: Mechanism of action of allylamine derivatives.

Part 2: Comparative Analysis of Core Bioassay Methodologies

The selection of an appropriate bioassay is a critical decision driven by the stage of research, desired throughput, and the specific questions being asked. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology Principle Primary Use Case Advantages Limitations
Broth Microdilution Serial dilution of the compound in liquid growth medium in a 96-well plate, followed by inoculation with a standardized fungal suspension.Gold standard for quantitative MIC determination; lead optimization.High reproducibility, quantitative results, amenable to automation.[7][8]Lower throughput, more labor-intensive and costly than screening methods.
Disk Diffusion A paper disk impregnated with the test compound is placed on an agar plate swabbed with a fungal lawn. The drug diffuses into the agar, creating a concentration gradient.Rapid screening of new derivatives, qualitative assessment of susceptibility.High throughput, low cost, simple to perform.[9][10]Qualitative/semi-quantitative, results can be affected by drug diffusion properties.
Agar Dilution The compound is incorporated into molten agar at various concentrations before the plates are poured. Fungal strains are then spotted onto the plates.Testing multiple isolates simultaneously, epidemiological surveys.Can test many strains at once, good for specific research questions.Labor-intensive plate preparation, not suitable for high-throughput screening of compounds.
Gradient Diffusion (E-test) A plastic strip with a predefined, continuous concentration gradient of the drug is placed on an inoculated agar plate.Clinical diagnostics, confirmation of resistance.Provides a direct MIC value, easy to interpret.[11]More expensive than disk diffusion, lower throughput.

Part 3: The Cornerstone of Reliability: A Guide to Bioassay Validation

Generating data is simple; generating trustworthy, reproducible data requires a systematic validation process. A validated assay ensures that the results are a true reflection of the compound's potency. This process should be guided by standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][12][13]

Bioassay_Validation_Workflow cluster_workflow Validation Pipeline Dev 1. Assay Development (Select Method, Organism, Media) Opt 2. Optimization (Inoculum, Incubation Time) Dev->Opt Prec 3. Precision (Intra- & Inter-Assay) Opt->Prec Acc 4. Accuracy (vs. Reference Compound) Prec->Acc Rob 5. Robustness (Minor Variations) Acc->Rob QC 6. QC Establishment (Define Control Limits) Rob->QC Imp 7. Routine Implementation QC->Imp

Caption: A systematic workflow for antifungal bioassay validation.

Key Validation Parameters:
  • Precision (Reproducibility): The agreement between replicate measurements.

    • Intra-assay precision: Assessed by running multiple replicates of the same sample within the same assay run.

    • Inter-assay precision: Assessed by running the same samples on different days with different operators or reagent lots.[14] The goal is to ensure that MIC values do not vary by more than one or two two-fold dilutions between runs.

  • Accuracy: The closeness of the measured value to a known "true" value. This is typically assessed by testing a well-characterized reference compound (e.g., Terbinafine) and comparing the results to established literature or internal benchmark values.

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. In this context, it means ensuring the observed effect is due to the compound and not the solvent (e.g., DMSO) or other excipients.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., ±1-2°C in incubation temperature, slight variations in inoculum density). This demonstrates the reliability of the assay for routine use.

The Indispensable Role of Quality Control (QC)

A self-validating system relies on rigorous quality control.[11] Every assay run must include standardized QC strains with well-defined MIC ranges.[15][16] For yeasts, strains like Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used.[11][17]

Example QC Data for a Validated Assay:

QC Strain Reference Compound Established MIC Range (µg/mL) Observed MIC (µg/mL) Result
C. parapsilosis ATCC 22019Terbinafine0.06 - 0.250.125Pass
C. krusei ATCC 6258Terbinafine0.5 - 2.01.0Pass

If the QC strain results fall outside the established range, the entire assay run is considered invalid, and the results for the test derivatives must be discarded.[11]

Part 4: Experimental Protocol: The CLSI M27 Broth Microdilution Method

The CLSI M27 document provides the reference method for yeast susceptibility testing and serves as the foundation for a validated in-house assay.[7][8][18]

Objective: To determine the MIC of novel allylamine derivatives against Candida albicans.

Materials:

  • Test and reference compounds (e.g., Terbinafine) dissolved in DMSO.

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS.[15]

  • Sterile, flat-bottom 96-well microtiter plates.

  • Candida albicans QC strain (e.g., ATCC 90028).

  • Sterile saline (0.85%).

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Subculture the C. albicans strain on a Sabouraud Dextrose Agar plate and incubate for 24 hours at 35°C. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this adjusted suspension into the RPMI-1640 assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[15] The causality here is critical: a higher inoculum can lead to falsely elevated MICs, while a lower one can result in insufficient growth.

  • Plate Preparation: a. Prepare a 2X working stock of each allylamine derivative in RPMI medium. b. Add 100 µL of RPMI to all wells of a 96-well plate. c. Add an additional 100 µL of the 2X drug stock to the first column of wells. d. Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column. This creates a logarithmic concentration gradient. e. Designate wells for a sterility control (medium only) and a growth control (medium + inoculum, no drug).

  • Inoculation and Incubation: a. Add 100 µL of the final standardized inoculum suspension to each well (except the sterility control). This dilutes the drug to its final 1X concentration. b. Seal the plates and incubate at 35°C for 24-48 hours.[15]

  • Reading and Interpreting Results: a. The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control. This can be assessed visually or with a microplate reader. b. The results for the QC strain must be within the acceptable range for the assay to be valid.

Part 5: From In Vitro Potency to In Vivo Relevance

While a low MIC value is a promising start, it does not guarantee clinical success. The ultimate goal is to establish an in-vitro to in-vivo correlation (IVIVC).[19][20] A potent derivative in a test tube may fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicity.

IVIVC_Logic cluster_ivivc Bridging the In Vitro-In Vivo Gap InVitro In Vitro Bioassay (MIC Determination) PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVitro->PKPD Provides Potency Data InVivo In Vivo Efficacy Models (e.g., Murine Candidiasis) InVitro->InVivo Initial Correlation PKPD->InVivo Informs Dosing Regimen Clinical Clinical Trials InVivo->Clinical Predicts Clinical Response

Caption: The logical progression from in vitro testing to in vivo correlation.

Early-stage in vivo studies, such as a murine model of systemic candidiasis or a topical dermatophyte infection model, are crucial next steps.[9][21][22] These studies correlate the MIC data with clinically relevant outcomes like fungal burden in target organs or survival rates, providing the foundational data needed to advance the most promising allylamine derivatives toward clinical development.[21]

References

  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters.
  • Allylamines — Mode and selectivity of action compared to azole antifungals and biological fate in mammalian organisms. Mycoses.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PMC. Available from: [Link]

  • allylamine antibiotic [Drug Class].
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
  • Correlation between in vitro and in vivo activity of antifungal agents against Candida species. PubMed. Available from: [Link]

  • Pharmacology of the allylamines. PubMed. Available from: [Link]

  • M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available from: [Link]

  • Antifungal pharmacodynamics: Concentration-effect relationships in vitro and in vivo.
  • Fungi (AFST). EUCAST. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. Available from: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. Available from: [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed. Available from: [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available from: [Link]

  • Antifungal Susceptibility Testing (AFST). EUCAST. Available from: [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. Available from: [Link]

  • M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available from: [Link]

  • Clinical breakpoint table. EUCAST. Available from: [Link]

  • Correlation between In Vitro and In Vivo Activity of Antifungal Agents against Candida Species. The Journal of Infectious Diseases. Available from: [Link]

  • CLSI M27: Antifungal Testing Standards. Scribd. Available from: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available from: [Link]

  • Rapid automated antifungal susceptibility testing system for yeasts based on growth characteristics. Frontiers. Available from: [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Propen-1-amine, 3-(3-methylphenyl)- proper disposal procedures

Executive Summary: Operational Safety & Disposal 2-Propen-1-amine, 3-(3-methylphenyl)- (also known as 3-(3-methylphenyl)allylamine) is a reactive allylamine intermediate often used in the synthesis of antifungal agents (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal

2-Propen-1-amine, 3-(3-methylphenyl)- (also known as 3-(3-methylphenyl)allylamine) is a reactive allylamine intermediate often used in the synthesis of antifungal agents (e.g., Naftifine analogs).[1]

Critical Hazard Alert: This compound combines the toxicity of allylamines with the stability of aromatic amines . It must be treated as acutely toxic , corrosive , and environmentally hazardous .

Immediate Prohibitions:

  • DO NOT dispose of down the drain (Sanitary Sewer).[2]

  • DO NOT mix with oxidizing agents (Risk of fire/explosion).[3]

  • DO NOT mix with strong acids without temperature control (Exothermic neutralization).

Chemical Identification & Waste Characterization

Before disposal, verify the chemical identity to ensure proper waste stream coding.

ParameterDetail
Chemical Name 2-Propen-1-amine, 3-(3-methylphenyl)-
Synonyms 3-(3-methylphenyl)allylamine; m-Methylcinnamylamine
Functional Class Aromatic Allylamine
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Physical State Liquid (typically colorless to yellow) or Low-Melting Solid
Acidity (pH) Basic (pH > 11 in aqueous solution)
Regulatory Waste Classification (RCRA)

In the United States, this material is not a "P" or "U" listed waste by specific CAS name, but it triggers Characteristic Waste codes due to its properties.

  • D001 (Ignitable): If the flash point is < 60°C (140°F). Note: Cinnamyl derivatives are often combustible (Flash point > 60°C), but treat as flammable until verified.

  • D002 (Corrosive): If pH ≥ 12.5 (common for pure amines).

  • D003 (Reactive): Only if mixed with oxidizers or capable of polymerization (unlikely if stabilized).

Hazard Profile & Segregation Logic

To prevent accidents in the satellite accumulation area (SAA), you must understand why segregation is necessary.

  • Toxicity Mechanism: Allylamines can be metabolized into acrolein-like intermediates, causing severe irritation to mucous membranes and potential cardiotoxicity.[1][4]

  • Reactivity: As a base, it reacts violently with acids.[5] As an organic amine, it is incompatible with strong oxidizers (peroxides, nitrates), posing a fire risk.[4]

Segregation Protocol
  • Store Away From: Oxidizers (Nitric acid, Peroxides), Anhydrides, Acid Chlorides.[4]

  • Compatible With: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) in a "Basic Organic Waste" stream.

Pre-Disposal Stabilization & Packaging

Objective: Prepare the waste for transport without leakage or reaction.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? Amines can etch certain plastics over time; glass is chemically resistant. Amber glass protects light-sensitive cinnamyl bonds from photo-degradation.[1]

  • Cap: Vented caps are recommended if the waste solution is recently mixed or potentially evolving gas.

Step 2: Labeling
  • Primary Label: "Hazardous Waste - Organic Alkali"[1]

  • Constituents: List "3-(3-methylphenyl)allylamine" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Flammable (if in solvent).

Disposal Workflow Protocols

Choose the protocol matching your waste state.[6]

Protocol A: Liquid Waste (Mother Liquors / Reaction Mixtures)
  • Context: Chemical dissolved in solvents (MeOH, DCM, THF).

  • Procedure:

    • Check pH: If the solution is highly acidic (quenched reaction), ensure it is cool before bottling.

    • Solvent Segregation:

      • If dissolved in Halogenated Solvents (DCM, Chloroform)

        
        Halogenated Waste Stream .
        
      • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate)

        
        Non-Halogenated Waste Stream .
        
    • Pouring: Use a funnel in a fume hood. Do not overfill (leave 10% headspace).

    • Secondary Containment: Place the bottle in a polyethylene tray.

Protocol B: Pure Chemical (Expired/Unused Reagent)
  • Context: Old vial of pure 3-(3-methylphenyl)allylamine.

  • Procedure:

    • Do Not Decant: Keep the chemical in its original manufacturer vial if possible.

    • Overpack: Place the original vial inside a larger, clear plastic jar (wide-mouth HDPE).

    • Cushioning: Fill the void space with an inert absorbent (Vermiculite).[7]

    • Label: Mark the outer jar as "Lab Pack - Toxic/Corrosive Amine".

Protocol C: Solid Waste (Contaminated PPE/Debris)
  • Context: Gloves, paper towels from spill cleanup.

  • Procedure:

    • Bagging: Double-bag in heavy-duty (6-mil) polyethylene bags.

    • Tagging: Label as "Solid Debris Contaminated with Toxic Amines".

    • Disposal Path: This goes to Incineration , not standard landfill.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision process for segregating this specific amine waste.

DisposalLogic Start Waste Generated: 3-(3-methylphenyl)allylamine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure / Debris StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck PureCheck Pure Chemical or Debris? Solid->PureCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOAc, Toluene) SolventCheck->NonHalo No Pure Pure Substance PureCheck->Pure Debris Contaminated PPE/Wipes PureCheck->Debris StreamA Stream A: Halogenated Organic (Incineration) Halo->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->StreamB StreamC Stream C: Lab Pack (Overpack with Vermiculite) Pure->StreamC StreamD Stream D: Hazardous Solid Waste (Incineration) Debris->StreamD

Figure 1: Decision tree for segregating 3-(3-methylphenyl)allylamine waste streams to ensure regulatory compliance and safety.

Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Evacuate: Clear the immediate area. Amines have strong odors and toxicity.[3]

  • PPE: Wear Butyl rubber or Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Note: Do not use clay-based absorbents if the amine is mixed with strong oxidizers (rare, but possible).[1]

  • Clean: Wipe the area with a dilute acid solution (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.

  • Disposal: Treat all cleanup materials as Protocol C (Solid Waste) .

References

  • PubChem. (2024). 3-(3-methylphenyl)propan-1-amine (Related Compound Data).[1][8] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

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